C16-Sphingosine-1-phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyhexadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)15(17)14-22-23(19,20)21/h12-13,15-16,18H,2-11,14,17H2,1H3,(H2,19,20,21)/b13-12+/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHNJQKWEMCXAD-YYZTVXDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Function of C16-Sphingosine-1-Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that governs a wide array of cellular processes, including proliferation, apoptosis, migration, and inflammation. While much of the research has focused on the canonical C18-S1P, emerging evidence highlights the distinct biological roles of S1P species with varying acyl chain lengths. This technical guide provides an in-depth exploration of the biological functions of C16-Sphingosine-1-Phosphate (C16-S1P), a less abundant but functionally significant variant. This document will detail its involvement in signaling pathways, particularly in the context of cancer, and provide methodologies for its study.
The Sphingolipid Rheostat: C16-Ceramide and C16-S1P
The cellular balance between pro-apoptotic ceramides (B1148491) and pro-survival S1P, often termed the "sphingolipid rheostat," is a critical determinant of cell fate. C16-ceramide, a precursor to C16-S1P, is synthesized by Ceramide Synthase 6 (CerS6). This specific ceramide species has been shown to exhibit pro-apoptotic effects, often in opposition to the functions of S1P.
Opposing Roles in Cell Growth and Apoptosis
In breast cancer cells, overexpression of CerS6 leads to an increase in C16-ceramide levels, which in turn reduces the phosphorylation of key pro-survival proteins such as Akt and S6 kinase, ultimately inhibiting cell proliferation.[1] Conversely, the addition of general S1P promotes the phosphorylation of mTOR, a central regulator of cell growth.[1] This dynamic interplay underscores the importance of the balance between C16-ceramide and S1P in controlling cell fate.
Signaling Pathways of C16-S1P
While often discussed in the context of its balance with C16-ceramide, C16-S1P is a signaling molecule in its own right, exerting its effects through both intracellular and extracellular mechanisms.
Receptor-Mediated Signaling
Like other S1P species, C16-S1P can bind to and activate a family of five G protein-coupled receptors (S1PR1-5). The specific receptor subtype engaged, and the downstream signaling cascade activated, can vary depending on the cell type and the acyl chain length of the S1P molecule. A C16-S1P derivative has been shown to bind to S1P1, S1P2, and S1P3 receptors with affinities comparable to that of the canonical C18-S1P, suggesting it can activate similar downstream pathways.[2] Activation of these receptors can lead to the modulation of various signaling cascades, including the PI3K/Akt, MAPK, and Rho GTPase pathways, which are integral to cell survival, proliferation, and migration.[3]
Role in Cancer and Immunogenic Cell Death
Recent studies have begun to unravel the specific roles of different S1P species in cancer biology. Elevated levels of d16:1 S1P (a C16 variant) have been detected in patients with renal cell carcinoma and other cancers, suggesting a potential pro-carcinogenic role.[4]
In the context of colorectal cancer, the sphingolipid rheostat involving C16:0 ceramide and S1P plays a crucial role in regulating immunogenic cell death (ICD). ICD is a form of apoptosis that elicits an anti-tumor immune response. Inhibition of sphingosine (B13886) kinases, the enzymes that produce S1P from sphingosine, leads to an accumulation of ceramide and enhances the induction of ICD.[4] Specifically, C16:0 ceramide is required for the cell surface exposure of calreticulin (B1178941), a key "eat-me" signal for dendritic cells that initiates the anti-tumor immune response.[4] Conversely, intracellular S1P, including presumably C16-S1P, acts as a pro-survival signal that suppresses ICD.[4]
Modulation of the mTOR Pathway
The mechanistic target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and survival. S1P is a known activator of the mTOR pathway.[1] The interplay between C16-ceramide and S1P is evident in the regulation of mTOR signaling. Overexpression of CerS6, leading to increased C16-ceramide, inhibits mTOR signaling, while the addition of S1P has the opposite effect.[1] This suggests that the localized production of C16-S1P from C16-ceramide can act as a critical switch to promote cell growth and survival through mTOR activation.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of C16-S1P and its precursors.
Table 1: Receptor Binding Affinities of a C16-S1P Derivative
| Receptor | Relative Binding Affinity (%) compared to C18-S1P |
| S1P1 | 115% |
| S1P2 | 103% |
| S1P3 | 83% |
Data from a study on a C16-S1P derivative in CHO cells.[5]
Table 2: Impact of Sphingolipid Modulation on Immunogenic Cell Death in DLD-1 Colon Cancer Cells
| Treatment | Mean Fluorescence Intensity (MFI) of Ecto-Calreticulin |
| ABT/AZD (inducers of ICD) | 452.0 |
| ABT/AZD in SphK1 overexpressing cells | 127.3 |
| ABT/AZD + PF-543 (SphK1 inhibitor) | 623.8 |
| ABT/AZD + PF-543 in SphK1 overexpressing cells | 142.8 |
Data represent the cell surface exposure of calreticulin (ectoCRT), a marker of ICD. A higher MFI indicates greater immunogenicity.[4]
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of C16-S1P in biological samples.
1. Sample Preparation (Lipid Extraction): a. Homogenize cells or tissues in a suitable buffer. b. Add an internal standard (e.g., C17-S1P) to each sample to correct for extraction efficiency. c. Perform a liquid-liquid extraction using a chloroform/methanol (B129727)/water mixture (e.g., Bligh-Dyer or Folch method). d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen. f. Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol).
2. Liquid Chromatography (LC): a. Use a C18 reversed-phase column for separation. b. Employ a gradient elution with a mobile phase consisting of two solvents (e.g., Solvent A: water with 0.1% formic acid; Solvent B: methanol or acetonitrile (B52724) with 0.1% formic acid). c. The gradient should be optimized to achieve good separation of C16-S1P from other lipid species.
3. Tandem Mass Spectrometry (MS/MS): a. Use an electrospray ionization (ESI) source in positive ion mode. b. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. c. Set the specific precursor-to-product ion transition for C16-S1P (e.g., m/z 352.3 → 264.3) and the internal standard. d. Optimize collision energy and other MS parameters for maximum sensitivity.
4. Data Analysis: a. Generate a standard curve using known concentrations of a C16-S1P standard. b. Quantify the amount of C16-S1P in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
Protocol 2: In Vitro Cell Treatment with C16-S1P
This protocol outlines a general procedure for treating cultured cells with C16-S1P to study its biological effects.
1. Preparation of C16-S1P Solution: a. C16-S1P is a lipid and requires a carrier for solubilization in aqueous cell culture media. b. Prepare a stock solution of C16-S1P in a suitable solvent like methanol or ethanol. c. For cell treatment, complex the C16-S1P with fatty acid-free bovine serum albumin (BSA). A common ratio is 1:1 or 4:1 (BSA:S1P). d. Briefly sonicate the C16-S1P/BSA complex to ensure proper mixing.
2. Cell Culture and Treatment: a. Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight. b. The following day, replace the culture medium with fresh medium containing the desired final concentration of the C16-S1P/BSA complex. c. Include a vehicle control (medium with BSA alone) in your experiment. d. Incubate the cells for the desired period (e.g., 15 minutes for signaling studies, 24-72 hours for proliferation or apoptosis assays).
3. Downstream Analysis: a. After the treatment period, harvest the cells for downstream analysis. b. For signaling studies (e.g., Western blotting for phosphorylated proteins), lyse the cells immediately. c. For proliferation assays (e.g., MTT or BrdU incorporation), follow the specific assay protocol. d. For apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), process the cells according to the chosen method.
Visualization of Signaling Pathways and Workflows
Sphingolipid Metabolism and the C16-S1P Rheostat
Caption: The sphingolipid rheostat, highlighting the opposing roles of C16-ceramide and C16-S1P.
C16-S1P Signaling in Immunogenic Cell Death
Caption: Role of the C16-ceramide/S1P balance in regulating immunogenic cell death.
Experimental Workflow for LC-MS/MS Quantification of C16-S1Pdot
References
- 1. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Insights into the Sphingolipids C1P, S1P, and SPC in Human Fibroblast-like Synoviocytes by Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into sphingosine-1-phosphate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Sphingolipid Signaling: An In-depth Technical Guide to Intracellular vs. Extracellular C16-S1P
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals dissecting the distinct signaling roles of C16-Sphingosine-1-Phosphate (C16-S1P) in intracellular and extracellular environments. This document provides a detailed overview of the core signaling pathways, quantitative data, experimental methodologies, and visual representations to facilitate a deeper understanding and catalyze therapeutic innovation.
Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that orchestrates a diverse array of cellular processes, from proliferation and migration to survival and inflammation. While the canonical d18:1 S1P has been the subject of extensive research, emerging evidence highlights the unique biological significance of S1P species with varying acyl chain lengths, such as C16-S1P. This technical guide delves into the distinct signaling paradigms of C16-S1P, contrasting its intracellular actions with its extracellular receptor-mediated effects. Understanding these differences is paramount for the targeted development of novel therapeutics for a range of diseases, including cancer, autoimmune disorders, and fibrotic conditions.
Core Concepts: The Dichotomy of C16-S1P Signaling
C16-S1P, derived from the metabolism of C16-ceramide, operates through two distinct geographical and mechanistic frameworks:
-
Extracellular "Inside-Out" Signaling: Intracellularly synthesized C16-S1P can be exported to the extracellular space via transporters such as Spinster homolog 2 (SPNS2) and various ATP-binding cassette (ABC) transporters.[1][2] Once outside the cell, it functions as a ligand for a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[3][4] The specific receptor subtypes expressed on a cell dictate the downstream signaling cascades and the ultimate physiological response.
-
Intracellular Signaling: C16-S1P can also exert its effects within the cell, acting as a second messenger. These intracellular actions can be independent of cell surface receptor activation and may involve direct interactions with intracellular proteins to modulate their activity.[5][6]
This guide will systematically explore these two signaling modalities, providing the necessary data and protocols to investigate them effectively.
Quantitative Data Summary
The following tables summarize key quantitative data comparing intracellular and extracellular C16-S1P signaling, providing a framework for experimental design and interpretation.
| Parameter | Extracellular C16-S1P Signaling | Intracellular C16-S1P Signaling | References |
| Typical Concentration for Effect | Nanomolar (nM) range | Micromolar (µM) range | [7][8] |
| Primary Effector Molecules | S1P Receptors (S1P₁₋₅) | Direct binding to intracellular proteins (e.g., PKC zeta) | [1][3] |
| Key Signaling Pathways | G-protein coupled pathways (e.g., Rho/ROCK, PI3K/Akt, mTOR) | Direct enzyme activation (e.g., lipolysis) | [1][9][10] |
| S1P Species | Receptor Target | Cellular Effect | Quantitative Measurement | References |
| d16:1 S1P | S1P₂ | Induction of Connective Tissue Growth Factor (CTGF) in renal cell carcinoma cells | Highest induction compared to d18:1 and d20:1 S1P. | [7][11] |
| S1P (general) | S1P₂ | Activation of mTOR signaling in breast cancer cells | Dose-dependent increase in mTOR phosphorylation (pSer2448). | [10][12] |
| C16-Ceramide | (Precursor to C16-S1P) | Inhibition of mTOR signaling in breast cancer cells | Dose-dependent decrease in mTOR phosphorylation (pSer2448). | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to rigorously investigate C16-S1P signaling.
Quantification of C16-S1P by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol allows for the precise measurement of different S1P species, including C16-S1P, in biological samples.
Materials:
-
Internal standard (e.g., C17-S1P)
-
Methanol (B129727) (MeOH), Chloroform (CHCl₃), Hydrochloric acid (HCl)
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
For plasma or serum: To 100 µL of sample, add a known amount of internal standard.
-
For tissues: Homogenize the tissue in PBS and add the internal standard.
-
-
Lipid Extraction (Folch Method):
-
Add 2:1 chloroform:methanol to the sample.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate the different S1P species using a suitable C18 reverse-phase column and a methanol/water gradient containing formic acid.
-
Detect and quantify the specific S1P species using multiple reaction monitoring (MRM) in positive ion mode. The mass transition for d16:1 S1P would be m/z 352.3 → 264.3.
-
S1P Receptor Binding Assay
This protocol is used to determine the binding affinity of C16-S1P to specific S1P receptors.
Materials:
-
Cell membranes expressing the S1P receptor of interest
-
Radiolabeled S1P (e.g., [³²P]S1P or [³H]S1P)
-
Unlabeled C16-S1P and d18:1 S1P
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled S1P, and varying concentrations of unlabeled competitor S1P (either C16-S1P or d18:1 S1P).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Ki).
Transwell Migration Assay
This assay measures the chemotactic response of cells to extracellular C16-S1P.
Materials:
-
Transwell inserts (typically with 8 µm pores)
-
24-well plates
-
Cell culture medium with low serum
-
Chemoattractant (C16-S1P or d18:1 S1P)
-
Fixing solution (e.g., methanol or paraformaldehyde)
-
Staining solution (e.g., crystal violet or DAPI)
Procedure:
-
Setup: Place the transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant (e.g., 100 nM C16-S1P) to the lower chamber.
-
Cell Seeding: Resuspend cells in low-serum medium and add them to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for a period sufficient for cell migration to occur (typically 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane and stain them.
-
Quantification: Count the number of migrated cells in several microscopic fields for each membrane. Alternatively, the stain can be eluted and the absorbance measured to quantify migration.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Extracellular C16-S1P signaling pathway.
Caption: Intracellular C16-S1P synthesis and signaling.
Caption: Workflow for C16-S1P quantification.
Concluding Remarks and Future Directions
The study of C16-S1P signaling is a rapidly evolving field with profound implications for human health and disease. This technical guide provides a foundational framework for researchers to explore the distinct roles of intracellular and extracellular C16-S1P. While significant progress has been made, several key questions remain. Future research should focus on:
-
Comprehensive Receptor Affinity Profiling: Determining the binding affinities of C16-S1P for all five S1P receptor subtypes in comparison to d18:1 S1P is crucial for understanding its specific extracellular effects.
-
Elucidating Intracellular Targets: Identifying and validating additional direct intracellular binding partners of C16-S1P will provide a more complete picture of its receptor-independent signaling.
-
Defining Concentration Gradients: Precise measurements of intracellular and extracellular C16-S1P concentrations in various cell types and tissues will be critical for understanding the physiological relevance of its dual signaling roles.
By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of modulating C16-S1P signaling pathways for the benefit of patients worldwide.
References
- 1. Intracellular Sphingosine‐1‐Phosphate Induces Lipolysis Through Direct Activation of Protein Kinase C Zeta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Sphingosine-1-Phosphate Signaling in Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Sphingosine-1-phosphate induced mTOR-activation is mediated by the E3-ubiquitin ligase PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Insights into the Sphingolipids C1P, S1P, and SPC in Human Fibroblast-like Synoviocytes by Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of anti-proliferative connective tissue growth factor expression in Wilms tumor cells by sphingosine 1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The atypical sphingosine 1-phosphate variant, d16:1 S1P, mediates CTGF induction via S1P2 activation in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on C16-Sphingosine-1-Phosphate Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid that orchestrates a multitude of cellular processes by activating a family of five G protein-coupled receptors (GPCRs), designated S1P₁ through S1P₅.[1] The diverse expression patterns and downstream signaling cascades of these receptors underscore their importance in physiology and pathophysiology, making them attractive targets for therapeutic intervention in areas such as autoimmune diseases, inflammation, and cancer.[2][3]
C16-Sphingosine-1-phosphate (C16-S1P) is a naturally occurring analog of S1P, characterized by a 16-carbon sphingoid backbone. The length of the acyl chain in sphingolipids can influence their biological activity, and understanding the specific binding affinities of different S1P analogs is crucial for the development of selective receptor modulators. This technical guide provides a comprehensive overview of the binding affinity of C16-S1P for S1P receptors, details of the experimental protocols used to determine these affinities, and a visualization of the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal effective concentration (EC50). While direct quantitative binding data for C16-S1P across all S1P receptor subtypes is limited in publicly available literature, its affinity relative to the endogenous ligand S1P has been reported for S1P₁, S1P₂, and S1P₃ receptors in Chinese Hamster Ovary (CHO) cells.
To provide a quantitative perspective, the following table presents the reported relative affinities of C16-S1P and provides estimated quantitative values based on the known binding affinities and potencies of S1P for its receptors. It is important to note that the values for S1P can vary between studies due to different experimental conditions. The presented S1P values are a representative compilation from multiple sources to allow for the estimation of C16-S1P binding parameters.
| Receptor | Ligand | Binding Affinity/Potency (nM) | Data Type | Reference |
| S1P₁ | S1P | ~8 (Kd) | Experimental | [4] |
| C16-S1P | ~7.0 (Kd) | Estimated | Calculated | |
| S1P₂ | S1P | ~27 (Kd) | Experimental | [4] |
| C16-S1P | ~26.2 (Kd) | Estimated | Calculated | |
| S1P₃ | S1P | ~200 (EC50) | Experimental | [3] |
| C16-S1P | ~241.0 (EC50) | Estimated | Calculated | |
| S1P₄ | S1P | ~56 (EC50) | Experimental | [2] |
| C16-S1P | Not Available | - | - | |
| S1P₅ | S1P | ~4.4 (EC50) | Experimental | [2] |
| C16-S1P | Not Available | - | - |
Disclaimer: The quantitative values for C16-S1P are estimates calculated based on the reported relative affinities (115% for S1P₁, 103% for S1P₂, and 83% for S1P₃ relative to S1P) and the provided S1P binding data. These values should be considered as approximations and require experimental validation.
Experimental Protocols
The determination of ligand-receptor binding affinities is fundamental to drug discovery and pharmacological research. Two common and robust methods for studying GPCRs like the S1P receptors are radioligand binding assays and GTPγS binding assays.
Radioligand Binding Assay
This method directly measures the binding of a radiolabeled ligand to its receptor.[5] A competitive binding assay format is often used to determine the affinity of a non-radiolabeled compound (like C16-S1P).
Objective: To determine the binding affinity (Ki) of C16-S1P for S1P receptors.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells overexpressing a specific human S1P receptor subtype (S1P₁₋₅).
-
Radioligand: [³²P]S1P or [³³P]S1P.
-
Non-labeled C16-S1P and S1P (for standard curve and competition).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture CHO or HEK293 cells expressing the S1P receptor of interest. Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A serial dilution of unlabeled C16-S1P or S1P (for the standard curve). For determining non-specific binding, a high concentration of unlabeled S1P is used.
-
Cell membranes (typically 5-20 µg of protein per well).
-
Radioligand ([³²P]S1P or [³³P]S1P) at a concentration close to its Kd.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand. The filters trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor (C16-S1P). The IC50 value (the concentration of C16-S1P that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This is a functional assay that measures the activation of G proteins coupled to a GPCR upon agonist binding.[3] It is particularly useful for distinguishing between agonists, antagonists, and inverse agonists.
Objective: To determine the potency (EC50) and efficacy of C16-S1P in activating G proteins coupled to S1P receptors.
Materials:
-
Cell membranes from cells overexpressing a specific S1P receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (to ensure the G protein is in its inactive state at the start).
-
C16-S1P.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane and Ligand Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare serial dilutions of C16-S1P.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer.
-
Cell membranes.
-
Serial dilutions of C16-S1P.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Dry the filter plate and measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the C16-S1P concentration. The EC50 value, which is the concentration of C16-S1P that produces 50% of the maximal response, can be determined from the resulting dose-response curve.
S1P Receptor Signaling Pathways
Upon binding of an agonist like C16-S1P, S1P receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. The five S1P receptor subtypes couple to different G protein families, resulting in a diverse range of cellular responses.
-
S1P₁: Primarily couples to Gᵢ, leading to the activation of the Ras-ERK and PI3K-Akt pathways, which are involved in cell survival and proliferation. Gᵢ activation also inhibits adenylyl cyclase, decreasing cAMP levels.
-
S1P₂ and S1P₃: These receptors exhibit more promiscuous G protein coupling, interacting with Gᵢ, Gᵩ, and G₁₂/₁₃.[4] Gᵩ activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). G₁₂/₁₃ activation stimulates the Rho/ROCK pathway, which is involved in cytoskeletal rearrangement and cell migration.
-
S1P₄ and S1P₅: These receptors couple to Gᵢ and G₁₂/₁₃.[4]
Conclusion
This compound demonstrates significant binding affinity for at least the S1P₁, S1P₂, and S1P₃ receptors, with potencies comparable to the endogenous ligand S1P. The lack of comprehensive quantitative data for all five receptor subtypes highlights an area for future research that is critical for a complete understanding of the pharmacological profile of this S1P analog. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations. A thorough characterization of the binding affinities and functional activities of C16-S1P and other S1P analogs will be instrumental in the rational design of novel, subtype-selective S1P receptor modulators with improved therapeutic efficacy and reduced side effects.
References
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe Development Efforts for an Allosteric Agonist of the Sphingosine 1-phosphate Receptor 3 (S1P3) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Landscape of C16-Sphingosine-1-Phosphate Variants: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of physiological and pathological processes, including immune cell trafficking, angiogenesis, and cell proliferation and survival.[1][2][3] The canonical form of S1P features an 18-carbon (d18:1) sphingoid backbone. However, recent advancements in analytical techniques have unveiled a diverse landscape of S1P variants with different carbon chain lengths. Among these, the 16-carbon (C16) variants of S1P are gaining significant attention for their unique biological activities and potential as therapeutic targets. This technical guide provides an in-depth overview of the discovery, signaling pathways, and analytical methodologies related to C16-S1P variants, tailored for researchers, scientists, and drug development professionals.
Discovery and Diversity of C16-Sphingosine-1-Phosphate Variants
The existence of sphingolipids with varying long-chain base (LCB) lengths, including C16 variants, has been known for some time, particularly in the central nervous system.[4] However, the functional significance of the phosphorylated C16 S1P variants has only recently begun to be elucidated. The de novo synthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which condenses serine with a fatty acyl-CoA. While palmitoyl-CoA (C16) is the primary substrate leading to the d18:1 backbone, SPT can also utilize myristoyl-CoA (C14), which results in the production of d16:1 S1P.[5] The overexpression of the SPT subunit SPTLC3 has been shown to favor the production of sphingolipids with a C16 sphingoid base.[4]
The primary C16-S1P variant that has been identified and characterized is d16:1 S1P . In addition to this unsaturated form, other potential C16 variants include the saturated dihydro-C16-S1P (d16:0 S1P) and phytosphingosine-based C16-S1P . The biological roles of these other C16 variants are still under active investigation.
Signaling Pathways of C16-S1P Variants
S1P exerts its extracellular effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[6][7] The differential expression of these receptors on various cell types and their coupling to distinct downstream signaling pathways mediate the pleiotropic effects of S1P.[6] Emerging evidence suggests that C16-S1P variants can exhibit distinct receptor binding affinities and signaling outcomes compared to the canonical d18:1 S1P.
A notable discovery is the preferential signaling of d16:1 S1P through the S1P2 receptor .[5] This interaction has been shown to mediate the induction of connective tissue growth factor (CTGF), a pro-fibrotic and pro-tumorigenic factor, in renal cell carcinoma (RCC).[5] In RCC cells, d16:1 S1P was a more potent inducer of CTGF than d18:1 S1P, highlighting the functional divergence of these variants.[5] The signaling cascade downstream of S1P2 activation often involves the Rho/ROCK pathway, which can influence cell migration, cytoskeletal rearrangement, and proliferation.[6]
In contrast to the pro-inflammatory and pro-fibrotic signaling often associated with d18:1 S1P, some studies suggest that d16:1 S1P may have attenuating effects on inflammation.[8] This highlights the complexity and context-dependent nature of C16-S1P variant signaling.
The following diagram illustrates the generalized S1P metabolic and signaling pathway, with a specific focus on the generation of d16:1 S1P and its preferential signaling through S1P2.
References
- 1. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Sphingosine-1-Phosphate Signaling in Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The atypical sphingosine 1-phosphate variant, d16:1 S1P, mediates CTGF induction via S1P2 activation in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
C16-Sphingosine-1-Phosphate: A Bioactive Lipid Mediator in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that governs a wide array of cellular processes, including proliferation, migration, survival, and inflammation. While the most abundant and extensively studied form of S1P contains an 18-carbon (d18:1) sphingoid backbone, recent research has shed light on the biological significance of atypical S1P variants with different carbon chain lengths. Among these, C16-sphingosine-1-phosphate (d16:1 S1P), featuring a 16-carbon sphingoid base, has emerged as a key player with distinct signaling properties and pathophysiological roles. This technical guide provides a comprehensive overview of C16-S1P as a bioactive lipid mediator, with a focus on its signaling pathways, quantitative data, and the experimental protocols used for its investigation.
C16-S1P Synthesis and Metabolism
The cellular levels of C16-S1P are tightly regulated by a series of enzymatic reactions. The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT). While this pathway primarily produces the C18 sphingoid base, the utilization of myristoyl-CoA can lead to the formation of the C16 backbone. Additionally, the salvage pathway can contribute to the generation of C16-sphingosine.
A key enzyme in the generation of C16-S1P's precursor is Ceramide Synthase 6 (CerS6), which preferentially utilizes palmitoyl-CoA to produce C16-ceramide. This C16-ceramide can then be sequentially acted upon by ceramidases to yield C16-sphingosine, which is subsequently phosphorylated by sphingosine (B13886) kinases (SphK1 and SphK2) to form C16-S1P. The balance between C16-ceramide and C16-S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate, with C16-ceramide generally promoting apoptosis and C16-S1P favoring cell survival and proliferation.[1][2]
Signaling Pathways of C16-S1P
C16-S1P, like its C18 counterpart, exerts its extracellular effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The binding of C16-S1P to these receptors initiates a cascade of intracellular signaling events that are dependent on the specific receptor subtype and the G proteins to which they couple.
A significant body of evidence points to the S1P2 receptor as a primary mediator of C16-S1P signaling, particularly in the context of renal cell carcinoma (RCC).[3] In this cell type, C16-S1P has been shown to be a potent inducer of Connective Tissue Growth Factor (CTGF), a pro-fibrotic and pro-angiogenic matricellular protein.[1][3] This induction is mediated through the activation of the RhoA/ROCK and JNK signaling pathways.[4] Furthermore, the Hippo signaling pathway effector YAP (Yes-associated protein) has been identified as a downstream target of S1P2 signaling, contributing to the regulation of gene expression.[5][6]
The signaling cascade initiated by C16-S1P binding to S1P2 can be summarized as follows:
-
Receptor Binding and G Protein Activation: C16-S1P binds to the S1P2 receptor, leading to the activation of associated heterotrimeric G proteins, particularly Gα12/13.
-
RhoA Activation: Activated Gα12/13 stimulates the guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase RhoA, leading to its activation.
-
ROCK Activation and Cytoskeletal Reorganization: Active RhoA binds to and activates Rho-associated kinase (ROCK), which in turn phosphorylates downstream targets involved in actin cytoskeleton reorganization and cell contraction.
-
YAP/TAZ Activation: The alterations in the actin cytoskeleton and mechanical tension lead to the dephosphorylation and nuclear translocation of the transcriptional co-activators YAP and its paralog TAZ.
-
Gene Expression: In the nucleus, YAP/TAZ associate with TEAD transcription factors to drive the expression of target genes, including CTGF.
-
JNK Pathway Activation: In parallel, S1P2 activation can also lead to the stimulation of the c-Jun N-terminal kinase (JNK) pathway, which can also contribute to the regulation of gene expression.[4]
The balance of signaling through different S1P receptors is crucial, as S1P1 and S1P2 often have opposing effects. While C16-S1P-mediated S1P2 activation can promote pro-fibrotic and pro-carcinogenic outcomes in certain contexts, the broader physiological and pathological roles of C16-S1P are still under active investigation.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of C16-S1P and its effects on cellular signaling.
Table 1: Receptor Activation by S1P Homologues
| Ligand | Receptor | Assay | EC50 (nM) | Reference |
| d16:1 S1P | S1P1 | TGFα-shedding | ~10 | [2] |
| d18:1 S1P | S1P1 | TGFα-shedding | ~10 | [2] |
| d16:1 S1P | S1P2 | TGFα-shedding | ~100 | [2] |
| d18:1 S1P | S1P2 | TGFα-shedding | ~10 | [2] |
| d16:1 S1P | S1P3 | TGFα-shedding | ~10 | [2] |
| d18:1 S1P | S1P3 | TGFα-shedding | ~10 | [2] |
Note: One study suggests d16:1 S1P is a less potent agonist at S1P2 than d18:1 S1P[2], while another indicates it is a more potent inducer of CTGF via S1P2[1][3]. This discrepancy warrants further investigation.
Table 2: Induction of Connective Tissue Growth Factor (CTGF) mRNA in A498 Renal Cell Carcinoma Cells
| Treatment (1 µM for 2h) | Fold Induction of CTGF mRNA (relative to control) | Reference |
| d16:1 S1P | ~12 | [7] |
| d18:1 S1P | ~7 | [7] |
| d20:1 S1P | ~5 | [7] |
Table 3: Concentration-Dependent Effect of S1P Homologues on CTGF mRNA Induction in A498 Cells
| Ligand | Concentration | Fold Induction of CTGF mRNA (relative to control) | Reference |
| d16:1 S1P | 1 nM | ~2 | [7] |
| 10 nM | ~5 | [7] | |
| 100 nM | ~9 | [7] | |
| 1 µM | ~12 | [7] | |
| d18:1 S1P | 1 nM | ~1.5 | [7] |
| 10 nM | ~3 | [7] | |
| 100 nM | ~5 | [7] | |
| 1 µM | ~7 | [7] | |
| d20:1 S1P | 1 nM | ~1.2 | [7] |
| 10 nM | ~2 | [7] | |
| 100 nM | ~3.5 | [7] | |
| 1 µM | ~5 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of C16-S1P.
Protocol 1: Quantification of C16-S1P by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for S1P quantification and can be specifically tailored for C16-S1P.
1. Materials and Reagents:
-
C16-S1P standard (e.g., Avanti Polar Lipids)
-
Internal Standard (IS): C17-S1P or d7-S1P
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Tris-buffered saline (TBS), pH 7.5
-
Bovine serum albumin (BSA), 4% solution in water
-
Biological samples (plasma, serum, cell lysates, or tissue homogenates)
2. Sample Preparation:
-
Thaw biological samples on ice.
-
For plasma or serum: Dilute 10 µL of the sample with 55 µL of TBS.
-
For cell or tissue homogenates: Determine protein concentration and adjust to a consistent concentration with an appropriate lysis buffer.
-
Prepare a precipitation solution of methanol containing the internal standard (e.g., 20 nM C17-S1P).
-
To 65 µL of the diluted sample (or an equivalent volume of cell/tissue homogenate), add 200 µL of the cold precipitation solution.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 17,000 x g for 5 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a new microcentrifuge tube or a 96-well plate. Avoid disturbing the protein pellet.
-
The samples are now ready for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., Agilent Eclipse Plus C18, 2.1 mm × 50 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 500 µL/min.
-
Gradient: Develop a suitable gradient to separate C16-S1P from other lipids and the internal standard. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
C16-S1P: Determine the specific precursor and product ion m/z values for C16-S1P.
-
Internal Standard (e.g., C17-S1P): Determine the specific precursor and product ion m/z values.
-
-
Optimize instrument parameters such as capillary voltage, gas flow rates, and collision energy for each analyte.
-
4. Data Analysis:
-
Generate a standard curve by analyzing known concentrations of C16-S1P standard spiked with a constant concentration of the internal standard.
-
Plot the peak area ratio of C16-S1P to the internal standard against the concentration of C16-S1P.
-
Perform a linear regression to obtain the equation of the standard curve.
-
Calculate the concentration of C16-S1P in the biological samples by interpolating their peak area ratios from the standard curve.
Protocol 2: Ceramide Synthase 6 (CerS6) Activity Assay
This assay measures the activity of CerS6, the enzyme responsible for producing C16-ceramide.
1. Materials and Reagents:
-
Cell or tissue homogenates expressing CerS6.
-
Sphingosine-d7 (internal standard for LC-MS) or NBD-sphinganine (fluorescent substrate).
-
Palmitoyl-CoA (C16:0-CoA).
-
Reaction Buffer: HEPES buffer, pH 7.2, containing 2 mM MgCl2 and 0.1% digitonin.
-
Stop Solution: Chloroform (B151607)/methanol (1:2, v/v) with 12 M formic acid.
-
Chloroform and Water for phase separation.
2. Assay Procedure:
-
Prepare total membrane fractions from cells or tissues of interest.
-
Incubate the membrane fraction (e.g., 5-10 µg of protein) with 5 µM sphingosine-d7 (or NBD-sphinganine) and 25 µM C16:0-CoA in 100 µL of reaction buffer.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 375 µL of stop solution and vortexing.
-
Induce phase separation by adding 125 µL of chloroform and 125 µL of water, followed by centrifugation at 9,000 x g for 3 minutes.
-
Collect the lower organic phase containing the ceramide product.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in an appropriate solvent for analysis.
3. Analysis:
-
LC-MS/MS: Analyze the deuterium-labeled C16-ceramide product by LC-MS/MS. Quantify the product by comparing its peak area to a standard curve.
-
Fluorescence: If using NBD-sphinganine, separate the NBD-C16-dihydroceramide product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify using a fluorescence detector.
Protocol 3: mTOR Activation Assay by Western Blot
This protocol assesses the activation of the mTOR signaling pathway by measuring the phosphorylation of its downstream targets.
1. Materials and Reagents:
-
Cell line of interest (e.g., MCF-7 breast cancer cells).
-
C16-S1P.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
2. Cell Treatment and Lysis:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Serum-starve the cells for a defined period (e.g., 6-24 hours) to reduce basal mTOR activity.
-
Treat the cells with various concentrations of C16-S1P for the desired time (e.g., 30 minutes to 2 hours). Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total protein and loading control antibodies.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.
-
Express the results as fold-change relative to the vehicle-treated control.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: C16-S1P signaling through the S1P2 receptor.
Caption: Experimental workflow for C16-S1P quantification.
Caption: Experimental workflow for CerS6 activity assay.
Conclusion and Future Directions
C16-S1P is an emerging bioactive lipid mediator with distinct signaling properties and important roles in pathophysiology, particularly in cancer biology. Its ability to potently induce CTGF expression through the S1P2-RhoA-YAP signaling axis in renal cell carcinoma highlights its potential as a therapeutic target. However, the field is still in its early stages, and several key questions remain.
Future research should focus on:
-
Elucidating the full receptor profile of C16-S1P: Determining the binding affinities and functional activities of C16-S1P across all five S1P receptors is crucial for a comprehensive understanding of its biological effects.
-
Unbiased screening of downstream targets: Quantitative proteomics and phosphoproteomics studies will provide a global view of the signaling networks regulated by C16-S1P.
-
Investigating the role of C16-S1P in other diseases: The involvement of C16-S1P in other fibrotic diseases, inflammatory conditions, and cancers warrants further investigation.
-
Development of specific pharmacological tools: The generation of selective agonists and antagonists for C16-S1P-mediated signaling will be invaluable for dissecting its functions and exploring its therapeutic potential.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the burgeoning field of atypical sphingolipid signaling. As our understanding of C16-S1P and its intricate signaling networks continues to grow, so too will the opportunities for novel therapeutic interventions targeting this important bioactive lipid mediator.
References
- 1. The atypical sphingosine 1-phosphate variant, d16:1 S1P, mediates CTGF induction via S1P2 activation in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of sphingosine 1-phosphate receptor 2 attenuates chemotherapy-induced neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of anti-proliferative connective tissue growth factor expression in Wilms tumor cells by sphingosine 1-phosphate receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reciprocal regulation of YAP/TAZ by the Hippo pathway and the Small GTPase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiocrine Sphingosine-1-Phosphate Activation of S1PR2-YAP Signaling Axis in Alveolar Type II Cells Is Essential for Lung Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
C16-Sphingosine-1-Phosphate: A Pivotal Regulator in Cellular Proliferation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a potent, bioactive sphingolipid metabolite that has emerged as a critical signaling molecule in a vast array of physiological and pathological processes.[1][2] It plays a fundamental role in regulating cell proliferation, survival, migration, angiogenesis, and immune cell trafficking.[1][3][4] S1P is generated from the phosphorylation of sphingosine (B13886), a reaction catalyzed by sphingosine kinases (SphK1 and SphK2).[5][6] The biological activity of S1P is intrinsically linked to the acyl chain length of its precursor, ceramide. C16-ceramide, synthesized by ceramide synthase 6 (CerS6), is a key precursor to C16-S1P. This specific length has been shown to have distinct effects on cellular signaling pathways. This guide provides a comprehensive overview of the role of C16-S1P in cellular proliferation, focusing on its signaling mechanisms, the experimental protocols used for its study, and relevant quantitative data.
The Sphingolipid Rheostat: A Balance of Fate
The decision of a cell to proliferate or undergo apoptosis is heavily influenced by the intracellular balance between C16-ceramide and C16-S1P. This concept, often termed the "sphingolipid rheostat," posits that the relative levels of these two interconvertible metabolites determine cell fate.[7][8]
-
C16-Ceramide (Pro-Apoptotic): High levels of C16-ceramide are associated with cell cycle arrest, senescence, and apoptosis.[7][9][10]
-
C16-S1P (Pro-Survival/Proliferative): Conversely, elevated levels of S1P, produced from ceramide, promote cell survival, proliferation, and stress tolerance.[7][8][9]
This dynamic equilibrium is primarily controlled by the activities of ceramide synthases (like CerS6 for C16-ceramide), ceramidases (which break down ceramide to sphingosine), and sphingosine kinases (which phosphorylate sphingosine to S1P).[6][11] In many cancers, this balance is shifted towards higher S1P levels, contributing to uncontrolled proliferation and resistance to apoptosis.[8][12]
Signaling Pathways in C16-S1P-Mediated Cellular Proliferation
C16-S1P exerts its pro-proliferative effects primarily by acting as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5.[3][13][14] The binding of S1P to these receptors, particularly S1PR1 and S1PR3, initiates downstream signaling cascades that converge on key regulators of the cell cycle.[15]
PI3K/Akt/mTOR Pathway
Activation of S1PRs by S1P often leads to the engagement of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central signaling node for cell growth and survival.[15][16]
-
Activation: Ligand-bound S1PRs activate PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Signal Transduction: PIP3 recruits and activates Akt (also known as Protein Kinase B).
-
Downstream Effects: Activated Akt phosphorylates numerous substrates, including those in the mammalian target of rapamycin (B549165) (mTOR) pathway, to promote protein synthesis, cell growth, and inhibition of apoptosis.[17] Studies have shown that S1P addition increases mTOR phosphorylation.[17] This entire cascade is crucial for the pro-proliferative effects of S1P.[10][15]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway, is another major route through which S1P promotes proliferation.[16][18]
-
Activation: S1P binding to its receptors can activate small GTPases like Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as p42/44 MAPK).[19]
-
Nuclear Translocation: Phosphorylated ERK (p-ERK) translocates to the nucleus.
-
Gene Expression: In the nucleus, p-ERK activates transcription factors that regulate the expression of genes essential for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs). S1P has been shown to induce the phosphorylation of ERK in various cell types, leading to proliferation.[12][18]
Quantitative Data on S1P
Accurate quantification of S1P is critical for understanding its physiological and pathological roles.[1] Mass spectrometry analysis has shown that S1P concentrations are significantly higher in cancer tissues compared to adjacent normal tissues.[6] For instance, in breast cancer, S1P levels can be approximately twice as high as in normal mammary glands.[6]
| Biological Matrix | Typical S1P Concentration Range | Notes |
| Human Plasma | 100 - 1200 nM | S1P is abundant in blood and lymph.[1][20] |
| Human Serum | 1400 - 1800 nM | Concentrations are higher than plasma due to release from platelets during clotting.[1] |
| Human Lymph | ~100 nM | A steep gradient exists between blood/lymph and tissues.[1][20] |
| Peripheral Tissues | Low nM Range | Low levels are maintained by S1P-degrading enzymes.[6] |
| Breast Cancer Tissue | Significantly higher than normal tissue | Levels in patients with lymph node metastasis are significantly higher.[6] |
Experimental Protocols
Investigating the role of C16-S1P in cellular proliferation requires a combination of techniques to measure cell number, assess signaling pathway activation, and quantify sphingolipid levels.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Principle: Cells are incubated with Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, which is incorporated into newly synthesized DNA during the S-phase of the cell cycle. An anti-BrdU antibody conjugated to an enzyme is then used for colorimetric or fluorescent detection.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Treatment: Starve cells (e.g., serum deprivation) to synchronize them, then treat with C16-S1P or vehicle control for a specified period (e.g., 24-48 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation.
-
Fixation & Denaturation: Remove media, fix the cells, and denature the DNA to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: Add an anti-BrdU antibody conjugated to peroxidase.
-
Detection: Add substrate and measure the absorbance or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of DNA synthesis.[18]
-
Western Blotting for Signaling Pathway Activation
This technique is used to detect the phosphorylation (activation) of key proteins like Akt and ERK.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.
-
Methodology:
-
Cell Lysis: Treat cells with C16-S1P for a short duration (e.g., 5-30 minutes). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate proteins by molecular weight on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-Akt, p-ERK) and total protein forms as loading controls.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The band intensity correlates with the amount of target protein.
-
Sphingosine Kinase (SphK) Activity Assay
Measuring the activity of SphK, the enzyme that produces S1P, is crucial.
-
Principle: The assay measures the production of S1P from sphingosine and ATP. This can be done using radiolabeled ATP or fluorescently labeled sphingosine.
-
Radiometric Assay Methodology: [22][23]
-
Reaction Setup: Prepare a reaction mixture containing cell lysate (as the source of SphK), sphingosine substrate, and [γ-³²P]ATP in an appropriate buffer.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Extraction: Stop the reaction and extract the lipids using a solvent system (e.g., Bligh-Dyer extraction).
-
Separation: Separate the radiolabeled S1P from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).
-
Quantification: Quantify the ³²P-labeled S1P by exposing the TLC plate to a phosphor screen or by scintillation counting of the scraped S1P band.[22][23]
-
-
Fluorescence-Based Assay: An alternative method uses a fluorogenic substrate like NBD-sphingosine. Phosphorylation by SphK causes a quantifiable shift in the spectral properties.[24]
Quantification of C16-S1P by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of S1P species.[1]
-
Principle: S1P is extracted from a biological sample, separated from other lipids by liquid chromatography, and then detected and quantified by a mass spectrometer based on its specific mass-to-charge ratio.
-
Methodology: [25]
-
Sample Preparation: Collect cells or tissue and add an internal standard (e.g., a deuterated S1P analog).
-
Lipid Extraction: Extract lipids using a protein precipitation or solvent extraction method (e.g., using acidified methanol).
-
LC Separation: Inject the extracted sample into an LC system, typically with a C18 column, to separate different lipid species.
-
MS/MS Detection: The eluent from the LC is introduced into a mass spectrometer. The instrument is set to specifically detect the precursor and product ions of C16-S1P and the internal standard.
-
Quantification: Create a calibration curve using known concentrations of C16-S1P standards. The concentration in the sample is determined by comparing the ratio of the C16-S1P peak area to the internal standard peak area against the calibration curve.[1]
-
Conclusion
C16-Sphingosine-1-phosphate is a master regulator of cellular proliferation. Through the concept of the sphingolipid rheostat, it counteracts the pro-apoptotic effects of its precursor, C16-ceramide. By activating S1P receptors on the cell surface, it triggers potent pro-survival and pro-proliferative signaling cascades, most notably the PI3K/Akt/mTOR and MAPK/ERK pathways. The upregulation of S1P and the enzymes responsible for its production in various cancers highlights the therapeutic potential of targeting this signaling axis.[3][5][12] Developing inhibitors for sphingosine kinases or antagonists for S1P receptors represents a promising strategy to disrupt uncontrolled cancer cell proliferation and overcome chemoresistance. A thorough understanding of the methodologies outlined in this guide is essential for advancing research and drug development in this critical area of cell biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Roles of sphingosine-1-phosphate signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of sphingosine-1-phosphate signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S1P metabolism in cancer and other pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sphingosine-1-phosphate (S1P) in cancer immunity and development - Reimann - Translational Cancer Research [tcr.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine-1-phosphate signaling regulates the ability of Müller glia to become neurogenic, proliferating progenitor-like cells | eLife [elifesciences.org]
- 14. Regulation of cancer cell migration and invasion by sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine-1-phosphate promotes the proliferation and attenuates apoptosis of Endothelial progenitor cells via S1PR1/S1PR3/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sphingosine-1-phosphate induces proliferation and morphological changes of neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isoform-selective assays for sphingosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. caymanchem.com [caymanchem.com]
- 25. Sphingosine-1-phosphate signaling regulates the ability of Müller glia to become neurogenic, proliferating progenitor-like cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core of C16-S1P Regulation of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate relationship between two key sphingolipids, C16-ceramide (C16-Cer) and sphingosine-1-phosphate (S1P), in the regulation of apoptosis. This dynamic interplay, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate, with significant implications for cancer biology and therapeutic development.[1][2][3][4] This document details the core signaling pathways, presents available quantitative data, outlines key experimental protocols, and provides visual diagrams to facilitate a deeper understanding of these processes.
The Sphingolipid Rheostat: A Balance of Life and Death
The concept of the sphingolipid rheostat posits that the relative intracellular balance between pro-apoptotic ceramide and pro-survival S1P dictates a cell's decision to live or die.[1][2][3][4][5] A shift towards ceramide accumulation promotes cell growth arrest and apoptosis, whereas an increase in S1P levels fosters proliferation, survival, and resistance to apoptotic stimuli.[1][6][7]
-
C16-Ceramide (Pro-Apoptotic): C16-ceramide, a saturated ceramide with a 16-carbon acyl chain, is a central figure in the induction of apoptosis.[5][8] Its accumulation, often triggered by cellular stresses like TNF-α, chemotherapeutic agents, or growth factor withdrawal, initiates a cascade of events leading to programmed cell death.[5][9][10] C16-ceramide primarily exerts its pro-apoptotic effects through the mitochondrial pathway.[8][11][12] It can form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[10][11][12][13]
-
Sphingosine-1-Phosphate (S1P) (Anti-Apoptotic): In contrast, S1P is a potent signaling molecule that promotes cell survival and proliferation.[2][3][14] It is generated from the phosphorylation of sphingosine (B13886), which itself is a product of ceramide hydrolysis.[2][15] S1P can act both intracellularly as a second messenger and extracellularly by binding to a family of five G protein-coupled receptors (S1PR1-5).[2][14][16] Activation of these receptors triggers pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][7][17][18][19][20]
The enzymatic machinery that governs the interconversion of these lipids is therefore central to the regulation of the rheostat and represents a key target for therapeutic intervention.[15][21][22] Key enzymes include:
-
Ceramide Synthases (CerS): Responsible for the synthesis of ceramides (B1148491) with varying acyl chain lengths. CerS5 and CerS6 are primarily responsible for C16-ceramide production.[11][23]
-
Ceramidases (CDase): Hydrolyze ceramide to sphingosine, reducing pro-apoptotic ceramide levels and providing the substrate for S1P synthesis.[5][24]
-
Sphingosine Kinases (SphK): Two isoforms, SphK1 and SphK2, phosphorylate sphingosine to generate S1P. SphK1 is a critical regulator of the rheostat, promoting survival.[2][3][9] The role of SphK2 is more complex, with some studies suggesting it can also have pro-apoptotic functions.[25][26]
Signaling Pathways
The opposing effects of C16-ceramide and S1P are mediated through distinct downstream signaling pathways.
dot
Caption: C16-Ceramide apoptotic signaling pathway.
dot
Caption: S1P-mediated cell survival signaling pathway.
dot
Caption: The sphingolipid rheostat model of cell fate.
Quantitative Data
While much of the literature describes the qualitative effects of C16-ceramide and S1P, some studies provide quantitative insights into their roles in apoptosis.
| Stimulus/Treatment | Cell Type | Effect on Sphingolipid Levels | Effect on Apoptosis | Reference |
| TNF-α | Primary Hepatocytes | Increase in endogenous C16-ceramide | Induction of apoptosis | [5] |
| Overexpression of Neutral CDase | Primary Hepatocytes | Inhibition of TNF-α-induced C16-ceramide increase | Inhibition of TNF-α-induced apoptosis | [5] |
| Sphingosine Kinase Inhibitor (DMS) | Primary Hepatocytes | Abrogates the protective effect of NCDase overexpression | Restores TNF-α-induced apoptosis | [5] |
| Androgen Ablation | LNCaP Prostate Cancer Cells | Increase in intracellular ceramide | Induction of apoptosis | [27] |
| Inhibition of Acid Ceramidase (NOE) | LNCaP Prostate Cancer Cells | Enhances androgen ablation-induced ceramide levels | Increase in apoptotic cells | [27] |
| C2-ceramide | PC12 Cells | - | Induction of apoptosis | [9] |
| Overexpression of SphK1 | PC12 Cells | Increased intracellular S1P, decreased ceramide and sphingosine | Marked suppression of apoptosis | [9] |
Experimental Protocols
A robust investigation of the C16-S1P rheostat requires precise methodologies for quantifying sphingolipids and assessing apoptosis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of sphingolipid species.[28][29][30]
-
Lipid Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Perform a one-phase or two-phase lipid extraction using a solvent system such as chloroform:methanol.
-
Include internal standards for each lipid class to be quantified (e.g., C17-ceramide, C17-S1P).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC-MS system.
-
-
LC-MS/MS Analysis:
-
Separate lipid species using a suitable liquid chromatography method (e.g., reversed-phase or normal-phase chromatography).
-
Introduce the eluent into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for each sphingolipid and internal standard.
-
Quantify the peak area of each endogenous sphingolipid relative to its corresponding internal standard and determine the concentration using a standard curve.[29]
-
Multiple assays can be employed to measure the extent of apoptosis.
-
Caspase-3 Activity Assay:
-
Treat cells with the desired stimuli.
-
Lyse cells and collect the supernatant.
-
Incubate the lysate with a fluorogenic or colorimetric caspase-3 substrate.
-
Measure the fluorescence or absorbance using a plate reader. The signal is proportional to caspase-3 activity.
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Harvest and wash cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:
-
Fix and permeabilize cells.
-
Incubate cells with a reaction mixture containing TdT and fluorescently labeled dUTP.
-
Analyze the cells by flow cytometry or fluorescence microscopy to detect DNA fragmentation.
-
dot
Caption: General experimental workflow for studying C16-S1P in apoptosis.
Therapeutic Implications
The central role of the C16-S1P rheostat in determining cell fate makes it an attractive target for therapeutic intervention, particularly in oncology.[1][7][21] Strategies aimed at shifting the balance towards ceramide accumulation and/or S1P depletion are being actively explored.[6][31] These include:
-
Inhibition of Sphingosine Kinase (SphK): Small molecule inhibitors of SphK can block the production of pro-survival S1P, thereby increasing the levels of pro-apoptotic ceramide and sphingosine.[2][3][21]
-
Modulation of Ceramide Metabolism: Targeting enzymes like ceramidases could prevent the breakdown of ceramide, leading to its accumulation and the induction of apoptosis.[15][24]
-
S1P Receptor Antagonism: Blocking the signaling from S1P receptors can inhibit the pro-survival pathways they activate.[21][32] FTY720 (Fingolimod), an S1P receptor modulator, has shown promise in this area.[21][33]
Conclusion
The interplay between C16-ceramide and S1P forms a critical regulatory axis in the control of apoptosis. A thorough understanding of the underlying signaling pathways, the enzymes that govern the sphingolipid rheostat, and the methodologies to accurately measure these components is essential for researchers and drug developers. By targeting this balance, novel therapeutic strategies can be devised to selectively induce apoptosis in diseased cells, offering new hope for the treatment of cancer and other proliferative disorders.
References
- 1. Revisiting the sphingolipid rheostat: evolving concepts in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine kinases, sphingosine 1-phosphate, apoptosis and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine kinase, sphingosine-1-phosphate, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingosine kinase expression regulates apoptosis and caspase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingosine-1-Phosphate Protects Intestinal Epithelial Cells from Apoptosis Through the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sphingosine-1-phosphate promotes the proliferation and attenuates apoptosis of Endothelial progenitor cells via S1PR1/S1PR3/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sphingosine-1-phosphate/S1P Receptors Signaling Modulates Cell Migration in Human Bone Marrow-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. The ceramide-S1P pathway as a druggable target to alleviate peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Potential Drug Targets for Ceramide Metabolism in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulatory Role of Sphingosine-1-Phosphate and C16:0 Ceramide, in Immunogenic Cell Death of Colon Cancer Cells Induced by Bak/Bax-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Sphingosine kinase type 2 is a putative BH3-only protein that induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]
- 27. Importance of C16 ceramide accumulation during apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. The effect of S1P receptor signaling pathway on the survival and drug resistance in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to C16-Sphingosine-1-Phosphate: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
C16-Sphingosine-1-phosphate (C16-S1P) is a bioactive sphingolipid that has garnered increasing interest within the scientific community. As a structural analog of the more extensively studied C18-Sphingosine-1-phosphate (S1P), C16-S1P plays a crucial role in a variety of cellular processes through its interaction with sphingosine-1-phosphate receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the known biological functions of C16-S1P. It is intended to serve as a valuable resource for researchers investigating sphingolipid signaling and for professionals involved in the development of novel therapeutics targeting these pathways.
Chemical Structure and Properties
This compound is a sphingoid base with a 16-carbon backbone, distinguishing it from the more common 18-carbon S1P. The presence of a phosphate (B84403) group at the C1 position, a hydroxyl group at C3, and an amino group at C2 are key structural features that contribute to its biological activity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | [(E,2S,3R)-2-amino-3-hydroxyhexadec-4-enyl] dihydrogen phosphate[1] |
| CAS Number | 709026-60-8[2][3][4][5] |
| Molecular Formula | C16H34NO5P[1][2][3][4] |
| SMILES | CCCCCCCCCCC/C=C/--INVALID-LINK--(O)O)N">C@HO[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 351.42 g/mol | [1][4] |
| Appearance | Crystalline solid | [2][4][5] |
| Solubility | Soluble in 0.3 M NaOH (4 mg/ml). Limited solubility in DMF, DMSO, and PBS (pH 7.2) (<50 µg/ml). | [2][4] |
| Purity | Typically ≥95% | [4][5] |
| Storage | Store at -20°C for long-term stability. | [5] |
Biological and Physiological Properties
C16-S1P functions as a signaling molecule by binding to and activating specific G protein-coupled receptors known as sphingosine-1-phosphate receptors (S1PRs). Its affinity for these receptors is comparable to that of the endogenous ligand, C18-S1P.
Table 3: Receptor Binding Affinity of this compound
| Receptor Subtype | Relative Affinity (%) to C18-S1P |
| S1P1/EDG-1 | 115% |
| S1P2/EDG-5 | 103% |
| S1P3/EDG-3 | 83% |
Data derived from studies in CHO cells.[2][4][5]
The interaction of C16-S1P with its receptors initiates a cascade of intracellular signaling events that modulate various cellular functions. Elevated levels of C16-S1P have been observed in certain pathological conditions, suggesting its involvement in disease processes. For instance, increased concentrations of C16-S1P have been found in the trabecular meshwork of postmortem eyes with primary open-angle glaucoma.[4] Furthermore, research has implicated d16:1 S1P (a form of C16-S1P) in mediating the induction of connective tissue growth factor (CTGF) via the S1P2 receptor in renal cell carcinoma, pointing to a potential role in cancer progression.
Synthesis and Metabolism
The biosynthesis of sphingolipids typically involves the condensation of serine with a long-chain fatty acyl-CoA. While palmitoyl-CoA (C16) is the initial substrate, it is usually elongated to form the C18 sphingoid base, which is the most abundant in mammals. The formation of C16-sphingolipids is thought to occur through alternative pathways, potentially involving the direct utilization of palmitoyl-CoA without elongation or through the degradation of more complex sphingolipids via the salvage pathway. Once formed, C16-sphingosine is phosphorylated by sphingosine (B13886) kinases (SphK1 and SphK2) to produce C16-S1P. Conversely, C16-S1P can be dephosphorylated by S1P phosphatases back to C16-sphingosine or irreversibly degraded by S1P lyase.
Caption: Overview of C16-S1P metabolism.
Signaling Pathways
Upon binding to its cognate S1P receptors, C16-S1P activates intracellular signaling cascades that are crucial for regulating a wide array of cellular responses, including cell growth, proliferation, survival, and migration. The specific downstream effects are dependent on the receptor subtype expressed by the cell and the G protein to which it couples.
-
S1P1 Receptor Signaling: Primarily couples to Gi protein, leading to the activation of the PI3K-Akt pathway and the Ras-MAPK pathway, which are critical for cell survival and proliferation. Activation of Rac, a small GTPase, is also a key event in S1P1-mediated cell migration.
-
S1P2 Receptor Signaling: Couples to multiple G proteins, including Gi, Gq, and G12/13. Activation of G12/13 leads to the activation of Rho, which is involved in stress fiber formation and inhibition of cell migration. The coupling to Gq activates phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
-
S1P3 Receptor Signaling: Also couples to Gi, Gq, and G12/13, sharing some downstream effectors with S1P1 and S1P2. It plays a significant role in regulating vascular tone and inflammation.
Caption: C16-S1P signaling overview.
Experimental Protocols
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of sphingolipids in biological samples.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or serum, add an internal standard (e.g., C17-S1P).
-
Precipitate proteins and extract lipids by adding 400 µL of a methanol:chloroform (1:1, v/v) solution containing an acidic modifier (e.g., 1% formic acid).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the lipids.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for C16-S1P and the internal standard. For C16-S1P, this would be m/z 352.2 -> m/z 254.2.
Caption: C16-S1P quantification workflow.
S1P Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the affinity of C16-S1P for S1P receptors.
1. Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
Radiolabeled S1P (e.g., [³²P]S1P or [³H]S1P).
-
Unlabeled C16-S1P and C18-S1P (for competition).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).
-
Glass fiber filters.
2. Procedure:
-
Incubate the cell membranes with a fixed concentration of radiolabeled S1P and varying concentrations of unlabeled C16-S1P in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value for C16-S1P, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Caption: C16-S1P receptor binding assay.
Conclusion
This compound is an important signaling lipid with distinct physiological and pathophysiological roles. Its ability to activate S1P receptors with high affinity underscores its significance in cellular communication. This guide provides a foundational understanding of C16-S1P, from its chemical nature to its biological functions and methods for its study. Further research into the specific signaling pathways and cellular effects of C16-S1P will undoubtedly uncover new therapeutic opportunities for a range of diseases.
References
- 1. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
C16-Ceramide-1-Phosphate: A Potential Modulator of Immune Cell Trafficking
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical player in a variety of cellular processes, including cell proliferation, survival, and inflammation.[1][2] A phosphorylated derivative of ceramide, C1P stands in contrast to its precursor, which is often associated with pro-apoptotic and anti-proliferative signals.[1][3] Within the diverse pool of C1P species, distinguished by the length of their N-acyl chains, C16-ceramide-1-phosphate (C16-S1P) is a prominent variant. While the broader roles of the closely related sphingosine-1-phosphate (S1P) in immune cell trafficking are well-established, the specific functions of C16-S1P in this intricate process are an area of growing interest.[4][5][6] This technical guide provides a comprehensive overview of the current understanding of C16-S1P in the context of immune cell migration, detailing its potential signaling mechanisms and providing established experimental protocols for its investigation.
The Role of C1P in Immune Cell Migration
Current research indicates that extracellularly applied C1P can act as a potent chemoattractant for various cell types, including macrophages.[3][7][8] This pro-migratory effect is thought to be mediated by a specific, yet to be fully identified, G-protein coupled receptor (GPCR).[7][8] The signaling cascade initiated by C1P in macrophages involves the activation of several key downstream effectors, including phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and p38 MAPK pathways.[9] Ultimately, this signaling converges on the activation of the transcription factor NF-κB, leading to the production and secretion of chemokines such as monocyte chemoattractant protein-1 (MCP-1), which in turn promotes the migration of these immune cells.[9][10]
While much of the existing data pertains to C1P as a general molecule, the prevalence of the C16 acyl chain suggests that C16-S1P is a significant contributor to these observed effects. However, it is important to note that different C1P species may have distinct biological activities, a concept supported by the differential effects of synthetic C1P analogs.[10]
Comparison with Sphingosine-1-Phosphate (S1P)
The role of S1P in immune cell trafficking is extensively documented and provides a valuable framework for understanding the potential actions of C16-S1P. S1P is a critical regulator of lymphocyte egress from secondary lymphoid organs, a process mediated by a gradient of S1P between the tissues and the blood/lymph, and a family of well-characterized S1P receptors (S1PR1-5).[4][11][12] This tightly regulated system ensures the proper circulation and homing of lymphocytes to sites of inflammation.[11] S1P also influences the migration of other immune cells, including dendritic cells and neutrophils.[13][14] While both C1P and S1P are phosphorylated sphingolipids involved in cell migration, a key distinction lies in their receptor usage and the specificity of their effects, with the C1P receptor remaining elusive.
Quantitative Data on C1P-Mediated Cell Migration
Quantitative data specifically for C16-S1P on a wide range of immune cells is still emerging. However, studies on general C1P provide valuable insights into effective concentrations and experimental conditions.
| Cell Type | Chemoattractant | Concentration | Assay System | Observed Effect | Citation |
| RAW 264.7 Macrophages | Ceramide-1-Phosphate (general) | Not specified | Not specified | Stimulation of cell migration | [7] |
| J774A.1 Macrophages | Ceramide-1-Phosphate (general) | Not specified | Not specified | Stimulation of MCP-1 release and cell migration | [9] |
| Human THP-1 Monocytes | Ceramide-1-Phosphate (general) | Not specified | Not specified | Stimulation of MCP-1 release and cell migration | [9] |
Signaling Pathways
The signaling pathways activated by C1P leading to immune cell migration are complex and involve multiple interconnected cascades.
C1P-Induced Macrophage Migration Signaling Pathway
Caption: C1P signaling in macrophage migration.
Experimental Protocols
Preparation of C16-S1P for Cell-Based Assays
Proper preparation of lipophilic molecules like C16-S1P is critical for obtaining reproducible results in cell-based assays.
Caption: Workflow for C16-S1P preparation.
Transwell Migration Assay
The Boyden chamber, or Transwell assay, is a widely used method to assess the chemotactic response of immune cells.
Materials:
-
24-well tissue culture plates
-
Transwell inserts (with appropriate pore size for the immune cell type, e.g., 5 µm for neutrophils, 8 µm for macrophages and lymphocytes)
-
Immune cells of interest
-
Serum-free cell culture medium
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
C16-S1P
-
Chemoattractant for positive control (e.g., MCP-1 for macrophages, SDF-1α for lymphocytes)
-
Staining solution (e.g., Diff-Quik, Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture immune cells to the desired confluency.
-
The day before the assay, starve the cells in serum-free medium to reduce background migration.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium containing 0.1% fatty acid-free BSA at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing different concentrations of C16-S1P (e.g., 0.1, 1, 10 µM) or a positive control chemoattractant to the lower wells of the 24-well plate. Use medium with the vehicle control (e.g., ethanol or DMSO) as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (e.g., 1-3 hours for neutrophils, 4-24 hours for macrophages and lymphocytes).
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution (e.g., methanol) for 10 minutes.
-
Stain the migrated cells with a suitable staining solution.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained cells in several random fields of view for each insert using a microscope. Alternatively, the stain can be eluted and the absorbance measured.
-
Caption: Transwell migration assay workflow.
Future Directions
The specific role of C16-S1P in immune cell trafficking remains a compelling area for future research. Key questions to be addressed include:
-
Receptor Identification: The definitive identification and characterization of the C1P receptor(s) on various immune cells is a critical next step.
-
Immune Cell Specificity: A systematic investigation into the effects of C16-S1P on the migration of different immune cell subsets, including lymphocytes, neutrophils, and dendritic cells, is needed to understand its specific roles in the immune response.
-
In Vivo Relevance: In vivo studies using animal models of inflammation are essential to validate the in vitro findings and to understand the physiological and pathological significance of C16-S1P in immune cell trafficking.
-
Therapeutic Potential: A deeper understanding of the mechanisms by which C16-S1P modulates immune cell migration could pave the way for the development of novel therapeutic strategies for inflammatory and autoimmune diseases.
Conclusion
C16-ceramide-1-phosphate is emerging as a bioactive lipid with the potential to significantly influence immune cell trafficking. While our understanding of its specific mechanisms is still evolving, the existing evidence for the pro-migratory effects of general C1P, particularly in macrophages, provides a strong foundation for further investigation. By employing the detailed experimental protocols outlined in this guide, researchers can contribute to unraveling the precise role of C16-S1P in the complex orchestration of the immune response, potentially leading to new avenues for therapeutic intervention in a range of inflammatory disorders.
References
- 1. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-Phosphate and Its G Protein-Coupled Receptors Constitute a Multifunctional Immunoregulatory System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Immune Cell Migration by Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide 1-phosphate (C1P) promotes cell migration Involvement of a specific C1P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ceramide 1-phosphate induces macrophage chemoattractant protein-1 release: involvement in ceramide 1-phosphate-stimulated cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. en-lifesci.tau.ac.il [en-lifesci.tau.ac.il]
- 11. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 12. Finding a Way Out: S1P Signaling and Immune Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingosine-1-phosphate mediates migration of mature dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Newcastle University eTheses: The role of sphingosine 1-phosphate in neutrophil trans-migration [theses.ncl.ac.uk]
Methodological & Application
Application Note: Quantification of C16-Sphingosine-1-Phosphate by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator involved in a myriad of cellular processes, including proliferation, apoptosis, and cell migration.[1] C16-Sphingosine-1-phosphate (C16-S1P) is a specific isoform of S1P characterized by a 16-carbon sphingoid backbone. The accurate quantification of C16-S1P in biological matrices is essential for understanding its physiological and pathological roles, as well as for the development of therapeutic agents targeting the S1P signaling pathway. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of sphingolipids due to its high sensitivity, specificity, and robustness.[2][3] This application note provides a detailed protocol for the quantification of C16-S1P in biological samples using LC-MS/MS.
This compound Signaling Pathway
C16-S1P, like other S1P species, exerts its biological effects primarily through binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The activation of these receptors initiates downstream signaling cascades that regulate diverse cellular functions. The specific cellular response is dependent on the receptor subtype expression and the downstream G proteins to which they couple.
Figure 1: C16-S1P Signaling Pathway Overview.
Experimental Workflow for C16-S1P Quantification
The quantification of C16-S1P by LC-MS/MS involves several key steps, from sample collection and preparation to data acquisition and analysis. The following diagram outlines a typical workflow.
Figure 2: Experimental Workflow for C16-S1P Quantification.
Experimental Protocols
Materials and Reagents
-
This compound (d18:1/16:0) standard
-
C17-Sphingosine-1-phosphate (C17-S1P) internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Biological matrix (e.g., human plasma)
Standard Solution and Internal Standard Preparation
-
C16-S1P Stock Solution (1 mg/mL): Dissolve C16-S1P in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with methanol to prepare a series of working standards.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve C17-S1P in methanol.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol.
Sample Preparation: Protein Precipitation
This protocol is suitable for plasma and serum samples.
-
To 50 µL of biological sample, add 10 µL of the internal standard working solution.
-
Add 150 µL of cold methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 50 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 50 |
| 10.0 | 50 |
Table 1: Example Gradient Elution Program.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: 8 psi.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C16-S1P | 380.4 | 264.4 | 28 |
| C17-S1P (IS) | 394.4 | 278.4 | 28 |
Table 2: MRM Transitions and Parameters.
Data Presentation and Method Validation
A summary of typical quantitative performance data for an LC-MS/MS method for S1P quantification is presented below. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 85% |
Table 3: Summary of Method Validation Parameters.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for a wide range of research and drug development applications. Adherence to the outlined procedures will enable researchers to obtain accurate and reproducible quantitative data for C16-S1P, facilitating a deeper understanding of its biological significance.
References
- 1. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 2. Quantification of Sphingosine-1-Phosphate and Related Sphingolipids by Liquid Chromatography Coupled to Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of C16-Sphingosine-1-Phosphate (C16-S1P) in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of physiological and pathological processes, including cell proliferation, survival, migration, and immune responses. S1P species vary in their acyl chain length, with the C18 (d18:1) variant being the most abundant and studied. However, emerging research highlights the unique biological roles of atypical S1P species, such as C16-S1P (d16:1 S1P). Accurate and robust quantification of C16-S1P in plasma is essential for understanding its physiological functions and its potential as a biomarker in various diseases. This document provides detailed application notes and protocols for the analysis of C16-S1P in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the reported concentrations of various sphingolipids in healthy human plasma, providing context for the expected levels of C16-S1P.
| Analyte | Plasma Concentration (nM) | Reference(s) |
| d16:1 S1P | Low nanomolar range | [1] |
| d18:1 S1P | 100 - 1200 | [2][3][4] |
| d18:0 S1P | 290 ± 90 | [5] |
| C16-Ceramide | - | - |
| C16-Sphingomyelin | 89,700 ± 26,900 | [6] |
Note: Concentrations can vary depending on pre-analytical sample handling and the specific cohort studied.
Experimental Protocols
This section details a comprehensive protocol for the extraction and quantification of C16-S1P from human plasma samples.
Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
C16-Sphingosine-1-Phosphate (d16:1 S1P) standard (Cayman Chemical or equivalent)
-
C17-Sphingosine-1-Phosphate (d17:1 S1P) internal standard (Avanti Polar Lipids or equivalent)
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Formic acid
-
Ammonium (B1175870) formate
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
Sample Preparation: Protein Precipitation
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation of lipids.
-
Internal Standard Spiking: To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µM C17-S1P in methanol).
-
Protein Precipitation: Add 200 µL of ice-cold methanol.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 methanol:water with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the clear supernatant to an LC-MS vial for analysis.
Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Methanol/Acetonitrile (90:10, v/v) with 0.1% formic acid and 2 mM ammonium formate.
-
Gradient Elution:
Time (min) % B 0.0 60 1.0 60 8.0 98 9.0 98 9.1 60 | 12.0 | 60 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) C16-S1P (d16:1) 352.2 264.4 20 C17-S1P (IS) 366.2 278.4 20 | d18:1 S1P | 380.3 | 264.4 | 22 |
-
Source Parameters (example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used. The precursor ion for C16-S1P is calculated based on its molecular weight of 351.4 g/mol [7]. The product ion at m/z 264.4 corresponds to the sphingosine (B13886) backbone after the neutral loss of the phosphate (B84403) group and a water molecule, a common fragmentation pattern for S1P species[8].
Visualizations
Experimental Workflow
Caption: Workflow for C16-S1P analysis in plasma.
C16-S1P Biosynthesis and Signaling Pathway
Caption: C16-S1P biosynthesis and signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Functional Insights into the Sphingolipids C1P, S1P, and SPC in Human Fibroblast-like Synoviocytes by Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-Phosphate Distribution in Human Plasma: Associations with Lipid Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for C16-Sphingosine-1-Phosphate Extraction from Tissues for Mass Spectrometry Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite involved in a multitude of physiological and pathological processes, including cell proliferation, migration, inflammation, and angiogenesis. The specific acyl chain length of sphingolipids can influence their biological activity. C16-sphingosine-1-phosphate (C16-S1P) is a significant species within the S1P family, and its accurate quantification in tissues is essential for understanding its role in health and disease. This document provides a detailed protocol for the extraction of C16-S1P from tissue samples, preparing them for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the extraction of S1P from animal tissues. These values can be adapted based on the specific tissue type and expected lipid concentration.[1]
| Parameter | Typical Value/Range | Notes |
| Tissue Amount | 10-50 mg | The amount can be adjusted based on the expected concentration of S1P in the tissue.[1] |
| Internal Standard | 10 µl of 10 µM C17-S1P in Methanol | Added at the beginning of the homogenization process to account for extraction variability and sample loss.[1] |
| Homogenization Buffer | 1 ml of ice-cold Phosphate-Buffered Saline (PBS) | Ensures tissue is properly dispersed and cells are lysed.[1] |
| Extraction Solvents | Methanol (MeOH) and Chloroform (CHCl₃) | Used in a modified Bligh-Dyer method for lipid extraction.[2] |
| Acidification | 300 µl of 18.5% HCl | Acidified conditions improve the extraction of phosphorylated sphingolipids.[1] |
| Centrifugation | 1,900 x g for 3 minutes | To induce phase separation between the aqueous and organic layers.[1] |
| Resuspension Volume | 100-200 µL | The final dried lipid extract is resuspended in a known volume for LC-MS/MS analysis.[1] |
| Extraction Efficiency | Close to 100% for S1P | With appropriate protocols, the extraction efficiency for S1P is very high.[1] |
Experimental Protocol: C16-S1P Extraction from Tissues
This protocol is based on a modified Bligh-Dyer lipid extraction method, optimized for the recovery of S1P from tissue samples.
Materials:
-
Frozen tissue sample
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Internal Standard: C17-S1P in Methanol (10 µM)
-
18.5% Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Homogenizer (e.g., bead beater, Dounce homogenizer)
-
Glass centrifuge vials
-
Nitrogen gas evaporator or vacuum rotator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Tissue Preparation and Homogenization:
-
Weigh approximately 10-50 mg of frozen tissue.
-
Place the tissue in a suitable tube for homogenization.[1]
-
Add 1 ml of ice-cold PBS.[1]
-
Add 10 µl of the internal standard (10 µM C17-S1P in MeOH).[1]
-
Homogenize the tissue on ice until no visible tissue fragments remain.[1][2]
-
Transfer the homogenate to a glass centrifuge vial.[1]
-
-
Lipid Extraction:
-
To the tissue homogenate, add 300 µl of 18.5% HCl.[1]
-
Add 1 ml of MeOH and 2 ml of CHCl₃.[1]
-
Vortex the mixture vigorously for 10 minutes at maximum speed.[1]
-
Centrifuge the sample at 1,900 x g for 3 minutes to induce phase separation.[1]
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass centrifuge vial.[1]
-
To the remaining aqueous phase, add 1 ml of CHCl₃, vortex for 5 minutes, and centrifuge again as in step 2.4.
-
Combine the second lower organic phase with the first one.[1]
-
-
Drying and Reconstitution:
-
Evaporate the combined organic phases to dryness under a gentle stream of nitrogen or using a vacuum rotator at 60 °C for approximately 45 minutes.[1]
-
Resuspend the dried lipid extract in 100-200 µl of a suitable solvent for LC-MS/MS analysis, such as a MeOH:CHCl₃ (4:1, v/v) solution.[1]
-
Vortex briefly to ensure the lipid pellet is fully dissolved.
-
Store the samples at -20 °C until analysis.[1]
-
C16-S1P Signaling Pathway
C16-S1P, like other S1P species, exerts its biological effects primarily by binding to a family of five G protein-coupled receptors (GPCRs), known as S1P receptors 1-5 (S1PR1-5).[3][4] The binding of C16-S1P to these receptors initiates a cascade of intracellular signaling events that regulate a wide array of cellular processes. The specific downstream effects are dependent on the receptor subtype expressed by the cell and the G proteins to which they couple.[1][3] Key signaling pathways activated by S1P receptors include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Ras/MEK/ERK pathway, and pathways involving small GTPases like Rho and Rac.[1][3] These pathways ultimately influence cell survival, proliferation, migration, and cytoskeletal organization.[4] The balance between C16-ceramide and C16-S1P levels, often referred to as the "sphingolipid rheostat," is crucial in determining cell fate, with C16-ceramide generally promoting apoptosis and C16-S1P promoting cell survival and proliferation.[5]
Caption: C16-S1P signaling through its receptors.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the extraction of C16-S1P from tissue samples for subsequent analysis.
Caption: Workflow for C16-S1P extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 5. Regulatory Role of Sphingosine-1-Phosphate and C16:0 Ceramide, in Immunogenic Cell Death of Colon Cancer Cells Induced by Bak/Bax-Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Separation of Sphingolipid Variants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and quantification of various sphingolipid species using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be a valuable resource for researchers in lipidomics, cell signaling, and drug development.
Introduction
Sphingolipids are a complex class of lipids that play crucial roles as both structural components of cellular membranes and as bioactive molecules in a myriad of cellular processes.[1][2][3] Key signaling molecules such as ceramide (Cer), sphingosine-1-phosphate (S1P), and sphingomyelin (B164518) (SM) are involved in regulating cell growth, differentiation, apoptosis, and stress responses.[4][5][6] Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[3] Consequently, the accurate quantification of sphingolipid variants is essential for understanding their physiological functions and for the development of novel therapeutic strategies.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), has become an indispensable tool for the analysis of sphingolipids.[2][6][7] HPLC offers high resolution for separating complex lipid mixtures, while MS provides the sensitivity and specificity required for the identification and quantification of individual molecular species.[1][6][8] This document outlines detailed protocols for the HPLC-based analysis of major sphingolipid classes.
Sphingolipid Signaling Pathways
Sphingolipid metabolism is a complex network of interconnected pathways. The central molecule, ceramide, can be generated de novo or through the hydrolysis of sphingomyelin.[4][5] Ceramide can then be further metabolized to form other bioactive sphingolipids, such as sphingosine (B13886) and S1P.[4][5] Ceramide and S1P often exert opposing effects on cellular processes, with ceramide generally promoting apoptosis and S1P promoting cell survival and proliferation.[4][5]
References
- 1. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 5. cusabio.com [cusabio.com]
- 6. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingomyelin: Mechanisms, Functions, Extraction, and Detection - Creative Proteomics [creative-proteomics.com]
- 8. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for C16-S1P in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing C16-Sphingosine-1-Phosphate (C16-S1P) in various in vitro cell culture experiments. The information is intended to guide researchers in studying the effects of this bioactive lipid on cell signaling, proliferation, apoptosis, and migration.
Introduction to C16-S1P
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of cellular processes, including cell growth, survival, migration, and inflammation.[1][2] S1P exerts its effects primarily through a family of five G protein-coupled receptors, S1P1-5. The C16 analogue of S1P (C16-S1P) is a specific variant that has been shown to have distinct biological activities and receptor affinities, making it a valuable tool for investigating specific S1P signaling pathways.[3] The balance between intracellular levels of ceramide and S1P is often considered a rheostat that determines cell fate, with ceramide promoting apoptosis and S1P promoting survival and proliferation.[4][5]
Preparation and Handling of C16-S1P Stock Solutions
Proper preparation and storage of C16-S1P are crucial for obtaining reproducible results in cell culture experiments. Due to its lipid nature, C16-S1P has limited solubility in aqueous solutions.
Materials:
-
This compound (powder)
-
Methanol (B129727) or Ethanol (100%, cell culture grade)
-
1M HCl (optional)
-
Fatty acid-free Bovine Serum Albumin (FAF-BSA) solution (e.g., 10% in PBS)
-
Sterile microcentrifuge tubes
-
Bath sonicator
-
Speed vac or nitrogen stream
Protocol for 1 mM Stock Solution:
-
Resuspend 1 mg of C16-S1P in 2.84 mL of 100% methanol to achieve a 1 mM concentration.
-
If the solution is not completely clear, add 1M HCl in small increments (e.g., 10 µL) until the solution clarifies.
-
Aliquot the stock solution into sterile microcentrifuge tubes at convenient volumes (e.g., 100 µL).
-
Evaporate the solvent completely using a speed vac or a gentle stream of nitrogen.
-
Store the dried aliquots, tightly capped, at -20°C for long-term stability (up to one year).[4]
-
For use in experiments, reconstitute the dried C16-S1P in a carrier solution, such as a 10% FAF-BSA solution, to the desired stock concentration (e.g., 1 mM).
-
Sonicate the reconstituted stock solution in a bath sonicator for 10 minutes to ensure a homogenous suspension.[4] This stock solution can be stored at 4°C for several weeks.[4]
C16-S1P Signaling Pathways
C16-S1P activates specific S1P receptors, initiating downstream signaling cascades that regulate various cellular functions. A key pathway affected by S1P is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation.
Caption: C16-S1P signaling through the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the effects of C16-S1P.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.
Materials:
-
96-well tissue culture plates
-
Cell line of interest (e.g., MCF-7, MDA-MB-231 breast cancer cells)
-
Complete culture medium
-
C16-S1P stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of C16-S1P in serum-free or low-serum medium.
-
Remove the culture medium and add 100 µL of the C16-S1P dilutions to the respective wells. Include a vehicle control (medium with the same concentration of carrier, e.g., FAF-BSA).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Cell Line | C16-S1P Concentration | Treatment Duration | % Change in Cell Viability |
| MCF-7 | 10 pM - 100 nM | 1 hour | Dose-dependent decrease in mTOR phosphorylation |
| MDA-MB-231 | 1 µM | 30 minutes | Reduced adhesion to microvessel walls |
Note: The effect on cell viability will be cell-type dependent. For instance, in some cancer cells, S1P can promote proliferation, while in others, it may have different effects.[5][6]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well tissue culture plates
-
Cell line of interest
-
C16-S1P stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of C16-S1P for a specified time (e.g., 24 or 48 hours). Include a positive control for apoptosis (e.g., treatment with staurosporine) and a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation:
| Cell Line | C16-S1P Concentration | Treatment Duration | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Jurkat | 0.5 µM (Doxorubicin) | 24 hours | Increased apoptosis | Increased late apoptosis/necrosis |
| U937 | 0.5 µM (Doxorubicin) | 24 hours | Increased apoptosis | Increased late apoptosis/necrosis |
Note: The pro- or anti-apoptotic effect of C16-S1P is highly context- and cell-type-dependent.
Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of cells to C16-S1P.
Materials:
-
24-well plate with cell culture inserts (e.g., 8 µm pore size)
-
Cell line of interest (e.g., MDA-MB-231)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS as a positive control)
-
C16-S1P stock solution
-
Crystal Violet staining solution (0.2%)
-
Methanol
Protocol:
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Add 600 µL of serum-free medium containing different concentrations of C16-S1P to the lower chamber of the 24-well plate. Include a negative control (serum-free medium) and a positive control (medium with 10% FBS).
-
Resuspend the starved cells in serum-free medium at a concentration of 1 x 105 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the inserts.
-
Incubate for 8-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with ice-cold methanol for 10 minutes.
-
Stain the cells with 0.2% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
Data Presentation:
| Cell Line | C16-S1P Concentration | Incubation Time | Fold Change in Migration (vs. Negative Control) |
| MDA-MB-231 | 10 nM - 1 µM | 8 hours | To be determined experimentally |
| ZR-75-30 | 10 nM - 1 µM | 8 hours | To be determined experimentally |
Note: S1P-induced migration is often bell-shaped, with lower responses at higher concentrations.
Experimental Workflow
A typical workflow for investigating the effects of C16-S1P on a cell line is depicted below.
Caption: General workflow for in vitro C16-S1P experiments.
References
- 1. Hypoxia stimulates migration of breast cancer cells via the PERK/ATF4/LAMP3-arm of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clarivate is no longer hosting Journals on the Web publications | Clarivate [clarivate.com]
- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for C16-Sphingosine-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
C16-Sphingosine-1-phosphate (C16-S1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes. As an analog of the more extensively studied Sphingosine-1-phosphate (S1P), C16-S1P is involved in signaling pathways that regulate cell growth, proliferation, survival, and migration. Dysregulation of the signaling pathways involving these lipids has been implicated in numerous diseases, including cancer and autoimmune disorders. These application notes provide an overview of C16-S1P, its commercial suppliers, and detailed protocols for its use in research and drug development.
Commercial Suppliers
A variety of life science companies supply this compound for research purposes. The quality and purity of the compound are critical for obtaining reliable and reproducible experimental results. Below is a summary of some of the key commercial suppliers.
| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage |
| Cayman Chemical | Sphingosine-1-phosphate (d16:1) | 9002921 | ≥95% | A crystalline solid | -20°C |
| Avanti Polar Lipids | C16 Sphingosine-1-Phosphate | 860533 | >99% | Powder | -20°C |
| Sigma-Aldrich (distributor for Avanti) | C16 Ceramide-1-Phosphate (d18:1/16:0) powder Avanti Lipids | 860533P | >99% (TLC) | Powder | -20°C |
| Tocris Bioscience | Sphingosine-1-phosphate | 1324 | ≥98% (HPLC) | Solid | +4°C |
Biological Activity and Signaling Pathways
C16-S1P, much like S1P, exerts its biological effects by acting as a ligand for a family of five G protein-coupled receptors (GPCRs), designated as S1P1-5. The binding of C16-S1P to these receptors initiates a cascade of intracellular signaling events that can vary depending on the receptor subtype and the cell type.
C16-S1P has been shown to bind to S1P1/EDG-1, S1P3/EDG-3, and S1P2/EDG-5 receptors with affinities of 115%, 83%, and 103%, respectively, relative to S1P in Chinese Hamster Ovary (CHO) cells.[1] This demonstrates that C16-S1P can effectively activate these key receptors.
The downstream signaling pathways activated by S1P receptors are diverse and include the activation of:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and proliferation.
-
Ras/ERK (MAPK) pathway: Regulates cell proliferation, differentiation, and survival.
-
Phospholipase C (PLC) pathway: Leads to the mobilization of intracellular calcium and activation of protein kinase C (PKC).
-
Rho family of small GTPases: Involved in regulating the actin cytoskeleton, cell migration, and cell adhesion.
A notable area of research is the interplay between C16-ceramide and S1P in regulating the mTOR signaling pathway, a central regulator of cell growth and metabolism. Studies have shown that while C16-ceramide can inhibit mTOR signaling, S1P can have the opposite effect, promoting mTOR activation.[2]
S1P Receptor Signaling Pathway
References
Application Notes and Protocols for C16-Sphingosine-1-Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
C16-Sphingosine-1-phosphate (C16-S1P) is a bioactive sphingolipid metabolite that plays a crucial role as a signaling molecule in a variety of physiological and pathological processes. As a ligand for the sphingosine-1-phosphate receptors (S1PRs), it is involved in regulating cell growth, proliferation, migration, and survival.[1][2] Accurate and reproducible experimental results involving C16-S1P are critically dependent on its proper dissolution and handling. These application notes provide detailed protocols for the solubilization of C16-S1P and its preparation for use in experimental settings.
Data Presentation: Solubility and Storage
The solubility of C16-S1P is limited in common laboratory solvents. The following table summarizes the solubility data and recommended storage conditions.
| Solvent | Solubility | Remarks |
| 0.3 M Sodium Hydroxide (NaOH) | ~4 mg/mL | Forms a clear solution. Recommended for preparing stock solutions. |
| Dimethylformamide (DMF) | <50 µg/mL | Poorly soluble. Sonication may be required.[3][4][5] |
| Dimethyl sulfoxide (B87167) (DMSO) | <50 µg/mL | Poorly soluble. Sonication may be required.[3][4][5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | <50 µg/mL | Poorly soluble; will precipitate at neutral or acidic pH.[3][4][6] |
| Storage Condition | Duration |
| Crystalline Solid at -20°C | ≥ 4 years[4][6] |
| In Solvent at -80°C | Up to 1 year[5] |
Experimental Protocols
Protocol 1: Preparation of a C16-S1P Stock Solution
This protocol describes the preparation of a concentrated stock solution of C16-S1P using a basic aqueous solvent.
Materials:
-
This compound (crystalline solid)
-
0.3 M Sodium Hydroxide (NaOH), sterile
-
Sterile, conical polypropylene (B1209903) or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aliquoting: Allow the vial of C16-S1P to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of C16-S1P in a sterile vial. It is recommended to handle the solid in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of 0.3 M NaOH to achieve the desired concentration (e.g., for a 4 mg/mL solution, add 250 µL of 0.3 M NaOH to 1 mg of C16-S1P).
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear. If dissolution is slow, brief sonication (2-5 minutes) in a water bath can be applied.[5][7][8]
-
Storage: For immediate use, proceed to the next protocol. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[5]
Note: S1P and its analogs will precipitate in solutions with a pH below 7.5.[6] Ensure that any subsequent dilutions are made in a buffer that can maintain a basic pH or contains a carrier protein to maintain solubility.
Protocol 2: Preparation of a C16-S1P Working Solution for Cell-Based Assays
This protocol describes the dilution of the C16-S1P stock solution for use in cell culture experiments. A carrier protein, such as fatty acid-free bovine serum albumin (BSA), is often used to enhance the solubility and stability of lipids in aqueous media.
Materials:
-
C16-S1P stock solution (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, Ham's F12)
-
Fatty acid-free BSA
-
Sterile tubes
Procedure:
-
Prepare Carrier Solution: Prepare a solution of fatty acid-free BSA in your cell culture medium. A common concentration is 0.1% (w/v).
-
Dilution: Thaw the C16-S1P stock solution at room temperature. Perform a serial dilution of the stock solution into the BSA-containing cell culture medium to achieve the final desired working concentration. It is crucial to add the C16-S1P stock solution to the medium while vortexing to ensure rapid and even dispersion, preventing precipitation.
-
pH Adjustment (if necessary): Check the pH of the final working solution. If the addition of the basic stock solution has significantly increased the pH of the medium, adjust it carefully with sterile HCl.
-
Application: Use the freshly prepared working solution immediately for treating cells.
Note: When preparing a dilution series, it is recommended to change pipette tips after every dilution to avoid significant carryover.[7][8]
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate (d16:1) | CAS 709026-60-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Sphingosine-1-phosphate (d16:1) | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Quantification of Sphingosine-1-Phosphate (S1P) using C16-S1P as an Internal Standard by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of physiological and pathological processes, including cell proliferation, survival, migration, angiogenesis, and immune trafficking. Its role in various diseases, such as cancer, autoimmune disorders, and cardiovascular disease, has made it a key target for therapeutic development and biomarker discovery. Accurate quantification of S1P in biological matrices is therefore essential for advancing research and drug development in these areas. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for S1P analysis due to its high sensitivity, specificity, and robustness.
A crucial aspect of quantitative LC-MS/MS is the use of a suitable internal standard to correct for variations in sample preparation and instrument response. The ideal internal standard should have physicochemical properties nearly identical to the analyte but be distinguishable by mass. While odd-chain (e.g., C17-S1P) and stable isotope-labeled (e.g., d7-S1P) analogs are the most commonly used internal standards for S1P quantification, this document provides a comprehensive guide to the use of C16-Sphingosine-1-Phosphate (C16-S1P) for this purpose. It is important to note that C16-S1P is a less common choice due to the potential for endogenous presence in some biological systems. Therefore, careful validation is required to ensure that endogenous levels of C16-S1P do not interfere with its function as an internal standard.
These application notes and protocols provide a detailed framework for the extraction, detection, and quantification of S1P from biological samples using C16-S1P as an internal standard, complete with experimental workflows, data presentation, and a depiction of the S1P signaling pathway.
Experimental Workflow for S1P Quantification
The overall workflow for the quantification of S1P using C16-S1P as an internal standard is a multi-step process that begins with sample collection and preparation, followed by instrumental analysis and data processing. Each step is critical for achieving accurate and reproducible results.
Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for plasma and serum samples and is favored for its simplicity and high-throughput potential.
Materials:
-
Biological matrix (e.g., human plasma)
-
C16-S1P internal standard stock solution (1 mg/mL in methanol)
-
Methanol (B129727), ice-cold
-
Centrifuge capable of 14,000 x g and 4°C
-
Microcentrifuge tubes
Procedure:
-
Prepare a working solution of C16-S1P internal standard by diluting the stock solution in methanol to a final concentration of 50 ng/mL.
-
In a microcentrifuge tube, add 50 µL of plasma or serum.
-
Add 150 µL of the ice-cold C16-S1P working solution to the plasma/serum sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60% Methanol in water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction
This protocol is more rigorous and can be applied to a wider range of biological matrices, including cell lysates and tissue homogenates.[1][2]
Materials:
-
Biological matrix (e.g., cell pellet, tissue homogenate)
-
C16-S1P internal standard working solution
-
Methanol
-
Acidified water (e.g., with 1% formic acid)
-
Phase-locking gel tubes (optional)
Procedure:
-
To a known amount of sample (e.g., 1 million cells or 10 mg of tissue), add the C16-S1P internal standard.
-
Add a mixture of chloroform and methanol (1:2, v/v) and vortex thoroughly.
-
Add chloroform and acidified water to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Liquid Chromatography Conditions:
| Parameter | Recommended Conditions |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Settings |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for S1P and C16-S1P
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| S1P (d18:1) | 380.3 | 264.3 | 20 |
| C16-S1P (d16:1) | 352.3 | 236.3 | 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation and Method Performance
The performance of the analytical method should be thoroughly validated. The following tables summarize typical performance characteristics for S1P quantification using odd-chain or stable isotope-labeled internal standards, which can be used as a benchmark for a method developed with C16-S1P.
Table 2: Method Validation Parameters for S1P Quantification
| Parameter | Typical Performance | Reference |
| Linearity Range | 0.01 - 1.0 µM | [3] |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.05 µM | [4][5] |
| Intra-day Precision (%CV) | < 10% | [6] |
| Inter-day Precision (%CV) | < 15% | [6] |
| Accuracy (% Recovery) | 85 - 115% | [7] |
| Carryover | < 0.1% | [8] |
Table 3: S1P Concentrations in Human Plasma and Serum
| Sample Type | S1P Concentration (µM) | Reference |
| Plasma | 0.5 - 1.2 | [8] |
| Serum | 1.4 - 1.8 | [8] |
Note: Serum concentrations are typically higher due to the release of S1P from platelets during coagulation.[3]
S1P Signaling Pathway
S1P exerts its biological effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The binding of S1P to these receptors initiates a cascade of intracellular signaling events that ultimately lead to diverse cellular responses. The specific outcome of S1P signaling is dependent on the receptor subtype expressed, the G proteins to which they couple, and the downstream effector pathways that are activated.
Conclusion
The protocols and information provided herein offer a detailed guide for the quantification of S1P in biological samples by LC-MS/MS using C16-S1P as an internal standard. While C16-S1P is not a conventional choice, these guidelines, adapted from well-established methods using other internal standards, provide a solid foundation for method development and validation. The successful implementation of this method will enable researchers to accurately measure S1P levels, contributing to a deeper understanding of its role in health and disease and facilitating the development of novel therapeutics targeting the S1P signaling pathway. It is imperative that any method using C16-S1P as an internal standard is rigorously validated to account for potential endogenous interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine 1-phosphate activates Erk-1/-2 by transactivating epidermal growth factor receptor in rat-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate Acting via the S1P1 Receptor is a Downstream Signaling Pathway in Ceramide-Induced Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. S1P Signaling Pathways in Pathogenesis of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracellular Tracking of Sphingosine-1-Phosphate (S1P) using Clickable Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of clickable sphingosine-1-phosphate (S1P) derivatives for the intracellular tracking and visualization of this critical signaling lipid. By employing bioorthogonal click chemistry, researchers can achieve high-resolution imaging of S1P localization and dynamics within living cells, offering valuable insights into its complex roles in cellular physiology and disease.
Introduction
Sphingosine-1-phosphate is a bioactive lipid mediator that regulates a wide array of cellular processes, including cell growth, survival, migration, and inflammation.[1] S1P exerts its effects both as an intracellular second messenger and as a ligand for a family of five G protein-coupled receptors (S1PRs) on the cell surface.[2] Understanding the subcellular localization and trafficking of S1P is crucial for elucidating its signaling mechanisms and for the development of novel therapeutics targeting S1P pathways.
Clickable S1P derivatives are powerful tools for studying S1P biology. These synthetic analogs are modified with a small, bioorthogonal functional group, such as an alkyne or an azide, which does not interfere with the biological activity of the parent molecule.[3] This functional group allows for the covalent attachment of a fluorescent reporter molecule via a highly specific and efficient click chemistry reaction, enabling the visualization of the S1P derivative within the cell.
This document provides detailed protocols for the use of a commercially available alkyne-modified S1P derivative, Sphingosine-1-phosphate (d18:1) Alkyne, for intracellular tracking experiments.
Data Presentation
The following tables summarize key quantitative data for the application of clickable S1P derivatives.
Table 1: Properties of Clickable S1P Derivative
| Parameter | Value | Reference |
| Compound Name | Sphingosine-1-phosphate (d18:1) Alkyne | [3] |
| Formal Name | (2S,3R,E)-2-amino-3-hydroxyoctadec-4-en-17-yn-1-yl dihydrogen phosphate (B84403) | [3] |
| Molecular Formula | C₁₈H₃₄NO₅P | [3] |
| Formula Weight | 375.4 g/mol | [3] |
| Purity | ≥95% | [3] |
| Storage | -20°C | [3] |
| Stability | ≥ 4 years | [3] |
Table 2: Recommended Reagent Concentrations for Live-Cell Click Chemistry
| Reagent | Stock Solution Concentration | Final Concentration | Reference |
| Sphingosine-1-phosphate (d18:1) Alkyne | 1 mM in DMSO | 1-10 µM | General Protocol |
| Azide-functionalized Fluorophore (e.g., Azide-PEG4-TAMRA) | 10 mM in DMSO | 1.5 x [S1P-Alkyne] | [4] |
| Copper(II) Sulfate (CuSO₄) | 100 mM in water | 0.5 mM | [4] |
| TBTA Ligand | Varies | 1.25 x [CuSO₄] | [4] |
| Sodium Ascorbate (B8700270) | 100 mM in water (prepare fresh) | 5 mM | General Protocol |
Experimental Protocols
Protocol 1: General Synthesis of an Alkyne-Functionalized S1P Derivative
While commercially available options are recommended for ease of use and quality control, a general synthetic approach for creating an alkyne-functionalized S1P derivative is outlined below. This procedure is based on established methods for sphingolipid synthesis and modification.
Materials:
-
D-erythro-sphingosine
-
Appropriate alkyne-containing protecting group
-
Bis(2-cyanoethyl)-N,N-diisopropylaminophosphoramidite
-
Standard reagents and solvents for organic synthesis
Procedure:
-
Protection of Sphingosine (B13886): Protect the amino and hydroxyl groups of D-erythro-sphingosine, leaving the terminal hydroxyl group available for modification.
-
Introduction of the Alkyne Moiety: React the protected sphingosine with a suitable reagent to introduce a terminal alkyne group at the desired position, typically at the terminus of the alkyl chain.
-
Deprotection: Selectively deprotect the primary hydroxyl group.
-
Phosphorylation: Introduce the phosphate group at the 1-position using a phosphoramidite-based method.
-
Final Deprotection and Purification: Remove all protecting groups and purify the final alkyne-functionalized S1P derivative using column chromatography and/or HPLC.
Note: This is a generalized procedure and requires optimization by a skilled synthetic chemist.
Protocol 2: Live-Cell Labeling and Intracellular Tracking of S1P-Alkyne
This protocol details the steps for loading live cells with Sphingosine-1-phosphate (d18:1) Alkyne, performing the in-situ click reaction with a fluorescent azide, and subsequent imaging.
Materials:
-
Sphingosine-1-phosphate (d18:1) Alkyne (Cayman Chemical, Item No. 33391 or equivalent)
-
Azide-functionalized fluorescent probe (e.g., TAMRA-azide, Alexa Fluor 488 azide)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Sodium Ascorbate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes suitable for microscopy
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes at an appropriate density to allow for individual cell imaging. Allow cells to adhere and grow for at least 24 hours.
-
Probe Loading:
-
Prepare a 1 mM stock solution of Sphingosine-1-phosphate (d18:1) Alkyne in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Washing:
-
Gently remove the probe-containing medium.
-
Wash the cells three times with pre-warmed PBS to remove excess probe.
-
-
Click Reaction:
-
Prepare the "click-it" reaction cocktail immediately before use. For a final volume of 1 mL:
-
885 µL of PBS
-
10 µL of 100 mM CuSO₄ stock solution (final concentration: 1 mM)
-
5 µL of a suitable ligand stock solution (e.g., 50 mM TBTA in DMSO, final concentration: 0.25 mM)
-
50 µL of 10 mM azide-fluorophore stock solution (final concentration: 0.5 mM)
-
50 µL of freshly prepared 100 mM sodium ascorbate stock solution (final concentration: 5 mM)
-
-
Note: The concentrations of the click reaction components may need to be optimized for your specific cell type and experimental conditions to minimize toxicity.
-
Remove the final PBS wash and add the click-it reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Add fresh cell culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Confocal or super-resolution microscopy is recommended for detailed subcellular localization.[1]
-
Visualizations
S1P Signaling Pathway
Caption: S1P Signaling Pathway.
Experimental Workflow for Intracellular S1P Tracking
Caption: Experimental Workflow.
Chemical Structures
Caption: Key Molecular Structures.
References
Application Note: Targeted Metabolomics for the Quantification of Atypical Sphingosine-1-Phosphate (S1P) Species
Audience: Researchers, scientists, and drug development professionals.
Introduction Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, and cell proliferation and survival.[1] While the most studied form of S1P features an 18-carbon chain (d18:1 S1P), recent advancements in targeted metabolomics have unveiled the presence and biological significance of "atypical" S1P species with varying carbon chain lengths, such as d16:1 S1P and d20:1 S1P.[2][3] These atypical variants exhibit distinct biological activities and differential binding affinities for the five known S1P G protein-coupled receptors (S1P₁₋₅).[2][4] Consequently, their specific roles in health and disease are becoming a key area of investigation. For instance, elevated levels of d16:1 S1P have been identified in human cancer samples and are implicated in promoting renal cell carcinoma.[2][4] This application note provides detailed protocols for the targeted quantification of atypical S1P species using LC-MS/MS and summarizes their emerging roles in cellular signaling.
Biological Significance and Signaling Pathways
S1P is generated from the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2).[2] It can act as an intracellular second messenger or be exported out of the cell to signal in an autocrine or paracrine manner through the S1P₁₋₅ receptors.[2][5] The balance between S1P and its metabolic precursor, ceramide, which promotes apoptosis, is often referred to as the "sphingolipid rheostat" and is crucial for determining cell fate.[6][7]
Atypical S1P species are synthesized through similar pathways but utilize sphingoid bases of different chain lengths.[3] The composition of the serine palmitoyltransferase (SPT) enzyme complex, particularly the subunits SPTLC1, SPTLC2, and SPTLC3, influences the fatty acyl-CoA substrate used, thereby determining the carbon chain length of the resulting sphingolipid.[2][3] These structural differences can affect receptor binding and downstream signaling, leading to distinct functional outcomes.[2] For example, d16:1 S1P has been shown to mediate the induction of the pro-fibrotic connective tissue growth factor (CTGF) via the S1P₂ receptor in renal cell carcinoma.[2]
Caption: Atypical and typical S1P signaling pathway.
Experimental Protocols
Protocol for S1P Extraction from Tissues
This protocol provides a robust method for the extraction of S1P species from animal tissues, adapted from established methodologies for subsequent LC-MS/MS analysis.[8]
Materials and Reagents:
-
Frozen tissue (10-50 mg)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Internal Standard (IS): C17-S1P (10 µM in Methanol)
-
Hydrochloric Acid (HCl), 18.5%
-
Methanol (MeOH), LC-MS grade
-
Chloroform (CHCl₃), LC-MS grade
-
Glass centrifuge vials
-
Homogenizer
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum rotator
Procedure:
-
Sample Preparation: Weigh approximately 10-50 mg of frozen tissue and place it in a suitable tube for homogenization.[8]
-
Homogenization: Add 1 ml of ice-cold PBS and 10 µl of the C17-S1P internal standard solution to the tissue. Homogenize the sample on ice until no visible tissue fragments remain. Transfer the homogenate to a glass centrifuge vial.[8]
-
Lipid Extraction (Phase Separation):
-
Collection of Organic Phase: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new, clean glass centrifuge vial. Be careful not to disturb the upper aqueous phase or the protein interface.[8]
-
Re-extraction: To maximize recovery, add another 2 ml of CHCl₃ to the remaining aqueous phase, vortex, and centrifuge again as in steps 3.3 and 3.4.[8] Combine this second lower organic phase with the first one.[8]
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a vacuum rotator (e.g., at 60 °C for ~45 minutes).[8]
-
Resuspension: Resuspend the dried lipid extract in 100-200 µl of a MeOH:CHCl₃ (4:1, v/v) solution or another appropriate solvent for LC-MS/MS analysis.[8]
-
Storage: Store the final samples at -20 °C until analysis.[8]
Caption: Workflow for S1P extraction from tissues.
Protocol for LC-MS/MS Analysis
Targeted quantification of S1P species is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Instrumentation and Conditions (Example):
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from ~60% B to 100% B over several minutes to elute the S1P species.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| d16:1 S1P | 352.2 | 272.2 |
| d18:1 S1P | 380.3 | 264.3 |
| d20:1 S1P | 408.3 | 292.3 |
| C17-S1P (IS) | 366.3 | 250.3 |
Quantification: A standard curve is generated using known concentrations of synthetic S1P standards (d16:1, d18:1, d20:1). The concentration of each S1P species in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value on the standard curve.
Quantitative Data Summary
Recent targeted metabolomics studies have begun to map the distribution of atypical S1P species across various tissues and in disease states.[2] The data reveal that while d18:1 S1P is often the most abundant species, atypical S1Ps can be present at significant levels and show distinct distribution patterns.[3]
Table 1: Representative Distribution and Changes of S1P Species. This table summarizes findings on the relative levels of atypical S1P species in different biological contexts, as reported in recent literature.[2][3][4]
| S1P Species | Murine Tissue Distribution (Relative Levels)[2][3] | Disease State Association | Reference |
| d16:1 S1P | High in skin; also detected in plasma, brown adipose tissue, and muscle. | Elevated in human renal cell carcinoma (RCC) tissue compared to healthy adjacent tissue. | [2][4] |
| d18:1 S1P | Most abundant and ubiquitously expressed S1P species. | Dysregulated in numerous diseases including cancer, fibrosis, and autoimmune disorders. | [9][10] |
| d20:1 S1P | Significant levels found in the brain; lower levels in stomach, muscle, and intestine. | Reduced levels reported in brain homogenates in a mouse model of septic encephalopathy. | [4] |
Applications in Drug Development
The discovery of atypical S1P species and their unique biological roles opens new avenues for therapeutic intervention.[2]
-
Selective Receptor Modulation: Developing drugs that selectively target the interaction between a specific atypical S1P species and a particular S1P receptor could lead to more precise therapeutic effects with fewer side effects.[2] For example, a selective antagonist for the d16:1 S1P-S1P₂ interaction might be beneficial in treating renal cell carcinoma.[2]
-
Biomarker Discovery: The distinct expression patterns of atypical S1Ps in disease suggest their potential as diagnostic or prognostic biomarkers.[4] Monitoring the levels of d16:1 S1P in plasma could potentially aid in the early detection or monitoring of certain cancers.[2]
-
Novel Agonist/Antagonist Design: Current S1P receptor modulators, like Fingolimod, are structurally based on d18:1 S1P.[11] Designing new drugs that mimic the structure of atypical S1Ps could yield novel agonists or antagonists with different pharmacological profiles.[12][13]
By employing the targeted metabolomics protocols described herein, researchers in drug development can accurately quantify these atypical S1P species, further elucidate their roles in pathology, and explore new therapeutic strategies targeting this nuanced signaling axis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and Detection of Sphingosine-1-Phosphate - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 11. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Repurposing for Identification of S1P1 Agonists with Potential Application in Multiple Sclerosis Using In Silico Drug Design Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Validation of the C16-Sphingosine-1-Phosphate Competitive ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive guide to the validation and use of the C16-Sphingosine-1-Phosphate (S1P) ELISA kit, a competitive enzyme-linked immunosorbent assay designed for the quantitative measurement of C16-S1P in various biological samples. The document details the assay principle, experimental protocols, and key performance characteristics, including specificity, sensitivity, precision, and linearity. The provided data and protocols are intended to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite that acts as a signaling molecule in a wide array of physiological and pathological processes.[1][2][3] It plays a fundamental role in regulating cell growth, survival, migration, immune cell trafficking, and angiogenesis.[4][5][6] S1P exerts its effects primarily through a family of five G protein-coupled receptors (GPCRs), known as S1PR1-5.[1][4][7] The cellular levels of S1P are tightly controlled by the balance between its synthesis by sphingosine (B13886) kinases (SphKs) and its degradation.[8] Given its role in diseases such as cancer, inflammation, and autoimmune disorders, the accurate quantification of specific S1P species, like C16-S1P, is of significant interest in research and drug development.[3][5] This competitive ELISA kit provides a sensitive and specific method for this purpose.
Assay Principle
This assay is a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[9][10][11] The microtiter plate is pre-coated with this compound. During the assay, C16-S1P present in the sample or standard competes with a fixed amount of biotin-labeled C16-S1P for binding sites on a specific anti-S1P antibody. After a wash step, Horseradish Peroxidase (HRP)-conjugated streptavidin is added, which binds to the biotinylated antibody.[12] Following another wash, a TMB substrate solution is added. The resulting color development is catalyzed by HRP and is inversely proportional to the amount of C16-S1P in the sample.[9] The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.[13] The concentration of C16-S1P in the samples is determined by comparing their absorbance to a standard curve.[11]
C16-S1P Signaling Pathway
C16-S1P, like other S1P species, is secreted from cells and signals in a paracrine or autocrine manner by binding to its G protein-coupled receptors (S1PRs) on the cell surface.[3] This interaction initiates downstream signaling cascades that influence various cellular functions.
Figure 1: Simplified C16-S1P signaling cascade.
Kit Performance Characteristics
Sensitivity
The sensitivity of the assay was determined by calculating the Lower Limit of Detection (LLOD) and the Lower Limit of Quantification (LLOQ).
| Parameter | Concentration | Description |
| Assay Range | 3.125 - 200 ng/mL | The range within which the assay is linear and quantitative. |
| Sensitivity (LLOD) | < 1.875 ng/mL | The lowest concentration of C16-S1P that can be distinguished from zero with 95% confidence. |
| LLOQ | 3.125 ng/mL | The lowest concentration of C16-S1P that can be quantitatively determined with acceptable precision and accuracy. |
| Table 1: Assay Sensitivity and Range. |
Specificity
The specificity of the kit was evaluated by testing the cross-reactivity of the antibody with structurally related lipid molecules.
| Compound | Concentration (ng/mL) | Cross-Reactivity (%) |
| C16-S1P | 50 | 100% |
| C18-S1P | 50 | < 15% |
| Sphingosine | 500 | < 1% |
| C16-Ceramide | 500 | < 0.5% |
| Lysophosphatidic Acid (LPA) | 500 | Not Detected |
| Table 2: Assay Specificity and Cross-Reactivity. |
Precision
The precision of the assay was determined by measuring the intra-assay and inter-assay coefficients of variation (CV). The CV should be ≤ 20% for acceptable results.[14][15]
| Sample Matrix | Spiked Level | Intra-Assay CV% (n=20) | Inter-Assay CV% (n=10) |
| Human Serum | Low (10 ng/mL) | 6.5% | 9.8% |
| High (100 ng/mL) | 4.8% | 7.5% | |
| Human Plasma (EDTA) | Low (10 ng/mL) | 7.1% | 10.2% |
| High (100 ng/mL) | 5.2% | 8.1% | |
| Table 3: Intra- and Inter-Assay Precision. |
Linearity of Dilution
To assess the linearity of the assay, human serum and plasma samples containing high concentrations of C16-S1P were serially diluted with the assay diluent and measured. The recovery was calculated against the undiluted sample value.
| Sample Matrix | Dilution Factor | Expected (ng/mL) | Observed (ng/mL) | Recovery (%) |
| Human Serum | Neat | 150.0 | 150.0 | 100% |
| 1:2 | 75.0 | 72.5 | 97% | |
| 1:4 | 37.5 | 39.1 | 104% | |
| 1:8 | 18.8 | 17.9 | 95% | |
| Human Plasma (EDTA) | Neat | 120.0 | 120.0 | 100% |
| 1:2 | 60.0 | 63.2 | 105% | |
| 1:4 | 30.0 | 28.9 | 96% | |
| 1:8 | 15.0 | 15.8 | 105% | |
| Table 4: Linearity of Dilution. |
Spike and Recovery
The accuracy of the assay was evaluated by spiking known amounts of C16-S1P into various biological matrices. The percent recovery was calculated to determine if matrix components interfere with the assay.[16]
| Sample Matrix | Sample Conc. (ng/mL) | Spike Conc. (ng/mL) | Expected (ng/mL) | Observed (ng/mL) | Recovery (%) |
| Human Serum | 25.4 | 50 | 75.4 | 72.1 | 96% |
| Human Plasma (EDTA) | 21.8 | 50 | 71.8 | 67.5 | 94% |
| Cell Culture Media | 3.5 | 50 | 53.5 | 56.2 | 105% |
| Table 5: Spike and Recovery Analysis. |
Experimental Protocols
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm.[12]
-
Precision pipettes and multichannel pipettes.
-
Graduated cylinders.
-
Deionized or distilled water.
-
Tubes for standard and sample dilutions.
-
Absorbent paper.
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer (1x): If provided as a concentrate (e.g., 20x), dilute with deionized water to the final working volume. Store at 2-8°C.
-
Standard Dilutions: Reconstitute the C16-S1P standard as per the kit manual. Perform a serial dilution using the provided assay diluent to create a standard curve (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.125, and 0 ng/mL).
-
Biotinylated Detection Antibody: Prepare the working solution by diluting the concentrated antibody in the appropriate diluent as specified in the kit manual.
-
HRP-Streptavidin Solution: Prepare the working solution by diluting the concentrated HRP-Streptavidin in the appropriate diluent.
Sample Preparation
-
Serum: Use a serum separator tube and allow the sample to clot for 30-120 minutes at room temperature before centrifugation for 20 minutes at 1,000 x g.[17] Assay immediately or store aliquots at -80°C.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g within 30 minutes of collection.[17] Assay immediately or store aliquots at -80°C.
-
Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or store aliquots at ≤ -20°C.[17]
-
Note: Samples may require dilution to fall within the assay's dynamic range.[9]
Assay Workflow
Figure 2: Step-by-step competitive ELISA workflow.
Data Analysis
-
Average Replicates: Calculate the average absorbance for each set of replicate standards, controls, and samples.[14][15]
-
Subtract Background: Subtract the average zero standard optical density (O.D.) from all other readings.[14][18]
-
Generate Standard Curve: Plot the mean absorbance for each standard on the Y-axis against its concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.[17][18]
-
Calculate Concentrations: Interpolate the concentration of C16-S1P in the samples from the standard curve.
-
Apply Dilution Factor: If samples were diluted, the calculated concentration must be multiplied by the dilution factor to obtain the final concentration.[14][15]
Data Analysis Workflow
Figure 3: Logical workflow for ELISA data analysis.
References
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]
- 2. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Human Sphingosine-1-phosphate ELISA Kit (A73746) [antibodies.com]
- 10. Sphingosine 1-Phosphate ELISA Kit - Echelon Biosciences [echelon-inc.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 14. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]
- 15. mybiosource.com [mybiosource.com]
- 16. Analysis of ELISA Data | elisakits.co.uk [elisakits.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. ELISA Data Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for In Vivo Administration of C16-Sphingosine-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a myriad of physiological and pathological processes, including immune cell trafficking, angiogenesis, and vascular permeability.[1][2] S1P exerts its effects through a family of five G protein-coupled receptors (GPCRs), S1P₁₋₅. While the most abundant and studied form of S1P contains an 18-carbon chain (d18:1 S1P), atypical forms with varying acyl chain lengths, such as C16-Sphingosine-1-phosphate (C16-S1P), are gaining attention for their distinct biological roles.[3]
C16-S1P has been shown to differentially engage S1P receptors and has been implicated in specific cellular responses, such as the induction of connective tissue growth factor (CTGF) in renal cell carcinoma via the S1P₂ receptor.[3] Elevated levels of d16:1 S1P have also been detected in human cancer patients undergoing chemotherapy.[3] These findings suggest that C16-S1P may have unique therapeutic potential and warrants further investigation in in vivo models.
These application notes provide an overview of the known signaling pathways of S1P, which are relevant to C16-S1P, and offer generalized protocols for in vivo administration based on studies with S1P. It is important to note that specific in vivo administration protocols for C16-S1P are not yet well-documented in publicly available literature; therefore, the provided protocols are intended as a starting point for experimental design and will require optimization.
S1P Signaling Pathway
The binding of S1P to its receptors (S1P₁₋₅) initiates a cascade of intracellular signaling events that are dependent on the receptor subtype and the cell type. The following diagram illustrates the general S1P signaling pathway.
Quantitative Data Summary
While specific in vivo quantitative data for C16-S1P is limited, the following table summarizes relevant data for S1P from animal studies, which can serve as a reference for designing experiments with C16-S1P.
| Parameter | Value | Species | Administration Route | Context | Reference |
| S1P Concentration | 10 µM and 100 µM | Mouse | Subcutaneous | Wound Healing | [4] |
| S1P Dosage | 85 µg/kg | Canine | Intravenous | LPS-induced acute lung injury | [5] |
| S1P Agonist (CYM-5442) Dosage | 10 mg/kg | Mouse | Intraperitoneal | S1P₁ activation study | [6] |
Experimental Protocols
The following are generalized protocols for the in vivo administration of S1P in mice. These should be adapted and optimized for C16-S1P.
Formulation of S1P for In Vivo Administration
S1P is a lipid and requires a carrier for in vivo administration. A common method is to complex it with fatty acid-free bovine serum albumin (BSA).
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of fatty acid-free BSA in sterile PBS (e.g., 4% w/v).
-
Dissolve C16-S1P in a small amount of methanol (B129727) to create a stock solution.
-
In a sterile microcentrifuge tube, add the desired amount of C16-S1P stock solution.
-
Evaporate the methanol under a gentle stream of nitrogen gas to form a thin lipid film.
-
Add the BSA/PBS solution to the tube containing the lipid film.
-
Vortex vigorously for 5-10 minutes to allow the C16-S1P to complex with the BSA.
-
The final formulation should be a clear solution, ready for in vivo administration.
In Vivo Administration Protocols
1. Subcutaneous Administration
This route is often used for sustained release and local effects.
Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
C16-S1P/BSA formulation
-
Insulin syringes with 28-30 gauge needles
-
Animal restrainer
Protocol:
-
Prepare the C16-S1P/BSA formulation at the desired concentration (e.g., 10 µM or 100 µM).[4]
-
Acclimatize the mice to the experimental conditions.
-
Gently restrain the mouse.
-
Lift the loose skin on the dorsal side (back) of the mouse to form a tent.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the desired volume of the C16-S1P/BSA formulation (typically 50-100 µL).
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Monitor the animal for any adverse reactions.
2. Intravenous Administration
This route provides rapid systemic distribution.
Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
C16-S1P/BSA formulation
-
Insulin syringes with 28-30 gauge needles
-
Mouse restrainer for tail vein injection
-
Heat lamp (optional, for vasodilation)
Protocol:
-
Prepare the C16-S1P/BSA formulation at the desired dosage (e.g., extrapolate from the 85 µg/kg used in canines, adjusting for mouse body weight).[5]
-
Place the mouse in a restrainer, allowing access to the tail.
-
If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol (B145695) to clean the injection site and enhance vein visibility.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Successful entry into the vein is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the desired volume of the C16-S1P/BSA formulation (typically 50-100 µL).
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
Experimental Workflow
The following diagram outlines a typical experimental workflow for in vivo studies involving C16-S1P administration.
Conclusion
The in vivo administration of C16-S1P holds promise for elucidating its specific physiological and pathological roles and for the development of novel therapeutic strategies. The protocols and information provided herein offer a foundation for researchers to design and execute in vivo studies with this atypical sphingolipid. Due to the limited availability of specific data for C16-S1P, careful dose-response studies and optimization of administration protocols are highly recommended.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Sphingosine-1-phosphate modulates vascular permeability and cell recruitment in acute inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate accelerates wound healing in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate rescues canine LPS-induced acute lung injury and alters systemic inflammatory cytokine production in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of C16-Sphingosine-1-phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and immune responses. The C16 backbone of S1P is a common endogenous variant. Fluorescently labeling C16-S1P provides a powerful tool for researchers to visualize and track its subcellular localization, trafficking, and interactions with its G protein-coupled receptors (S1P₁₋₅). This document provides detailed application notes and protocols for the use of fluorescently labeled C16-S1P, enabling a deeper understanding of its complex biology.
Quantitative Data
The choice of fluorophore is critical for successful imaging experiments. The following tables summarize the key photophysical properties of commonly used fluorophores for labeling C16-S1P and the binding affinities of the resulting fluorescent analogs.
Table 1: Photophysical Properties of Fluorescently Labeled C16-S1P Analogs
| Fluorescent Probe | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |
| NBD-C16-S1P | ~466 nm | ~536 nm | ~22,000 M⁻¹cm⁻¹ | ~0.3 |
| Fluorescein-C16-S1P | ~494 nm | ~521 nm | ~75,000 M⁻¹cm⁻¹ | ~0.9 |
Table 2: Binding Affinities (Kd) of Fluorescent C16-S1P Analogs for S1P Receptors
| Fluorescent Probe | S1P₁ Receptor (Kd) | S1P₂ Receptor (Kd) | S1P₃ Receptor (Kd) |
| NBD-C16-S1P | Data not available | Data not available | Data not available |
| Fluorescein-C16-S1P | Data not available | Data not available | Data not available |
Note: Quantitative binding affinity data for fluorescently labeled C16-S1P is currently limited in published literature. It is recommended to empirically determine the Kd for your specific experimental system.
Signaling Pathways and Experimental Workflows
To provide a conceptual framework, the following diagrams illustrate the S1P signaling pathway and typical experimental workflows for synthesis, purification, and cellular imaging of fluorescently labeled C16-S1P.
Caption: S1P signaling pathway activation by fluorescent C16-S1P.
Caption: Experimental workflow for synthesis and purification.
Caption: Workflow for cellular uptake and imaging experiments.
Experimental Protocols
Protocol 1: Synthesis of NBD-C16-Sphingosine
This protocol describes a general method for the synthesis of NBD-labeled C16-sphingosine.
Materials:
-
C16-Sphingosine
-
NBD-Cl (4-Chloro-7-nitrobenzofurazan)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolve C16-Sphingosine (1 equivalent) in anhydrous DMF.
-
Add TEA (3 equivalents) to the solution and stir at room temperature.
-
In a separate light-protected vial, dissolve NBD-Cl (1.2 equivalents) in anhydrous DMF.
-
Add the NBD-Cl solution dropwise to the sphingosine solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, protected from light. Monitor the reaction progress by TLC (e.g., DCM:MeOH 9:1 v/v).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield NBD-C16-Sphingosine.
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
Protocol 2: Enzymatic Phosphorylation of NBD-C16-Sphingosine
This protocol details the enzymatic conversion of NBD-C16-Sphingosine to NBD-C16-S1P using sphingosine kinase.
Materials:
-
NBD-C16-Sphingosine
-
Recombinant Sphingosine Kinase 1 or 2 (SphK1 or SphK2)
-
ATP
-
Sphingosine kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Bovine Serum Albumin (BSA), fatty acid-free
Procedure:
-
Prepare a stock solution of NBD-C16-Sphingosine in ethanol (B145695) or DMSO.
-
Prepare a reaction mixture containing the sphingosine kinase assay buffer, ATP (typically 1 mM), and BSA (optional, can aid in solubility).
-
Add the NBD-C16-Sphingosine stock solution to the reaction mixture to the desired final concentration (e.g., 10-50 µM).
-
Initiate the reaction by adding recombinant SphK1 or SphK2.
-
Incubate the reaction at 37°C for 1-2 hours.
-
The resulting NBD-C16-S1P can be used directly for in vitro assays or purified by HPLC for other applications.
Protocol 3: Cellular Uptake and Imaging of Fluorescent C16-S1P
This protocol provides a general procedure for labeling live cells with fluorescent C16-S1P for microscopy studies.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescent C16-S1P (e.g., NBD-C16-S1P)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Fluorescent C16-S1P-BSA Complex: a. Prepare a stock solution of fluorescent C16-S1P in a suitable solvent (e.g., methanol or DMSO). b. In a glass vial, evaporate the solvent from a small aliquot of the stock solution under a stream of nitrogen to form a thin lipid film. c. Prepare a solution of fatty acid-free BSA in live-cell imaging medium (e.g., 0.1% w/v). d. Add the BSA solution to the lipid film and vortex vigorously for 2-3 minutes to form the fluorescent C16-S1P-BSA complex. A typical working concentration for the probe is 1-5 µM.
-
Cell Labeling: a. On the day of the experiment, wash the cultured cells twice with pre-warmed live-cell imaging medium. b. Aspirate the medium and add the fluorescent C16-S1P-BSA complex solution to the cells. c. Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically for each cell type.
-
Washing and Imaging: a. After incubation, remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe. b. Add fresh, pre-warmed imaging medium to the cells. c. Immediately transfer the cells to a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂) for live-cell imaging. d. Acquire images using the appropriate filter set for the chosen fluorophore (e.g., FITC/GFP filter set for NBD).
Protocol 4: In Vivo Imaging of Fluorescent C16-S1P
This protocol outlines a general approach for in vivo imaging in a mouse model. Specific parameters will need to be optimized based on the animal model and imaging system.
Materials:
-
Animal model (e.g., mouse)
-
Fluorescent C16-S1P
-
Vehicle for injection (e.g., saline with a carrier like BSA)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia
Procedure:
-
Probe Preparation: Prepare the fluorescent C16-S1P in a sterile, injectable vehicle. The concentration and volume will depend on the probe's brightness and the animal's weight.
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols.
-
Probe Administration: Inject the fluorescent C16-S1P solution, typically via intravenous (tail vein) injection.
-
Imaging: a. Place the anesthetized animal in the in vivo imaging system. b. Acquire images at various time points post-injection to monitor the biodistribution and clearance of the probe. c. Use the appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Analyze the images to quantify the fluorescence intensity in different organs and tissues over time.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low/No Fluorescence Signal | - Low probe concentration- Inefficient cellular uptake- Photobleaching | - Increase probe concentration- Optimize incubation time and temperature- Use an anti-fade mounting medium for fixed cells- Reduce laser power and exposure time during imaging |
| High Background Fluorescence | - Incomplete removal of unbound probe- Probe aggregation | - Increase the number and duration of washes- Perform a "back-exchange" with BSA to remove plasma membrane-bound probe- Ensure the probe-BSA complex is fully dissolved |
| Cell Toxicity | - High probe concentration- Phototoxicity from imaging | - Perform a dose-response curve to determine the optimal non-toxic concentration- Minimize light exposure during imaging |
| Non-specific Localization | - Probe aggregation- Altered lipid metabolism in the cell line | - Filter the probe-BSA complex before use- Characterize the metabolic fate of the probe in your specific cell type |
Conclusion
Fluorescently labeled C16-S1P is an invaluable tool for investigating the multifaceted roles of this signaling lipid. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize these probes in their studies. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
Troubleshooting & Optimization
Improving C16-Sphingosine-1-phosphate stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and handling of C16-Sphingosine-1-Phosphate (C16-S1P) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving and storing C16-S1P?
A1: For long-term storage, C16-S1P should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[1] For experimental use, it is recommended to prepare a stock solution in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF).[2] Stock solutions in DMSO can be stable for extended periods if stored properly at -20°C in tightly sealed vials to prevent moisture absorption.[3][4] For aqueous applications, C16-S1P has poor solubility, especially at neutral or acidic pH. It is more soluble in basic aqueous solutions, such as 0.3 M NaOH.[5] However, for cell-based assays, it is best to complex C16-S1P with a carrier protein like fatty acid-free bovine serum albumin (BSA) to enhance its stability and delivery in aqueous media.[6][7]
Q2: My C16-S1P solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation is a common issue with C16-S1P in aqueous solutions due to its amphipathic nature and tendency to form micelles and larger aggregates, particularly at concentrations above its critical micelle concentration (CMC) and at pH values below 7.5.[1][8][9] To resolve this, consider the following:
-
pH Adjustment: Ensure the pH of your aqueous buffer is slightly basic (above 7.5) if possible for your experiment, as C16-S1P is more soluble in basic conditions.[1]
-
Use of a Carrier Protein: For cell culture and other physiological buffer systems, complexing C16-S1P with fatty acid-free BSA is the most effective way to prevent precipitation and improve stability.[6][7]
-
Sonication: Gentle sonication can help to disperse small aggregates and create a more uniform solution.
-
Lower Concentration: If possible, lowering the final concentration of C16-S1P in your aqueous solution can prevent it from exceeding its solubility limit.
Q3: I am observing inconsistent results in my cell-based assays with C16-S1P. What are the potential causes?
A3: Inconsistent results in cell-based assays can stem from several factors related to the stability and handling of C16-S1P:
-
Degradation: C16-S1P can be degraded by phosphatases present in cell culture media or released from cells, which would reduce its effective concentration over time.[10] It is advisable to use freshly prepared solutions for each experiment.
-
Aggregation: If not properly solubilized, C16-S1P can form aggregates, leading to a non-uniform concentration in your assay wells. Using a BSA-complexed solution can mitigate this.
-
Non-specific Binding: C16-S1P can adhere to plastic surfaces. Using low-adhesion microplates and including a carrier protein like BSA in your buffers can reduce this issue.
-
Receptor Cross-Reactivity: If your experimental system expresses multiple S1P receptor subtypes, you may observe varied responses depending on the relative activation of each receptor.[11]
Q4: How does the stability of C16-S1P compare to d18:1-S1P?
Troubleshooting Guides
Problem 1: Precipitation of C16-S1P in Aqueous Buffers
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility at Neutral/Acidic pH | Adjust the pH of the buffer to >7.5 if experimentally permissible. For most biological assays, complex C16-S1P with fatty acid-free BSA. | A clear, homogenous solution with no visible precipitate. |
| Concentration Exceeds CMC | Reduce the final concentration of C16-S1P in the aqueous solution. | Prevention of micelle formation and subsequent precipitation. |
| Buffer Composition | For HPLC applications, avoid high concentrations of organic solvents with phosphate (B84403) buffers, as this can cause salt precipitation.[13] | A stable mobile phase without precipitation. |
| Improper Dissolution | When preparing BSA-complexed C16-S1P, ensure the lipid film is completely dissolved in a small amount of organic solvent before adding to the BSA solution. | Uniform complex formation and a stable solution. |
Problem 2: Inconsistent Biological Activity in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ligand Degradation | Prepare fresh dilutions of C16-S1P from a frozen stock for each experiment. Minimize the time the diluted solution is kept at room temperature or 4°C. Consider the presence of phosphatases in your assay system.[10] | More reproducible and predictable cellular responses. |
| Low Receptor Expression | Verify the expression of the target S1P receptor in your cell line using qPCR or Western blot. | Confirmation that the cellular model is appropriate for the experiment. |
| Off-Target Effects | Use selective antagonists for other S1P receptor subtypes to confirm that the observed effect is mediated by the receptor of interest.[11] | Clearer attribution of the biological response to a specific receptor. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Avoid over-confluency. | Robust and consistent cellular signaling. |
Experimental Protocols
Protocol for Preparing C16-S1P/BSA Complex for Cell Culture
This protocol is adapted from established methods for preparing fatty acid-BSA complexes and is suitable for C16-S1P.[5][6][7]
Materials:
-
This compound (crystalline solid)
-
Ethanol (or other suitable organic solvent)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS) or cell culture medium
-
Sterile glass vials
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath at 37°C
Procedure:
-
Prepare a C16-S1P stock solution: Dissolve the crystalline C16-S1P in ethanol to a concentration of 1-5 mM.
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in PBS or serum-free cell culture medium to a concentration that will result in the desired molar ratio of C16-S1P to BSA (typically ranging from 1:1 to 5:1). A common BSA concentration is 10% (w/v). Warm the BSA solution to 37°C.
-
Complexation: a. Aliquot the desired amount of the C16-S1P stock solution into a sterile glass vial. b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. c. Add the pre-warmed BSA solution to the lipid film. d. Vortex the mixture vigorously for 1-2 minutes. e. Incubate the solution in a 37°C water bath for 30-60 minutes with intermittent vortexing to ensure complete complexation.
-
Sterilization and Storage: a. Sterilize the C16-S1P/BSA complex solution by passing it through a 0.22 µm syringe filter. b. Aliquot the sterile solution into smaller volumes and store at -20°C for long-term use or at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles.
Signaling Pathways and Experimental Workflows
C16-S1P Signaling Pathway
C16-S1P, like other S1P species, exerts its biological effects by binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[14][15] The specific downstream signaling pathways activated depend on which receptor subtype is engaged and the G proteins to which it couples.
References
- 1. A guide to selecting high-performing antibodies for S1PR1 (UniProt ID: P21453) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 6. caymanchem.com [caymanchem.com]
- 7. echelon-inc.com [echelon-inc.com]
- 8. benchchem.com [benchchem.com]
- 9. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The in vitro metabolism of sphingosine-1-phosphate: identification; inhibition and pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Insights into the Sphingolipids C1P, S1P, and SPC in Human Fibroblast-like Synoviocytes by Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
C16-S1P storage conditions and shelf life
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and shelf life of C16-Sphingosine-1-Phosphate (C16-S1P).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for C16-S1P?
A: C16-S1P should be stored at -20°C.[1][2]
Q2: What is the shelf life of C16-S1P?
A: When stored correctly at -20°C, C16-S1P has a stability of at least 4 years.[1]
Q3: How should I handle the shipping of C16-S1P?
A: C16-S1P is typically shipped at room temperature for domestic destinations within the continental US. International shipping conditions may vary and often involve shipment at -20°C.[1][2]
Q4: In what form is C16-S1P supplied?
A: C16-S1P is supplied as a crystalline solid.[1][2]
Q5: How do I solubilize C16-S1P?
A: The solubility of C16-S1P varies depending on the solvent. It is soluble in 0.3 M NaOH at a concentration of 4 mg/ml. However, it has very limited solubility in DMF, DMSO, and PBS (pH 7.2), with concentrations being less than 50 µg/ml.[1][2] For most biological experiments, it is advisable to first dissolve it in a suitable solvent before further dilution into aqueous buffers.
Troubleshooting Guide
Issue: I am having difficulty dissolving C16-S1P in my aqueous buffer.
-
Solution: C16-S1P has poor solubility in neutral aqueous solutions like PBS.[1][2] It is recommended to first prepare a stock solution in a solvent in which it is more soluble. Based on the provided data, 0.3 M NaOH can be used. After initial solubilization, you can then dilute the stock solution into your experimental buffer. Be mindful of the final concentration of the initial solvent in your experiment to avoid any off-target effects.
Issue: My experimental results are inconsistent.
-
Solution 1: Improper Storage. Verify that the C16-S1P has been consistently stored at -20°C. Improper storage can lead to degradation of the lipid.
-
Solution 2: Multiple Freeze-Thaw Cycles. Avoid repeated freeze-thaw cycles of your stock solutions. It is best practice to aliquot your stock solution into single-use volumes to maintain stability.
-
Solution 3: Purity. The purity of C16-S1P is reported to be ≥95%.[1][2] If you suspect issues with purity, it is best to contact the supplier for documentation.
Data Presentation
Table 1: Storage and Solubility of C16-S1P
| Parameter | Value | Reference |
| Storage Temperature | -20°C | [1][2] |
| Shelf Life | ≥ 4 years | [1] |
| Physical Form | Crystalline Solid | [1][2] |
| Solubility | ||
| 0.3 M NaOH | 4 mg/ml | [1][2] |
| DMF | <50 µg/ml | [1][2] |
| DMSO | <50 µg/ml | [1][2] |
| PBS (pH 7.2) | <50 µg/ml | [1][2] |
Experimental Protocols
While specific experimental protocols will vary based on the research application, a general workflow for preparing C16-S1P for cell-based assays is as follows:
-
Aliquoting: Upon receiving the C16-S1P, if it is not already aliquoted, allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh out the desired amount for your stock solution or use the entire vial.
-
Solubilization: Based on the data in Table 1, select an appropriate solvent. For a concentrated stock, 0.3 M NaOH is a viable option. Carefully add the solvent to the crystalline solid. Vortex briefly to ensure complete dissolution.
-
Dilution: For your working solution, dilute the stock solution into your cell culture media or experimental buffer. It is crucial to perform this dilution step carefully to avoid precipitation of the lipid. Add the stock solution dropwise while vortexing or stirring the buffer.
-
Application: Once the working solution is prepared, it can be added to your experimental system.
Mandatory Visualization
Caption: C16-S1P Storage and Handling Workflow.
References
Troubleshooting peak broadening in S1P chromatography
Technical Support Center: S1P Chromatography
Welcome to the technical support center for Sphingosine-1-Phosphate (S1P) chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak broadening.
Frequently Asked Questions (FAQs)
Q1: Why are my S1P peaks suddenly broad?
Broad peaks in S1P analysis can signal a variety of issues ranging from the mobile phase to the column itself or the HPLC system.[1] One of the main challenges in S1P analysis is peak broadening or tailing, which can be attributed to the polar phosphate (B84403) head group and the zwitterionic nature of the S1P molecule.[2][3]
Common causes include:
-
Column Degradation: Accumulation of contaminants, breakdown of the silica (B1680970) matrix, or void formation at the column inlet can all lead to broader peaks.[1][4]
-
Mobile Phase Issues: Inconsistent mobile phase composition, improper pH, or contaminated solvents can negatively impact peak shape.[1]
-
Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause dispersion of the analyte band, leading to broader peaks.[5][6][7]
-
Improper Method Parameters: A flow rate that is too low, a large injection volume, or a sample solvent stronger than the mobile phase can all contribute to peak broadening.[4][5][8]
Q2: How do I determine the source of the peak broadening? A step-by-step guide.
Use the following workflow to systematically identify the root cause of peak broadening in your S1P analysis.
Q3: Could the mobile phase be the cause of my broad S1P peaks?
Yes, the mobile phase is a critical factor. S1P is zwitterionic, making its chromatography sensitive to pH.[2][3]
-
pH Control: The mobile phase pH should be controlled and ideally not be close to the pKa of S1P to ensure a single ionic form, which promotes sharper peaks.[8][9]
-
Buffer Choice & Ionic Strength: The use of buffers like ammonium (B1175870) acetate (B1210297) or formic acid can improve peak shape by increasing the ionic strength of the mobile phase, which can reduce unwanted secondary interactions.[10]
-
Solvent Quality: Always use fresh, HPLC-grade solvents. Impurities or degradation of solvents can lead to peak distortion.[1]
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak broadening and distortion.[4][11] It is recommended to dissolve your sample in a solvent that is as weak or weaker than the initial mobile phase.[11]
Q4: My peaks for S1P are tailing. What is the difference between broadening and tailing, and how do I fix it?
While both are forms of peak distortion, they often have different root causes.
-
Broadening refers to a symmetric widening of the peak.
-
Tailing is an asymmetric distortion where the latter half of the peak is drawn out.
For S1P, peak tailing is a common problem, often caused by strong interactions between the phosphate group and the stationary phase or active sites on the column.[12]
Troubleshooting Peak Tailing:
-
Secondary Interactions: The negatively charged phosphate group in S1P can interact with active silanol (B1196071) groups on a standard C18 column, causing tailing.[13] Using a metal-free column or a column with a highly inert surface can significantly improve peak shape for phosphorylated molecules like S1P.[12]
-
Column Overload: Injecting too much sample can lead to tailing that appears as a "right-triangle" shape.[14] To check for this, dilute your sample and see if the peak shape improves.[14]
-
Contamination: A buildup of non-volatile sample components on the column can create active sites that cause tailing.[15] If you are using a guard column, try removing it to see if the peak shape improves. If it does, the guard column is contaminated and should be replaced.[4]
Q5: What role does extra-column volume play and how can I minimize it?
Extra-column volume (or dispersion) refers to all the volume within the HPLC system outside of the column itself, including the injector, tubing, fittings, and detector flow cell.[6] This volume contributes to the broadening of all peaks in a chromatogram.[7][16] This effect is particularly noticeable with high-efficiency columns (e.g., those with sub-2-μm particles) where the on-column peak broadening is minimal.[17]
Strategies to Minimize Extra-Column Volume:
-
Use tubing with the smallest possible internal diameter and length to connect components.
-
Ensure all fittings are properly made to avoid dead volume.[16]
-
Use a detector with a low-volume flow cell.
-
Optimize instrument stacking to reduce the required tubing length.[18]
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
If column contamination is suspected to be the cause of peak broadening, a thorough flushing procedure can help restore performance.
Objective: To remove strongly retained contaminants from the analytical column.
Materials:
-
HPLC-grade solvents: Water, Isopropanol (IPA), Acetonitrile (ACN), Methanol (MeOH)
-
HPLC system
Procedure:
-
Disconnect the column from the detector to avoid flushing contaminants into it.
-
Set the pump flow rate to a low value, typically 0.5 mL/min for a standard 4.6 mm ID column.
-
Flush the column with a series of solvents, moving from polar to non-polar, for at least 20 column volumes each. A typical sequence for a reversed-phase column is:
-
Filtered, deionized water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
To remove highly non-polar contaminants, you can use a stronger solvent sequence like:
-
75% Acetonitrile / 25% Isopropanol
-
100% Isopropanol
-
-
After flushing with strong solvents, reverse the sequence to return to the mobile phase conditions used for your S1P analysis.
-
Equilibrate the column with your initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
If performance is not restored, consider backflushing the column (if the manufacturer's instructions permit).[4]
Quantitative Data Summary
The following table summarizes the potential impact of various chromatographic parameters on peak width. This is a generalized guide; optimal values are method-specific.
| Parameter | Sub-Optimal Condition | Effect on Peak Shape | Recommended Action |
| Flow Rate | Too low | Increased longitudinal diffusion, leading to broader peaks.[5][8] | Operate at the optimal flow rate for the column's dimensions.[8] |
| Injection Volume | Too high | Column overload, causing peak broadening and/or fronting.[4][5][18] | Reduce injection volume or dilute the sample. |
| Sample Solvent | Stronger than mobile phase | Peak distortion and broadening, especially for early eluting peaks.[4][11] | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Mobile Phase pH | Too close to analyte pKa | Presence of multiple ionic species, leading to split or broad peaks.[8][9] | Adjust pH to be at least 1.5-2 units away from the pKa. |
| Column Temperature | Too low or inconsistent | Increased viscosity and slower mass transfer, causing broader peaks.[4][5] | Use a column oven to maintain a stable and elevated temperature. |
| Extra-Column Volume | Excessive tubing/fittings | Symmetrical peak broadening for all peaks.[6][16] | Minimize tubing length and internal diameter; use low-volume fittings. |
Visual Guides
Causes of Peak Broadening
The diagram below illustrates the distinction between on-column and extra-column contributions to peak broadening. The final observed peak is a convolution of broadening that occurs both inside and outside the analytical column.
References
- 1. mastelf.com [mastelf.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. quora.com [quora.com]
- 6. Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis | Separation Science [sepscience.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. halocolumns.com [halocolumns.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. agilent.com [agilent.com]
Technical Support Center: C16-S1P Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low signal in C16-Sphingosine-1-Phosphate (C16-S1P) mass spectrometry analysis.
Troubleshooting Guides
Low signal intensity in C16-S1P mass spectrometry can arise from a variety of factors, from sample preparation to instrument settings. This guide provides a systematic approach to identifying and resolving common issues.
Question: Why is my C16-S1P signal weak or undetectable?
Answer: A weak or absent signal for C16-S1P can be attributed to several key areas in your analytical workflow. Systematically investigate the following potential causes:
-
Suboptimal Sample Preparation: Inefficient extraction of C16-S1P from the biological matrix is a primary cause of low signal.[1] This can be due to the chosen extraction method or degradation of the analyte during preparation.[1]
-
Matrix Effects: Co-eluting endogenous molecules from the sample matrix, such as phospholipids, can suppress the ionization of C16-S1P in the mass spectrometer's source, leading to a diminished signal.[1]
-
Poor Ionization Efficiency: As a lipid, C16-S1P requires specific conditions to be efficiently ionized. The choice of ionization source, mobile phase additives, and source parameters are critical for generating a strong signal.[1][2]
-
Chromatographic Issues: Poor peak shape, such as broadening or tailing, can reduce the apparent signal height and make accurate quantification difficult.[2] Carryover from previous injections can also interfere with the signal of the current sample.
-
Instrumental Problems: A dirty ion source, incorrect instrument calibration, or suboptimal mass spectrometer parameters can all lead to a general loss of sensitivity.[1][2][3]
The following sections provide detailed troubleshooting steps for each of these areas.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: Which extraction method is best for C16-S1P to maximize recovery?
A1: The choice of extraction method significantly impacts recovery and signal intensity. While there is no single "best" method for all sample types, a butanolic extraction has been shown to yield mean recoveries between 60% and 70% for polar sphingolipids.[4] Protein precipitation with methanol (B129727) is another simple and common technique, with some studies reporting recovery rates of over 90% for certain analytes.[5] However, it's crucial to validate the extraction efficiency for your specific matrix.
Q2: How can I minimize the degradation of C16-S1P during sample preparation?
A2: To minimize analyte degradation, it is recommended to work on ice and flush samples with an inert gas like nitrogen or argon before sealing and storage. The addition of an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent can also be beneficial.[1]
Matrix Effects
Q3: How do I know if matrix effects are suppressing my C16-S1P signal?
A3: A common method to assess matrix effects is to compare the signal of C16-S1P in a post-extraction spiked sample (a blank matrix extract with a known amount of C16-S1P added) to the signal of a neat standard solution of the same concentration. A significantly lower signal in the matrix sample indicates ion suppression.
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as C17-S1P, is the gold standard for correcting for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate normalization of the signal.[6]
Chromatography & MS Settings
Q5: My C16-S1P peak is broad and tailing. How can I improve the peak shape?
A5: Peak broadening and tailing for S1P are often due to its polar phosphate (B84403) head group and zwitterionic nature.[6] One effective strategy is the chemical dephosphorylation of S1P to its less polar surrogate, sphingosine (B13886), using hydrogen fluoride (B91410) (HF). This can result in a sharper chromatographic peak.[6] Additionally, optimizing the LC column and mobile phase composition is crucial. The use of mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency.[7][8][9]
Q6: What are the typical MRM transitions for S1P analysis?
A6: For general S1P (d18:1), a common precursor ion in positive ion mode is m/z 380.4. A characteristic product ion for quantification is m/z 264.4, which corresponds to the sphingosine backbone after loss of the phosphate group and water.[10] For the internal standard C17-S1P, the precursor ion is m/z 366.4 with a product ion of m/z 250.2.[10] It is important to optimize the collision energy for these transitions on your specific instrument.
Data Presentation
Table 1: Comparison of Extraction Methodologies for Sphingolipids
| Extraction Method | Principle | Typical Recovery Rate | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of a miscible organic solvent (e.g., methanol, acetonitrile) to precipitate proteins. | >90% for some analytes[5] | Simple, fast, and low cost.[11] | May not effectively remove other interfering matrix components like phospholipids.[12] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases (e.g., Bligh and Dyer, Folch). | 60-70% for polar sphingolipids (butanolic extraction)[4] | Can provide a cleaner extract by removing more interfering substances. | More complex and time-consuming than PPT. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution with a solvent. | Can be very high (>90%) with optimized sorbent and solvents. | Provides excellent sample cleanup and can concentrate the analyte. | Requires method development and can be more expensive. |
Table 2: Typical LC-MS/MS Parameters for S1P Analysis
| Parameter | Typical Value/Condition | Rationale |
| LC Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 5 µm)[10] | Good retention and separation of lipids. |
| Mobile Phase A | Water with 0.1% formic acid[10] | Provides protons for positive ionization and improves peak shape. |
| Mobile Phase B | Methanol with 0.1% formic acid[10] | Elutes the analyte from the reversed-phase column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | S1P readily forms [M+H]+ ions. |
| Precursor Ion (S1P) | m/z 380.4[10] | Corresponds to the protonated molecule. |
| Product Ion (S1P) | m/z 264.4[10] | Characteristic fragment used for quantification. |
| Precursor Ion (C17-S1P IS) | m/z 366.4[10] | Protonated internal standard. |
| Product Ion (C17-S1P IS) | m/z 250.2[10] | Characteristic fragment of the internal standard. |
Table 3: Reported Limits of Detection (LOD) and Quantification (LOQ) for S1P in Plasma
| Instrument | LOD | LOQ | Reference |
| Agilent 6530 Q-Tof | 0.016 µM (16 nM) | 0.05 µM (50 nM) | [13] |
| Sciex 4000 QTrap | - | 26 nM | [14] |
| Sciex 3200 QTrap | 5 pmol/mL (5 nM) | 10 pmol/mL (10 nM) | [6] |
| LC-ESI-MS/MS | <1.9 ng/ml | <10.2 ng/ml | [15] |
Experimental Protocols
Protocol 1: Protein Precipitation for C16-S1P Extraction from Plasma
-
To 50 µL of plasma, add 200 µL of ice-cold methanol containing the internal standard (e.g., C17-S1P).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (Bligh and Dyer based) for C16-S1P from Cultured Cells
-
Wash cultured cells with ice-cold PBS and scrape them into 1 mL of ice-cold methanol.[16]
-
Transfer the cell suspension to a glass tube and add 1 mL of chloroform.[16]
-
Vortex the mixture vigorously for 1 minute.[16]
-
Add 0.9 mL of water to induce phase separation.[16]
-
Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.[16]
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.[16]
-
Dry the organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.[16]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. zefsci.com [zefsci.com]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. actapharmsci.com [actapharmsci.com]
- 6. mdpi.com [mdpi.com]
- 7. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. halocolumns.com [halocolumns.com]
- 9. researchgate.net [researchgate.net]
- 10. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Accurate S1P Quantification by Preventing Artificial LPA Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the artificial formation of lysophosphatidic acid (LPA) during sphingosine-1-phosphate (S1P) extraction, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is artificial LPA formation and why is it a concern during S1P extraction?
A1: Artificial LPA is LPA that is not naturally present in the biological sample but is generated from other lysophospholipids, primarily lysophosphatidylcholine (B164491) (LPC), during the extraction process. This is a significant concern because it leads to an overestimation of endogenous LPA levels, which can confound experimental results, especially when studying signaling pathways where both S1P and LPA are active.
Q2: What is the primary mechanism behind artificial LPA formation?
A2: The primary mechanism is the acid-catalyzed hydrolysis of the choline (B1196258) headgroup from LPC, leaving behind the phosphate (B84403) group and resulting in the formation of LPA. Extraction methods that employ strong acids create an environment conducive to this unwanted chemical reaction.
Q3: Which extraction methods are most prone to causing artificial LPA formation?
A3: Extraction methods that use strong acidification, such as some variations of the Folch or Bligh & Dyer methods, have been shown to be particularly susceptible to inducing the artificial formation of LPA from LPC.
Q4: Are there extraction methods that can minimize or prevent this issue?
A4: Yes, methods that utilize neutral or less acidic conditions are recommended. One-phase butanol-based extractions or simple methanol (B129727) precipitation methods are generally preferred as they are less likely to cause the acid-catalyzed hydrolysis of LPC.
Q5: Besides the extraction solvent, what other factors can influence LPA levels in a sample?
A5: Post-collection metabolism of LPA can also alter its levels. It is crucial to handle blood samples appropriately by keeping them at low temperatures and considering the use of an autotaxin inhibitor to prevent enzymatic production of LPA after sample collection.
Troubleshooting Guide
Q: My LPA levels are unexpectedly high in my S1P-extracted samples. What could be the cause?
A: Unusually high LPA levels are a common indicator of artificial formation during your extraction protocol. Consider the following potential causes and solutions:
-
Acidic Extraction Conditions: If your protocol involves the use of strong acids (e.g., acidified chloroform/methanol), this is the most likely culprit. The acidic environment can hydrolyze the abundant LPC in your sample into LPA.
-
Solution: Switch to a neutral or mildly acidic extraction method. A butanol-based extraction or a simple methanol precipitation is recommended. Ensure the pH of your extraction mixture remains close to neutral.
-
-
Sample Handling and Storage: Improper handling of samples post-collection can lead to enzymatic production of LPA.
-
Solution: Process samples as quickly as possible after collection. Keep samples on ice or at 4°C throughout the procedure. For plasma samples, consider adding an autotaxin inhibitor to prevent further LPA generation.
-
-
Sub-optimal Phase Separation: In liquid-liquid extractions, incomplete phase separation or contamination of the organic phase with the aqueous phase can carry over interfering substances.
-
Solution: Ensure complete phase separation by adequate centrifugation time and speed. Carefully collect the organic phase without disturbing the interface.
-
Q: I am using a butanol-based extraction method but still suspect some LPA artifact. How can I further optimize my protocol?
A: Even with butanol-based methods, optimization is key for minimizing artifacts.
-
Control the pH: While butanol extractions are generally neutral, the pH of your initial sample or any added buffers can influence results.
-
Solution: Ensure that any buffers used are at a neutral pH. Avoid adding any acidic modifiers unless absolutely necessary and validated.
-
-
Minimize Extraction Time: Prolonged exposure of lipids to solvents, even neutral ones, can potentially lead to some degradation or conversion.
-
Solution: Keep the extraction time as short as is sufficient for efficient extraction. It is recommended to keep the extraction time as low as possible.[1]
-
-
Internal Standards: The use of appropriate internal standards is crucial for accurate quantification and can help identify extraction inconsistencies.
-
Solution: Use a stable isotope-labeled LPA internal standard (e.g., 17:0 LPA) added at the very beginning of the extraction process to monitor and correct for any variability.
-
Quantitative Data Summary
The choice of extraction method can significantly impact the measured levels of LPA. The following table summarizes findings on the effect of different extraction conditions on LPA levels, highlighting the potential for artificial formation.
| Extraction Method | Key Conditions | Effect on LPA Levels | Reference |
| Strongly Acidified Methods | e.g., Chloroform/Methanol with strong acid | Can lead to a significant, several-fold increase in measured LPA due to artificial formation from LPC. | Scherer et al. (2009) |
| Butanol-Based Extraction | Neutral pH, 1-butanol (B46404) | Generally considered optimal for LPA extraction with minimal artifact formation. | [2] |
| Methanol Precipitation | Simple, one-step with neutral methanol | Less likely to generate artifacts as no acid or alkaline is involved. May have slightly lower recovery than butanol methods. | [2] |
| Acidified Bligh & Dyer | Addition of HCl (e.g., 0.1 M) | Can improve recovery of acidic lipids like LPA but carries a risk of artifact formation if acid concentration and extraction time are not minimized. | [1] |
Recommended Experimental Protocol
This protocol details a butanol-based liquid-liquid extraction method optimized for the recovery of S1P while minimizing the artificial formation of LPA.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Internal standard solution (e.g., C17-S1P and 17:0 LPA in methanol)
-
1-Butanol (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS grade solvent for reconstitution
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
In a glass centrifuge tube, add 100 µL of your biological sample.
-
Add 10 µL of the internal standard solution containing C17-S1P and 17:0 LPA.
-
-
Initial Extraction:
-
Add 1 mL of 1-butanol to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into two phases: an upper organic (butanol) phase containing the lipids and a lower aqueous phase.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper butanol phase to a new clean glass tube, being cautious not to disturb the interface.
-
-
Re-extraction (Optional but Recommended for a quantitative analysis):
-
To the remaining lower aqueous phase, add 0.5 mL of water-saturated 1-butanol.
-
Vortex for 1 minute and centrifuge again as in step 3.
-
Combine the upper butanol phase with the one collected in step 4.
-
-
Solvent Evaporation:
-
Dry the combined organic phases under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 30-40°C). Butanol has a high boiling point, so this step may take longer than with other solvents.
-
-
Reconstitution:
-
Once completely dry, reconstitute the lipid extract in a small, precise volume (e.g., 100 µL) of an appropriate solvent for your LC-MS analysis (e.g., methanol or a mobile phase-matched solution).
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Visualized Experimental Workflow
Signaling Pathway Overviews
To provide context for the importance of accurately measuring S1P and LPA, the following diagrams illustrate their respective signaling pathways.
S1P Signaling Pathway
References
Optimizing C16-S1P Extraction: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of C16-Sphingosine-1-Phosphate (C16-S1P) from whole blood versus plasma. Navigate through our frequently asked questions and troubleshooting guides to optimize your experimental workflows and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in C16-S1P concentration between whole blood, serum, and plasma?
A1: C16-S1P concentrations are significantly higher in serum than in plasma.[1][2] This is primarily due to the release of S1P from platelets during the coagulation process, which occurs when preparing serum.[2][3] Plasma, on the other hand, is prepared from blood treated with an anticoagulant, which prevents platelet activation and subsequent S1P release. Therefore, plasma S1P levels are considered more representative of the circulating pool under physiological conditions. Whole blood contains all blood cells, including red blood cells, which are a major source of plasma S1P.[1][2][4]
Q2: Which sample type is more suitable for my study: whole blood or plasma?
A2: The choice between whole blood and plasma depends on your research question.
-
Plasma is recommended for studies investigating circulating S1P levels and their correlation with physiological or pathological conditions, as it reflects the S1P available to interact with receptors in the vasculature.[1]
-
Whole blood analysis may be relevant for studies interested in the total S1P content, including the significant portion stored within red blood cells.[4] However, direct extraction from whole blood can be more challenging due to the complexity of the matrix.
Q3: What are the most common methods for C16-S1P extraction?
A3: The most prevalent methods for C16-S1P extraction from blood-derived samples are:
-
Liquid-Liquid Extraction (LLE): This is a widely used technique that employs a biphasic solvent system, typically a mixture of chloroform (B151607) and methanol (B129727), to separate lipids from the aqueous phase.[5][6][7]
-
Protein Precipitation: This method involves the addition of a solvent like methanol to precipitate proteins, leaving the smaller lipid molecules, including S1P, in the supernatant.[2]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain and elute S1P, offering a cleaner extract compared to LLE.[5][8]
Q4: Why is the use of an internal standard crucial in C16-S1P quantification?
A4: The use of an internal standard (IS) is critical for accurate quantification of C16-S1P. An ideal IS, such as a stable isotope-labeled C17-S1P or d7-S1P, behaves similarly to the analyte of interest throughout the extraction and analysis process.[2][5] This allows for the correction of any sample loss during extraction and variations in ionization efficiency during mass spectrometry analysis, leading to more precise and reliable results.[6]
Troubleshooting Guide
Issue 1: Low C16-S1P recovery after extraction.
-
Possible Cause: Inefficient extraction from the biological matrix.
-
Suggested Solution:
-
Ensure thorough vortexing or shaking during the extraction process to maximize the interaction between the sample and the extraction solvent.[9]
-
For liquid-liquid extraction, consider adjusting the solvent ratios or performing a second extraction step on the aqueous phase to recover any remaining lipid.[10]
-
When using protein precipitation, ensure the precipitating solvent is added in a sufficient volume and that the mixture is adequately mixed and incubated to achieve complete protein removal.
-
-
-
Possible Cause: Degradation of C16-S1P during sample handling.
Issue 2: High variability in C16-S1P measurements between replicates.
-
Possible Cause: Inconsistent sample handling and extraction technique.
-
Suggested Solution:
-
Standardize all steps of your protocol, from sample collection to the final analysis. This includes consistent timing for centrifugation, incubation, and solvent addition.
-
Ensure accurate pipetting, especially when handling small volumes of internal standards and extraction solvents.
-
-
-
Possible Cause: Carryover between sample injections during LC-MS/MS analysis.
Issue 3: Poor peak shape or signal intensity in LC-MS/MS analysis.
-
Possible Cause: The zwitterionic nature of S1P can lead to poor chromatographic performance.
-
Possible Cause: Matrix effects from co-eluting compounds in the sample.
Data Presentation
Table 1: Comparison of S1P Concentrations in Human Plasma and Serum
| Sample Type | Mean S1P Concentration (nmol/mL) | Key Cellular Contributor | Reference |
| Plasma | 0.75 ± 0.16 | Red Blood Cells | [1] |
| Serum | 1.04 ± 0.24 | Platelets | [1] |
Note: Values are presented as mean ± standard deviation and are based on a study of healthy blood donors. Concentrations can vary depending on the study population and analytical methods used.
Experimental Protocols
Protocol 1: C16-S1P Extraction from Plasma using Liquid-Liquid Extraction
This protocol is adapted from established methods for sphingolipid extraction.[5][10]
Materials:
-
Plasma sample
-
Internal Standard (e.g., C17-S1P in methanol)
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes
Procedure:
-
In a glass centrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution.
-
Add 375 µL of a pre-mixed chloroform:methanol (1:2, v/v) solution. Vortex thoroughly.[5]
-
Add 125 µL of chloroform and vortex for 30 seconds.[5]
-
Add 125 µL of deionized water and vortex for another 30 seconds.[5]
-
Centrifuge at 2000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new clean glass tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol:chloroform 9:1, v/v) for LC-MS/MS analysis.[5]
Protocol 2: C16-S1P Extraction from Whole Blood using Protein Precipitation
This protocol is a simplified method suitable for high-throughput analysis.[2]
Materials:
-
Whole blood sample
-
Internal Standard (e.g., d7-S1P in methanol)
-
Methanol
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, add 50 µL of whole blood.
-
Add 200 µL of ice-cold methanol containing the internal standard.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 17,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the S1P, to a new tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent.
Mandatory Visualizations
Caption: C16-S1P Extraction Workflow from Plasma.
Caption: C16-S1P Extraction Workflow from Whole Blood.
Caption: Simplified S1P Signaling Pathway.
References
- 1. Determinants of Serum- and Plasma Sphingosine-1-Phosphate Concentrations in a Healthy Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Erythrocytes store and release sphingosine 1-phosphate in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
C16-Sphingosine-1-phosphate solubility issues and solutions
Welcome to the technical support center for C16-Sphingosine-1-Phosphate (C16-S1P). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of C16-S1P in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the solubilization and application of C16-S1P.
Q1: My C16-S1P is not dissolving in common organic solvents like DMSO or DMF. What am I doing wrong?
A1: It is a common observation that C16-S1P exhibits very poor solubility in many common organic solvents. Technical data sheets often indicate that the solubility in DMSO and DMF is less than 50 µg/ml.[1][2][3] This is an inherent property of the molecule due to its amphiphilic nature, possessing a polar phosphate (B84403) head group and a long hydrophobic acyl chain. Forcing dissolution in these solvents at high concentrations will likely result in precipitation or the formation of micelles, which can lead to inconsistent experimental results.
Q2: I observe a precipitate in my cell culture medium after adding the C16-S1P solution. How can I prevent this?
A2: Precipitation in aqueous media like cell culture medium is a frequent issue. This can be caused by the low solubility of C16-S1P in physiological buffers (e.g., <50 µg/ml in PBS, pH 7.2) and its tendency to aggregate.[1][2][3] To avoid this, it is highly recommended to prepare a complex of C16-S1P with fatty acid-free Bovine Serum Albumin (BSA). BSA acts as a carrier protein, enhancing the solubility and bioavailability of the lipid in aqueous solutions.
Q3: What is the best solvent to dissolve C16-S1P for biological experiments?
A3: For most biological applications, dissolving C16-S1P in an alkaline solution or as a complex with BSA is the recommended approach. A 0.3 M NaOH solution can dissolve C16-S1P at a concentration of 4 mg/ml.[1][2][3] However, for cell-based assays, the use of a BSA-complex is generally preferred to avoid the cytotoxic effects of a high pH.
Q4: How does the formation of micelles affect my experiments?
A4: C16-S1P, as an amphiphilic molecule, can self-assemble into micelles in aqueous solutions when its concentration exceeds the Critical Micelle Concentration (CMC).[4][5] The formation of micelles can significantly impact the effective monomeric concentration of C16-S1P available to interact with its receptors, leading to variability in experimental outcomes. It is crucial to be aware of the CMC and work at concentrations appropriate for your specific application. The CMC of sphingosine-1-phosphate is influenced by factors such as pH and ionic strength.[4]
Q5: What are the recommended storage conditions for C16-S1P solutions?
A5: C16-S1P powder should be stored at -20°C for long-term stability (≥ 4 years).[2] Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.[3] For BSA-complexed solutions, storage at -20°C for a maximum of three months is advised.[6] Avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
The solubility of C16-S1P in various solvents is summarized in the table below. These values are critical for preparing stock solutions and designing experiments.
| Solvent | Concentration | Notes |
| 0.3 M NaOH | 4 mg/ml | Sonication may be required to aid dissolution.[1][2][3] |
| Dimethylformamide (DMF) | < 50 µg/ml | Very low solubility.[1][2][3] |
| Dimethyl sulfoxide (B87167) (DMSO) | < 50 µg/ml | Very low solubility.[1][2][3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | < 50 µg/ml | Very low solubility.[1][2][3] |
| Methanol (B129727) | 1 mg/ml | Yields a clear to slightly hazy solution.[7] |
| Water | 1 mg/ml | Yields a turbid, colorless solution; not recommended as a primary solvent.[7] |
| Chloroform/Methanol (2:1, v/v) | 10 mg/ml | A universal solvent for sphingolipids, suitable for analytical purposes.[8] |
Experimental Protocols
Protocol 1: Solubilization of C16-S1P using Fatty Acid-Free BSA
This protocol describes the preparation of a C16-S1P solution complexed with BSA, which is suitable for use in cell culture experiments.[6][9]
Materials:
-
This compound (powder)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanol
-
Sterile glass test tubes
-
Nitrogen gas source
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a C16-S1P stock solution: Dissolve the C16-S1P powder in methanol to a concentration of 0.5 mg/ml. This may result in a slightly hazy suspension.
-
Aliquot and dry: Transfer the desired amount of the methanolic stock solution to a sterile glass test tube. Evaporate the methanol under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the tube.
-
Prepare a BSA solution: Prepare a 4 mg/ml solution of fatty acid-free BSA in PBS (pH 7.4). Warm the solution to 37°C to aid in the dissolution of the BSA.
-
Complexation: Add the warm BSA solution to the dried C16-S1P film to achieve the desired final concentration of C16-S1P.
-
Incubate and vortex: Incubate the mixture for 30 minutes at 37°C, vortexing occasionally to ensure complete complexation. Sonication can be used to aid dispersion.
-
Storage: The resulting C16-S1P-BSA complex solution can be stored at -20°C for up to three months.
Protocol 2: Solubilization of C16-S1P in Alkaline Solution
This protocol is suitable for preparing a concentrated stock solution of C16-S1P.
Materials:
-
This compound (powder)
-
0.3 M Sodium Hydroxide (NaOH) solution
-
Sonicator
Procedure:
-
Weigh C16-S1P: Carefully weigh the desired amount of C16-S1P powder.
-
Add NaOH: Add the appropriate volume of 0.3 M NaOH to achieve a concentration of 4 mg/ml.
-
Sonicate: Sonicate the solution until the C16-S1P is completely dissolved. The solution should be clear.
-
Storage: Store the stock solution at -80°C. When using in experiments, ensure the final concentration of NaOH is diluted to a non-toxic level for your system.
Visualizations
C16-S1P Signaling Pathway
The following diagram illustrates the general signaling pathway of Sphingosine-1-Phosphate (S1P), which is applicable to C16-S1P. S1P binds to its G protein-coupled receptors (S1PRs) on the cell surface, initiating downstream signaling cascades that regulate various cellular processes.[10][11][12]
References
- 1. Sphingosine-1-phosphate (d16:1) | CAS 709026-60-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sphingosine-1-phosphate (d16:1) | TargetMol [targetmol.com]
- 4. pH Dependence of Sphingosine Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phospholipid-research-center.com [phospholipid-research-center.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Minimizing carryover in S1P quantification by LC-MS
Welcome to the technical support center for Sphingosine-1-Phosphate (S1P) quantification by LC-MS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize analyte carryover and ensure accurate, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS analysis?
A: Carryover is the unwanted presence of analyte residues from a previous sample that appear in the analysis of a subsequent sample, such as a blank or another sample.[1] This phenomenon can lead to the over-estimation of the analyte amount, create false positive signals, and compromise the accuracy and reliability of quantitative data.[1][2][3] It is particularly problematic when a sample with a high analyte concentration is followed by one with a low concentration.[1]
Q2: Why is Sphingosine-1-Phosphate (S1P) particularly prone to carryover?
A: S1P's chemical structure contributes significantly to its "sticky" nature and tendency for carryover.[1][4][5] Key factors include:
-
Zwitterionic Properties: S1P contains both a positively charged amino group and a negatively charged phosphate (B84403) group, which can lead to strong ionic interactions with various surfaces within the LC-MS system.[6]
-
Lipid Characteristics: As a lipid, S1P has hydrophobic properties that can cause it to adsorb to non-polar surfaces, such as C18 columns and various plastic or metal components.[5]
-
Phosphate Group: The negatively charged phosphate can interact with metal ions in stainless steel components of standard HPLC systems, causing peak tailing and adsorption.[6]
Q3: What are the primary sources of carryover in an LC-MS system?
A: Carryover can originate from multiple points in the sample flow path.[2] The most common sources are the autosampler, the column, and the mass spectrometer's ion source.[2][7] Specific components include:
-
Autosampler: The injection needle (inner and outer surfaces), sample loop, injection port, and rotor seals in the injection valve are frequent culprits.[2][3][7][8]
-
LC Column: The column itself, particularly the frits and the guard column, can retain the analyte.[2]
-
Connecting Tubing and Fittings: Any cracks, gaps, or uneven surfaces in the fluid path can trap and later release the analyte.[3]
-
MS Ion Source: Contamination can build up on components like the curtain plate or sample cone.[9]
Troubleshooting Guides
Guide 1: Systematic Identification of the Carryover Source
If you are experiencing significant carryover, a systematic approach is necessary to isolate the source. This involves sequentially removing or bypassing components of the LC-MS system to identify which part is contributing most to the problem.
Experimental Protocol: Isolating Carryover Source
-
Establish a Baseline: Inject a high-concentration S1P standard followed by a series of blank injections (e.g., mobile phase or reconstitution solvent). Quantify the peak area in the first blank to establish the initial carryover percentage.
-
Bypass the LC Column:
-
Disconnect the analytical and guard columns from the system.
-
Connect the injector outlet directly to the mass spectrometer inlet using a zero-dead-volume union.
-
Repeat Step 1.
-
Analysis: If carryover is significantly reduced or eliminated, the column is the primary source.[2] If carryover persists, the issue lies upstream in the autosampler or connecting tubing.[2]
-
-
Inspect the Autosampler: If the autosampler is identified as a likely source:
-
Needle and Wash System: Intensify the needle wash protocol. Use stronger, more effective wash solvents (see Guide 2) and increase the wash duration and volume.[9]
-
Rotor Seal and Stator: Inspect the injector valve's rotor seal for scratches or wear. Worn or dirty seals are a common cause of carryover.[3] Clean or replace the seal if necessary.
-
Sample Loop: If possible, replace the sample loop with a clean one to see if the carryover is reduced.
-
-
Inspect the MS Ion Source: If carryover appears as a constant background signal rather than a distinct peak, the ion source may be contaminated.[9] Clean the source components according to the manufacturer's instructions.
Visualization: Troubleshooting Workflow
Caption: A workflow for systematically identifying the source of LC-MS carryover.
Guide 2: Optimizing Wash Protocols and Mobile Phases
An aggressive and well-designed wash protocol is the most effective way to combat carryover, especially from the autosampler. Due to S1P's properties, the choice of wash solvent is critical.
Experimental Protocol: Wash Solvent Optimization
-
Select a Range of Solvents: Prepare several different wash solutions to test. A good starting point is a mixture of water and the strong organic solvent used in your mobile phase.[7]
-
Test Compositions: Sequentially test each wash solution in your LC method. After injecting a high-concentration standard, perform the wash step and then inject a blank to measure the remaining carryover.
-
Vary Wash Modes: Modern autosamplers often allow for pre-injection and post-injection washes, as well as washing the inside and outside of the needle.[7][8] Experiment with different modes and durations to find the most effective combination. For example, increasing a wash from a 6-second post-injection to a 12-second pre- and post-injection can significantly reduce carryover.[7]
-
Consider Additives: For stubborn, ionically-bound compounds like S1P, adding a competitive inhibitor or modifying the pH can help. Small amounts of acid (e.g., formic acid) or a detergent (e.g., FOS-choline-12) can be highly effective.[9][10]
-
Modify the Gradient: Instead of a simple high-organic hold to wash the column, cycling between high and low organic mobile phases at the end of the gradient can be more effective at removing retained compounds.[11]
Data Presentation: Wash Solution Effectiveness
The following table summarizes the effectiveness of different types of wash solutions reported in various studies.
| Wash Solution Component | Principle of Action | Observed Effectiveness | Reference(s) |
| Water/Organic Mixtures | Solubilizes the analyte based on polarity. | A 50/50 mixture of water and acetonitrile (B52724) was found to be more effective than 100% organic solvent for granisetron, a compound soluble in water.[7] | [7] |
| Acidic Additives (e.g., Formic Acid) | Neutralizes charged groups, disrupting ionic binding to surfaces. | Using 50% formic acid as a needle wash helped reduce carryover of tulathromycin, a basic compound.[9] | [9] |
| Specialty Detergents (e.g., FOS-choline-12) | Acts as a surfactant to remove strongly adsorbed hydrophobic and ionic molecules. | A 0.1% FOS-choline-12 solution was highly effective at removing protein carryover from protease columns, eliminating the need for multiple blank runs.[10] | [10] |
| Trifluoroethanol (TFE) | Strong solvent used to remove strongly bound peptides and proteins. | An injection of TFE into the flow path and its inclusion in the mobile phase significantly reduced peptide carryover.[9] | [9] |
Visualization: Key Carryover Locations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Rapid removal of IgG1 carryover on protease column using protease-safe wash solutions delivered with LC pump for HDX-MS systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Sphingosine-1-Phosphate (S1P)
Welcome to the technical support center for S1P analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the dephosphorylation of S1P for improved analytical results, particularly using mass spectrometry. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during S1P quantification.
Frequently Asked Questions (FAQs)
Q1: Why is direct analysis of S1P challenging?
A1: The direct analysis of Sphingosine-1-Phosphate (S1P) by methods like liquid chromatography-mass spectrometry (LC-MS/MS) presents significant challenges. The primary issues are chromatographic peak-broadening and peak-tailing.[1][2][3] These problems arise from the polar phosphate (B84403) head group and the zwitterionic nature of the S1P molecule, which can interact with metal ions in the analytical column, leading to poor peak shape and reduced sensitivity.[2][3]
Q2: What is the benefit of dephosphorylating S1P before analysis?
A2: Dephosphorylation removes the problematic phosphate group from S1P, converting it into sphingosine (B13886). This surrogate molecule is less polar and lacks the zwitterionic properties of S1P, resulting in sharper, more symmetrical peaks during chromatographic separation.[1][3][4] This improved peak shape enhances the sensitivity and accuracy of quantification by LC-MS/MS and allows for the use of standard C18 reverse-phase columns without significant tailing issues.[1]
Q3: What are the common methods for S1P dephosphorylation?
A3: The two main approaches for S1P dephosphorylation are enzymatic hydrolysis using Alkaline Phosphatase (APase) and chemical hydrolysis using Hydrogen Fluoride (HF).[1][3] While APase is a well-established enzymatic method, the use of HF has been shown to be a simple and highly efficient alternative, with a dephosphorylation efficiency approximately two-fold higher than that of APase.[1][2]
Q4: How can I avoid overestimation of S1P levels after dephosphorylation?
A4: A critical concern when measuring S1P via its dephosphorylated form (sphingosine) is the potential for contamination from endogenous sphingosine already present in the biological sample.[1][4] To prevent overestimation, the analytical method must include a preliminary extraction step that effectively separates S1P from endogenous sphingosine before the dephosphorylation reaction is performed.[4]
Q5: What is a suitable internal standard for S1P quantification?
A5: For quantitative analysis by mass spectrometry, a stable isotope-labeled (SIL) internal standard corresponding to the analyte is considered the gold standard.[5] However, a structurally similar molecule can also be used. For the analysis of S1P via dephosphorylation, C17-S1P is a commonly used internal standard. It is processed alongside the endogenous S1P, and its dephosphorylated form (C17-sphingosine) is monitored by the mass spectrometer.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or Inconsistent Dephosphorylation Efficiency | 1. Suboptimal Reaction Conditions: Incorrect temperature, time, or pH for the chosen dephosphorylation method. 2. Inactive Enzyme (APase): Improper storage or handling of the alkaline phosphatase. 3. Inhibitors in Sample: Presence of phosphatase inhibitors (e.g., EDTA, high phosphate concentration) in the sample extract. | 1. Optimize Protocol: For HF dephosphorylation, ensure the reaction is run at room temperature (25°C) for at least 60 minutes.[1][3] For APase, verify the buffer composition (e.g., Tris buffer with Mg²⁺) and incubate at 37°C. 2. Check Enzyme Activity: Use a fresh aliquot of enzyme or test its activity with a control substrate like p-nitrophenyl phosphate (pNPP). 3. Sample Cleanup: Ensure the S1P extraction and cleanup procedure removes potential inhibitors before the dephosphorylation step. |
| High Background / Overestimation of S1P | 1. Endogenous Sphingosine: Co-measurement of pre-existing sphingosine in the sample. 2. Ex vivo S1P Generation: S1P can be produced by platelets and red blood cells after blood collection, leading to artificially high levels.[5][6] | 1. Implement Pre-extraction: Use a two-step lipid extraction method to separate S1P from sphingosine before dephosphorylation.[4] 2. Standardize Sample Collection: Process blood samples promptly after collection. Use appropriate anticoagulants (e.g., EDTA) and keep samples at a stable temperature.[6] |
| Poor Chromatographic Peak Shape (Post-Dephosphorylation) | 1. Incomplete Dephosphorylation: Residual S1P can still cause peak tailing. 2. Matrix Effects: Co-eluting substances from the sample matrix interfering with ionization or chromatography. | 1. Increase Reaction Efficiency: Extend the incubation time or increase the amount of HF or APase. Re-validate the dephosphorylation protocol. 2. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after dephosphorylation to further purify the sample before LC-MS/MS analysis. |
| Signal Carryover Between Injections | 1. Analyte Adsorption: S1P and related lipids can adhere to surfaces in the autosampler and LC system.[6] | 1. Optimize Wash Solvents: Use a strong organic solvent (e.g., methanol) in the needle wash and column wash steps between sample injections to remove residual analyte.[6] 2. Check for System Contamination: If carryover persists, clean the injection port and transfer lines according to the manufacturer's instructions. |
Experimental Protocols & Data
Protocol 1: S1P Dephosphorylation using Hydrogen Fluoride (HF)
This protocol is adapted from methods demonstrating high-efficiency dephosphorylation for LC-MS/MS analysis.[1][4]
1. S1P Extraction:
-
Perform a two-step lipid extraction to separate S1P from endogenous sphingosine. A common method is a modified Bligh-Dyer extraction using chloroform (B151607) and methanol (B129727) under acidic conditions to partition S1P into the organic phase.[7]
-
After extraction, dry the lipid sample completely under a gentle stream of nitrogen.
2. Dephosphorylation Reaction:
-
Reconstitute the dried lipid extract in methanol.
-
Add Hydrogen Fluoride (HF) to the sample.
-
Incubate the reaction at room temperature (25°C) for 60 minutes. This has been identified as the optimal time for achieving a stable and high yield of dephosphorylation.[1][3]
-
Evaporate the HF under a stream of nitrogen.
3. Post-Reaction Cleanup:
-
Quench the reaction by adding a strong base (e.g., 10N sodium hydroxide).
-
Perform a liquid-liquid extraction using a non-polar organic solvent like dichloromethane (B109758) (DCM) to extract the dephosphorylated product (sphingosine).
-
Wash the organic layer with alkaline water.
-
Evaporate the final organic solvent to dryness.
4. Sample Reconstitution:
-
Reconstitute the final dried residue in an appropriate solvent (e.g., methanol:chloroform 9:1, v/v) for LC-MS/MS analysis.[5]
Protocol 2: S1P Dephosphorylation using Alkaline Phosphatase (APase)
This is a general protocol that can be optimized for S1P analysis based on standard enzymatic dephosphorylation procedures.
1. S1P Extraction:
-
Extract S1P as described in Protocol 1, ensuring the final lipid pellet is free of detergents or inhibitors.
2. Dephosphorylation Reaction:
-
Prepare a reaction buffer, typically 50 mM Tris-HCl with 10 mM MgCl₂ at a pH of 8.0-8.5.
-
Reconstitute the dried lipid extract in the reaction buffer. Sonication may be required to fully resuspend the lipid.
-
Add Calf Intestinal Alkaline Phosphatase (CIAP) to the sample. A typical starting point is 10 units of enzyme.
-
Incubate the reaction at 37°C for 1-2 hours.
3. Enzyme Inactivation and Product Extraction:
-
Stop the reaction by adding a chelating agent like EGTA and heating to 65-70°C for 10-20 minutes.
-
Extract the resulting sphingosine using an organic solvent (e.g., chloroform/methanol mixture).
-
Dry the organic phase under nitrogen.
4. Sample Reconstitution:
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Optimized HF Dephosphorylation Reaction Conditions
| Parameter | Optimal Condition | Reference |
| Temperature | 25°C | [1] |
| Time | 60 minutes | [1][3] |
Table 2: Example LC-MS/MS Parameters for Dephosphorylated S1P (Sphingosine)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantification | Product Ion (m/z) - Qualification | Reference |
| S1P (as Sphingosine) | 300.4 [M+H]⁺ | 282.4 [M+H-H₂O]⁺ | 264.4 [M+H-2H₂O]⁺ | [1][2] |
| C17-S1P (as C17-Sphingosine) | 286.3 [M+H]⁺ | 268.2 [M+H-H₂O]⁺ | - | [1][2] |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for S1P quantification using a dephosphorylation strategy.
Caption: Workflow for S1P analysis via dephosphorylation.
Rationale for Dephosphorylation
This diagram illustrates the logical basis for employing dephosphorylation to overcome analytical challenges.
Caption: Logic for using dephosphorylation in S1P analysis.
References
- 1. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C16-S1P (N-palmitoyl-sphingosine-1-phosphate)
This guide provides researchers, scientists, and drug development professionals with essential information for handling C16-S1P, with a focus on addressing its hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: What is C16-S1P and what is its primary mechanism of action?
C16-S1P (N-palmitoyl-sphingosine-1-phosphate) is a bioactive sphingolipid. It is a derivative of sphingosine-1-phosphate (S1P) and functions as a signaling molecule by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the S1P receptors (S1PRs).[1][2] This interaction initiates downstream signaling cascades that regulate a variety of cellular processes, including cell growth, proliferation, migration, and survival.[3][4][5]
Q2: How should I store C16-S1P to ensure its stability?
To maintain its integrity, C16-S1P should be stored as a crystalline solid at -20°C.[1][2] Under these conditions, it is stable for at least four years.[2] Due to its hygroscopic properties, it is critical to store it in a tightly sealed container, preferably within a desiccator containing a suitable drying agent to minimize moisture absorption.
Q3: My C16-S1P powder appears clumpy. Can I still use it?
Clumping is a common issue with hygroscopic compounds and indicates moisture absorption. While the compound may still be usable, this can lead to inaccuracies in weighing and may affect solubility. It is recommended to handle the compound in a low-humidity environment, such as a glove box. If clumping is observed, you can gently break up the clumps with a clean, dry spatula before weighing. For critical experiments, using a fresh, non-clumped vial is advisable.
Q4: I'm having trouble dissolving C16-S1P in my usual buffer (PBS). What am I doing wrong?
C16-S1P has very limited solubility in aqueous buffers like PBS (pH 7.2), as well as in common organic solvents like DMSO and DMF (less than 50 µg/ml).[2] This is a common challenge with long-chain sphingolipids. For effective solubilization, alternative methods are required. (See Experimental Protocols section for detailed instructions).
Q5: What are the main signaling pathways activated by C16-S1P?
C16-S1P primarily signals through S1P receptors (S1P1, S1P2, S1P3/EDG-1, -5, -3).[1][2] Activation of these receptors can lead to the modulation of various downstream pathways, including the PI3K/AKT, ERK/MAPK, and Rho GTPase pathways, which are crucial for cell migration, proliferation, and survival.[6][7] The balance between C16-S1P and ceramide levels can act as a rheostat, determining whether a cell proliferates or undergoes apoptosis.[3][8]
Troubleshooting Guide
| Problem ID | Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| HYGRO-01 | Inaccurate or inconsistent weighing of C16-S1P powder. | 1. Absorption of atmospheric moisture during weighing. 2. Static electricity causing powder to adhere to surfaces. | 1. Weigh the compound quickly in a low-humidity environment (e.g., a glove box). 2. Allow the vial to equilibrate to room temperature before opening to prevent condensation. 3. Use an anti-static weighing dish or an ionizer. |
| HYGRO-02 | Difficulty dissolving C16-S1P, resulting in a suspension or precipitate. | 1. Inherent low solubility in the chosen solvent.[2] 2. Absorbed water interfering with solvation. 3. Incorrect solvent or protocol being used. | 1. Avoid direct dissolution in aqueous buffers. Use a carrier molecule like fatty acid-free BSA.[9] 2. Prepare a stock solution in a suitable solvent like 0.3 M NaOH (up to 4 mg/ml)[2] or warm methanol (B129727) with sonication.[9] 3. Follow the detailed solubilization protocols provided below. |
| HYGRO-03 | Variability in experimental results between different batches or experiments. | 1. Inaccurate initial concentration due to weighing errors from moisture absorption. 2. Degradation of C16-S1P due to improper storage or handling. 3. Incomplete solubilization leading to lower effective concentration. | 1. Aliquot the C16-S1P solid upon receipt to minimize freeze-thaw cycles and moisture exposure. 2. Always prepare fresh working solutions from a properly stored stock for each experiment. 3. Visually confirm complete dissolution of the stock solution before use. |
| HYGRO-04 | Apparent loss of biological activity over time in prepared solutions. | 1. Hydrolysis or degradation of C16-S1P in aqueous solutions. 2. Adsorption of the lipid to plastic or glass surfaces. | 1. Prepare stock solutions and store them at -20°C.[9] Avoid long-term storage of working dilutions. 2. Use low-adhesion microcentrifuge tubes (e.g., siliconized) for storing solutions. 3. When using BSA as a carrier, the complex helps improve stability and bioavailability in aqueous media. |
Data Summary
Storage and Solubility of C16-S1P
| Parameter | Value / Condition | Source |
| Physical Form | Crystalline Solid | [1] |
| Storage Temperature | -20°C | [1][2] |
| Long-Term Stability | ≥ 4 years (at -20°C as solid) | [2] |
| Solubility in 0.3 M NaOH | 4 mg/ml | [2] |
| Solubility in DMSO | < 50 µg/ml | [2] |
| Solubility in DMF | < 50 µg/ml | [2] |
| Solubility in PBS (pH 7.2) | < 50 µg/ml | [2] |
Experimental Protocols
Protocol 1: Preparation of C16-S1P Stock Solution with BSA
This method is recommended for cell-based assays where C16-S1P is added to an aqueous medium. Fatty acid-free Bovine Serum Albumin (BSA) acts as a carrier to improve solubility and stability.
Materials:
-
C16-S1P (solid)
-
Methanol (anhydrous)
-
Fatty acid-free BSA
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile glass vial
-
Nitrogen gas source
-
Water bath or incubator at 37°C
Methodology:
-
Initial Dissolution: Prepare a stock solution of C16-S1P in methanol (e.g., 1 mg/ml). Warm the mixture gently (50-65°C) and sonicate or vortex until the solid is fully dissolved.[9]
-
Solvent Evaporation: In a sterile glass vial, add the desired amount of the methanolic C16-S1P stock. Evaporate the methanol under a gentle stream of nitrogen gas to form a thin lipid film on the vial wall.
-
BSA Solution Preparation: Prepare a solution of fatty acid-free BSA in PBS (e.g., 4 mg/ml). Warm the solution to 37°C.
-
Complex Formation: Add the warm BSA solution to the glass vial containing the C16-S1P film. The final concentration of C16-S1P should be determined based on experimental needs (e.g., to achieve a 10X stock).
-
Incubation: Incubate the mixture at 37°C for at least 30 minutes, vortexing intermittently to ensure the C16-S1P-BSA complex is fully formed.
-
Storage: The resulting solution can be used immediately or aliquoted and stored at -20°C for short-term use.
Protocol 2: Preparation of C16-S1P Stock Solution in NaOH
This method provides a highly concentrated stock solution but requires careful pH neutralization before addition to cell culture media.
Materials:
-
C16-S1P (solid)
-
0.3 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile microcentrifuge tubes
Methodology:
-
Weighing: Weigh the required amount of C16-S1P solid in a sterile tube.
-
Solubilization: Add the appropriate volume of 0.3 M NaOH to achieve the desired concentration (up to 4 mg/ml).[2]
-
Mixing: Vortex the solution vigorously. A brief sonication may aid in complete dissolution. The solution should become clear.
-
Storage & Use: Store the stock solution at -20°C. Before use, dilute the stock in your experimental buffer or medium. Crucially, ensure the pH of the final working solution is adjusted to physiological levels (pH 7.2-7.4) , as the alkaline stock will increase the pH.
Visualizations
Experimental Workflow: Handling Hygroscopic C16-S1P
Caption: Workflow for handling C16-S1P from storage to experimental application.
C16-S1P Signaling Pathway Overview
Caption: Simplified C16-S1P signaling through S1P receptors to regulate cell fate.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 5. Novel signaling aspects of ceramide 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. echelon-inc.com [echelon-inc.com]
Technical Support Center: C16-Sphingosine-1-Phosphate Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of C16-Sphingosine-1-Phosphate (C16-S1P).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for assessing the purity of C16-S1P?
A1: The most prevalent and reliable methods for determining the purity of C16-S1P are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Thin-Layer Chromatography (TLC) can also be utilized for qualitative assessment and to monitor reaction progress.[4][5]
Q2: Why is my C16-S1P peak broad or tailing during HPLC analysis?
A2: Peak broadening or tailing is a common issue when analyzing sphingolipids like S1P. This is often attributed to the zwitterionic nature of the molecule, which can lead to interactions with the stationary phase of the column.[3][6][7] Using a metal-free column or deactivating the column with an appropriate reagent can help mitigate this issue. Additionally, optimizing the mobile phase composition and pH is crucial.[7]
Q3: What are the best storage conditions for C16-S1P to ensure its stability?
A3: For long-term stability, C16-S1P should be stored as a crystalline solid at -20°C.[8] Stock solutions are typically prepared in methanol (B129727) and should also be stored at -20°C.[3] It is important to note that S1P can be unstable in pure methanol, but its stability is improved when in a solution containing proteins like albumin or in methanol extracts of biological samples.[3] Repeated freeze-thaw cycles should be avoided.
Q4: Is derivatization necessary for C16-S1P analysis?
A4: For HPLC with fluorescence detection, derivatization is essential as C16-S1P does not have a native fluorophore. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and naphthalene-2,3-dicarboxaldehyde (NDA), which react with the primary amine group of S1P to form fluorescent products.[1][9][10] For LC-MS/MS analysis, derivatization is not always necessary as the mass spectrometer provides specificity and sensitivity. However, in some cases, derivatization can improve chromatographic separation and reduce matrix effects.[3]
Q5: What are the key considerations for sample preparation when analyzing C16-S1P from biological matrices?
A5: Proper sample preparation is critical for accurate quantification. This typically involves lipid extraction to separate C16-S1P from other cellular components. Common extraction methods include solid-phase extraction (SPE) and liquid-liquid extraction (e.g., Bligh-Dyer method).[1][4] It is also crucial to consider that S1P is present in high concentrations in platelets and red blood cells, so the choice between plasma and serum and the handling of blood samples can significantly impact the results.[3][11]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| No peak or very weak signal | Incomplete derivatization. | Ensure the derivatization reagent is fresh and the reaction conditions (pH, temperature, time) are optimal.[10] |
| Low sample concentration. | Concentrate the sample or inject a larger volume if possible. | |
| Incorrect fluorescence detector settings. | Verify that the excitation and emission wavelengths are correctly set for the specific fluorescent derivative.[10] | |
| Broad or tailing peaks | Interaction of the phosphate (B84403) group with the column. | Use a metal-free HPLC column or a column with a base-deactivated stationary phase.[7] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to suppress the ionization of the phosphate or amine group. | |
| Poor peak resolution | Suboptimal mobile phase composition. | Optimize the gradient or isocratic mobile phase composition to improve separation. |
| Column degradation. | Replace the column with a new one of the same type. | |
| Carryover between injections | Sample adsorption to the injector or column. | Implement a thorough needle wash protocol between injections and use a stronger wash solvent.[3] |
LC-MS/MS Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low signal intensity | Ion suppression from matrix components. | Improve sample cleanup using solid-phase extraction (SPE). |
| Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). | |
| Suboptimal mobile phase. | Ensure the mobile phase is compatible with ESI and contains appropriate additives (e.g., formic acid).[2] | |
| Inconsistent results | Sample degradation. | Ensure proper storage and handling of samples to prevent degradation. Avoid prolonged exposure to room temperature.[12] |
| Instability of the internal standard. | Use a stable isotope-labeled internal standard (e.g., d7-S1P) that co-elutes with the analyte.[3] | |
| High background noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Matrix effects. | Dilute the sample or use a more effective extraction method. |
Experimental Protocols
Protocol 1: C16-S1P Extraction from Plasma using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add an appropriate internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the C16-S1P with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Protocol 2: Fluorescent Derivatization with o-phthalaldehyde (OPA) for HPLC
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA and 2-mercaptoethanol (B42355) in a borate (B1201080) buffer (pH 9.5).
-
Derivatization Reaction: Mix the extracted and dried C16-S1P sample with the OPA reagent.
-
Incubation: Allow the reaction to proceed in the dark at room temperature for a specified time (typically 2-5 minutes).
-
Injection: Inject the derivatized sample into the HPLC system for analysis.[1][9]
Visualizations
References
- 1. A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoform-selective assays for sphingosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. caymanchem.com [caymanchem.com]
- 9. A novel method to quantify sphingosine 1-phosphate by immobilized metal affinity chromatography (IMAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Low-Abundance Sphingolipids
Welcome to the technical support center for the analysis of low-abundance sphingolipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the quantification of these critical signaling molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance sphingolipids?
The quantification of low-abundance sphingolipids is inherently challenging due to their low concentrations relative to other more abundant lipid species in complex biological matrices.[1][2] Key difficulties include:
-
Low Signal-to-Noise Ratios: The low concentration of these analytes often results in a weak signal that can be difficult to distinguish from background noise.[1][3]
-
Matrix Effects and Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of the target sphingolipids in the mass spectrometer, leading to inaccurate quantification.[1][4]
-
Analyte Loss During Sample Preparation: Low-abundance sphingolipids can be lost during extraction and cleanup steps, further reducing the already small amount of analyte available for detection.[1]
-
Isomeric Complexity: Many sphingolipids exist as isomers (compounds with the same chemical formula but different structures), which can be difficult to separate and distinguish using standard analytical techniques.[5]
-
Chemical Instability: Some sphingolipids are susceptible to degradation through enzymatic activity or oxidation, requiring careful sample handling and storage.[1]
Q2: How can I improve the signal-to-noise ratio for my low-abundance sphingolipid of interest?
Improving the signal-to-noise ratio is critical for accurate detection and quantification. Consider the following strategies:
-
Optimize Sample Preparation: Employ a sample enrichment technique, such as solid-phase extraction (SPE), to selectively isolate sphingolipids and remove interfering matrix components.[1]
-
Enhance Chromatographic Separation: Utilize high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a suitable column (e.g., C18 reversed-phase or HILIC) to achieve better separation of the analyte from background noise and isomers.[6][7]
-
Fine-tune Mass Spectrometry Parameters: Optimize ion source settings (e.g., spray voltage, gas flows, and temperature) and use Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer for highly sensitive and specific detection.[1][6]
-
Increase Sample Amount: If possible, start with a larger amount of biological material to increase the absolute quantity of the target analyte.
Q3: What are the best practices for sample collection and storage to prevent sphingolipid degradation?
To maintain the integrity of low-abundance sphingolipids, proper sample handling is crucial:
-
Rapid Freezing: Immediately after collection, flash-freeze samples in liquid nitrogen to halt enzymatic activity.[1]
-
Long-Term Storage: Store samples at -80°C for long-term stability.[1]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.[1]
-
Use of Antioxidants: For samples prone to oxidation, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent.[1]
Q4: How do I choose the right internal standard for accurate quantification?
The use of an appropriate internal standard (IS) is essential to correct for variability during sample preparation and instrumental analysis.[8]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ²H or ¹³C).[8][9][10] They co-elute with the analyte and experience the same matrix effects, providing the most accurate correction.[8][9]
-
Odd-Chain Length Standards: If a SIL-IS is unavailable, an odd-chain length sphingolipid (e.g., C17 sphinganine) can be used. These are naturally absent or present at very low levels in most mammalian samples.[11]
-
Structural Analogs: A close structural analog from the same lipid class can also be used, but it may not perfectly mimic the behavior of the endogenous analyte.[9]
It is critical to add the internal standard at the very beginning of the sample preparation process to account for any analyte loss during extraction.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of low-abundance sphingolipids.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Detectable Signal | 1. Insufficient instrument sensitivity.[1] 2. Poor extraction efficiency.[1] 3. Analyte degradation. 4. Inefficient ionization in the mass spectrometer. | 1. Directly infuse a pure standard into the mass spectrometer to verify its performance.[1] 2. Perform a spike-recovery experiment to assess extraction efficiency.[1] 3. Ensure proper sample storage and handling procedures are followed.[1] 4. Optimize mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to improve ionization.[12] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase composition.[13] 3. Sample solvent incompatibility with the mobile phase.[13] | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH or solvent strength. 3. Reconstitute the dried lipid extract in a solvent that is compatible with the initial mobile phase.[13] |
| High Background Noise | 1. Contamination from solvents, reagents, or labware.[3] 2. Dirty mass spectrometer ion source. 3. Column bleed. | 1. Use high-purity solvents and reagents (HPLC or LC-MS grade). 2. Clean the ion source according to the manufacturer's instructions. 3. Use a high-quality, low-bleed column and operate within its recommended temperature range. |
| Inconsistent or Irreproducible Results | 1. Inconsistent sample preparation.[9] 2. Instrument instability.[9] 3. Variable matrix effects between samples. | 1. Standardize the entire sample preparation protocol and use an internal standard.[9] 2. Perform regular system suitability tests to ensure consistent instrument performance.[9] 3. Implement a robust sample cleanup procedure to minimize matrix variability.[4] |
Quantitative Data Summary
The following table summarizes the performance characteristics of different types of internal standards used in sphingolipid quantification.
| Performance Metric | Stable Isotope-Labeled IS (e.g., D-erythro-sphinganine-d7) | Odd-Chain Sphingolipid IS (e.g., C17-sphinganine) | Rationale for Superior Performance of SIL-IS |
| Accuracy (% Bias) | Typically within ±5%[10] | Can exceed ±15%[10] | Co-elution and identical ionization behavior ensure the most effective normalization for matrix effects and extraction inconsistencies.[10] |
| Precision (%CV) | Typically <10%[10] | Can be >15%[10] | The near-identical physicochemical properties lead to more consistent and reproducible measurements across multiple samples.[10] |
| Matrix Effect Compensation | High | Moderate to High | Closely mimics the analyte's response to ion suppression or enhancement. |
| Elution Profile | Co-elutes with the endogenous analyte | Elutes at a different retention time | Co-elution ensures that both the analyte and the IS are subjected to the same matrix effects at the same time. |
Experimental Protocols
Protocol 1: General Lipid Extraction for Sphingolipid Analysis (Modified Bligh-Dyer Method)
This protocol is a widely used method for extracting a broad range of lipids, including sphingolipids, from biological samples.[10][14]
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Internal Standard solution in methanol
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Glass tubes with Teflon-lined caps
Procedure:
-
To your sample in a glass tube, add a known amount of the internal standard solution.[11]
-
Add a mixture of chloroform:methanol (1:2, v/v) to the sample.[10]
-
Vortex the mixture vigorously for 1 minute.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.[14]
-
Vortex again and centrifuge to separate the aqueous (upper) and organic (lower) phases.[14]
-
Carefully collect the lower organic phase, which contains the lipids, into a new tube.[8][14]
-
Dry the lipid extract under a gentle stream of nitrogen.[8]
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).[8]
Protocol 2: LC-MS/MS Analysis of Sphingolipids
This protocol provides a general framework for the separation and detection of sphingolipids using liquid chromatography-tandem mass spectrometry.
Materials:
-
Reconstituted lipid extract
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[14]
-
Mobile Phase A: Water with 0.1% formic acid[14]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid[14]
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted lipid extract onto the C18 column.
-
Use a gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the sphingolipids based on their hydrophobicity. A typical run time is around 9 minutes.[14]
-
Set the flow rate to approximately 0.4 mL/min.[14]
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[14][15]
-
Use Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for each sphingolipid and internal standard. These transitions need to be determined and optimized for your specific instrument and analytes.[6]
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.[6]
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the amount of each sphingolipid using a standard curve generated with known concentrations of synthetic standards.[15]
-
Normalize the final concentrations to the amount of starting material (e.g., cell number or protein concentration).[14]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Don’t Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of C16-S1P and d18:1-S1P for Researchers and Drug Development Professionals
An In-depth Analysis of Two Key Sphingosine-1-Phosphate Analogs
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a wide array of cellular processes, including proliferation, migration, survival, and inflammation. The most abundant and well-studied isoform is d18:1-S1P, characterized by an 18-carbon sphingoid backbone. However, other S1P species with varying carbon chain lengths, such as C16-S1P (d16:1-S1P), exist and exhibit distinct biological activities. This guide provides a comprehensive comparison of the biological activities of C16-S1P and d18:1-S1P, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their investigations.
Quantitative Comparison of Biological Activities
The differential effects of C16-S1P and d18:1-S1P are rooted in their interactions with the five known S1P receptors (S1PR1-5). While comprehensive comparative data is still emerging, available studies indicate significant functional differences.
| Biological Activity | C16-S1P (d16:1-S1P) | d18:1-S1P | Reference |
| S1P Receptor 2 (S1PR2) Agonism | More potent agonist | Standard agonist | [1] |
| Connective Tissue Growth Factor (CTGF) Induction (via S1PR2) | Higher induction | Lower induction | [1] |
| Calcium Mobilization (EC50) | Data not available | S1PR2: 8 nM, S1PR3: 11 nM | [2] |
| Cell Migration | Modulates d18:1-S1P-induced migration | Potent chemoattractant | [3] |
| Inflammatory Signaling | Attenuates d18:1-S1P pro-inflammatory effects | Pro-inflammatory | [4] |
| Cell Growth (mTOR Pathway) | Opposes d18:1-S1P's pro-growth effect (as C16-ceramide) | Promotes cell growth | [5] |
Signaling Pathways
The distinct biological outcomes of C16-S1P and d18:1-S1P can be attributed to their differential activation of downstream signaling cascades. While both molecules act through S1P receptors, the potency and specific pathways engaged can vary.
d18:1-S1P Signaling via S1PR2
d18:1-S1P binding to S1PR2 can initiate a signaling cascade that leads to the induction of Connective Tissue Growth Factor (CTGF), a key regulator of fibrosis and cell proliferation.
Caption: d18:1-S1P signaling through S1PR2 to induce CTGF expression.
Opposing Effects on the mTOR Pathway
C16-ceramide, the precursor to C16-S1P, and d18:1-S1P exhibit opposing effects on the mTOR signaling pathway, a central regulator of cell growth and proliferation. While d18:1-S1P activates the mTOR pathway, C16-ceramide has been shown to inhibit it.[5]
Caption: Opposing regulation of the mTOR pathway by C16-ceramide and d18:1-S1P.
Experimental Protocols
To facilitate further research, detailed methodologies for key comparative experiments are provided below.
S1P Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinities (Ki) of C16-S1P and d18:1-S1P for S1P receptors.
Materials:
-
Cell membranes prepared from cells overexpressing a specific human S1P receptor subtype (S1PR1-5).
-
[³³P]S1P or other suitable radioligand.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Wash Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.5.
-
Unlabeled C16-S1P and d18:1-S1P.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer containing increasing concentrations of unlabeled C16-S1P or d18:1-S1P.
-
For non-specific binding control wells, add a high concentration of unlabeled d18:1-S1P.
-
Add 50 µL of diluted cell membranes (containing a specific S1P receptor) to each well.
-
Add 50 µL of radiolabeled S1P at a final concentration near its Kd.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate Ki values using the Cheng-Prusoff equation.
Transwell Cell Migration Assay
This assay measures the chemotactic potential of C16-S1P and d18:1-S1P.
Materials:
-
Transwell inserts (e.g., 8 µm pore size).
-
24-well plates.
-
Chemotaxis medium: Serum-free or low-serum cell culture medium.
-
C16-S1P and d18:1-S1P.
-
Calcein AM or other fluorescent dye for cell labeling.
-
Fluorescence plate reader.
Procedure:
-
Seed cells in the upper chamber of the Transwell inserts in chemotaxis medium.
-
In the lower chamber, add chemotaxis medium containing various concentrations of C16-S1P or d18:1-S1P.
-
Incubate for a suitable duration (e.g., 4-24 hours) to allow for cell migration.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet) or quantify migrated cells by pre-labeling with a fluorescent dye like Calcein AM.
-
Count the stained cells under a microscope or measure the fluorescence of the migrated cells using a plate reader.
-
Generate dose-response curves and calculate EC50 values.
Annexin V Apoptosis Assay
This flow cytometry-based assay quantifies the induction of apoptosis by C16-S1P and d18:1-S1P.
Materials:
-
Annexin V-FITC (or other fluorescent conjugate).
-
Propidium Iodide (PI).
-
Annexin V Binding Buffer.
-
Flow cytometer.
Procedure:
-
Treat cells with various concentrations of C16-S1P or d18:1-S1P for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live (Annexin V negative, PI negative) cells.
Calcium Mobilization Assay
This assay measures the ability of C16-S1P and d18:1-S1P to induce intracellular calcium release.
Materials:
-
Cells expressing the S1P receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye in HBSS containing Pluronic F-127.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Inject various concentrations of C16-S1P or d18:1-S1P into the wells.
-
Immediately record the change in fluorescence over time.
-
Calculate the peak fluorescence intensity and determine the EC50 values from the dose-response curves.
Conclusion
The available evidence strongly suggests that C16-S1P and d18:1-S1P possess distinct biological activities, likely due to their differential engagement of S1P receptors and downstream signaling pathways. C16-S1P appears to be a more potent agonist at S1PR2 and may have modulatory or even opposing effects on certain cellular processes compared to the canonical d18:1-S1P. Further quantitative comparative studies are necessary to fully elucidate the therapeutic potential of targeting specific S1P isoforms. The provided protocols offer a robust framework for conducting such investigations.
References
- 1. S1P/S1P1 signaling stimulates cell migration and invasion in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of S1PR2–heterotrimeric G13 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-Phosphate Triggers Apoptotic Signal for B16 Melanoma Cells via ERK and Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate (S1P) reduces hepatocyte growth factor-induced migration of hepatocellular carcinoma cells via S1P receptor 2 | PLOS One [journals.plos.org]
- 5. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of C16-S1P and C18-S1P Receptor Binding and Activation
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the nuanced differences in receptor engagement between palmitoyl-sphingosine-1-phosphate (C16-S1P) and stearoyl-sphingosine-1-phosphate (C18-S1P).
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that orchestrates a multitude of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5. The endogenous S1P pool is heterogeneous, with varying acyl chain lengths. Among these, C16-S1P and C18-S1P are two prominent species. Emerging research indicates that the length of the acyl chain is a key determinant of receptor binding affinity and subsequent signaling outcomes. This guide provides a comparative overview of C16-S1P and C18-S1P, summarizing their receptor interactions and the experimental methodologies used to characterize them.
Receptor Binding and Activation: A Tale of Two Acyl Chains
While direct quantitative comparisons of the binding affinities (Kd or Ki) and potencies (EC50) of C16-S1P and C18-S1P across all S1P receptor subtypes are not extensively documented in publicly available literature, the existing body of research strongly supports the principle that the acyl chain length dictates receptor interaction and functional responses.[1] The hydrophobic tail of the S1P molecule plays a crucial role in its interaction with the transmembrane helices of the S1P receptors.[1]
The longer acyl chain of C18-S1P allows for more extensive hydrophobic interactions within the deep binding pocket of the receptors compared to the shorter C16-S1P. This difference in interaction is thought to influence the conformational state of the receptor upon binding, thereby affecting the efficacy of G protein coupling and downstream signaling.
Table 1: Qualitative Comparison of C16-S1P and C18-S1P Receptor Engagement
| Feature | C16-S1P (Palmitoyl-S1P) | C18-S1P (Stearoyl-S1P) | Key Considerations |
| Acyl Chain Length | 16 carbons | 18 carbons | The two-carbon difference significantly alters the lipophilicity and length of the hydrophobic tail. |
| Receptor Binding Pocket Interaction | The shorter acyl chain results in less extensive hydrophobic interactions within the receptor's transmembrane domain. | The longer acyl chain allows for deeper penetration and more extensive hydrophobic interactions within the binding pocket. | The degree of hydrophobic interaction is a critical determinant of ligand efficacy and receptor activation.[1] |
| Receptor Selectivity | May exhibit differential selectivity for S1P receptor subtypes compared to C18-S1P, although specific affinity values are not widely reported. | Generally considered a canonical endogenous S1P receptor agonist. | Subtle differences in binding pocket architecture among S1PR subtypes may favor different acyl chain lengths. |
| Signaling Potency | The signaling strength and functional outcomes can be heavily affected by the shorter acyl chain length.[1] | Often used as the standard for "typical" S1P signaling in experimental settings. | Differential engagement of downstream signaling pathways may occur. |
Key Signaling Pathways
The binding of S1P to its receptors initiates a cascade of intracellular signaling events. The specific G proteins that are coupled to each S1P receptor subtype dictate the downstream signaling pathways that are activated.
Experimental Protocols
The characterization of ligand binding to S1P receptors is primarily achieved through radioligand binding assays and functional assays such as the GTPγS binding assay.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor. It can be performed in two main formats: saturation binding to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, and competition binding to determine the affinity (Ki) of an unlabeled ligand (e.g., C16-S1P or C18-S1P).
Protocol Outline:
-
Membrane Preparation:
-
Culture cells engineered to overexpress a specific S1P receptor subtype.
-
Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.
-
Perform differential centrifugation to isolate the cell membrane fraction.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled S1P analog (e.g., [3H]-S1P) to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (C16-S1P or C18-S1P).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled S1P).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor ligand.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
References
The Sphingolipid Rheostat: A Comparative Guide to C16-S1P's Role in mTOR Pathway Regulation
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and metabolism, making it a key target in various diseases, including cancer. Emerging evidence highlights the intricate role of sphingolipids, a class of bioactive lipids, in modulating mTOR signaling. This guide provides a comparative analysis of C16-Sphingosine-1-Phosphate (C16-S1P) and its precursor, C16-ceramide, in the regulation of the mTOR pathway, supported by experimental data and detailed protocols.
The Balancing Act: C16-Ceramide vs. Sphingosine-1-Phosphate
The mTOR pathway's activity is significantly influenced by the balance between C16-ceramide and Sphingosine-1-Phosphate (S1P), often referred to as the "sphingolipid rheostat". These two molecules exert opposing effects on mTOR signaling, creating a dynamic regulatory mechanism.
C16-Ceramide: The Inhibitor
Generated by Ceramide Synthase 6 (CerS6), C16-ceramide predominantly acts as an inhibitor of the mTOR pathway.[1] Overexpression of CerS6 leads to a reduction in the phosphorylation of key downstream effectors of mTOR, such as Akt and S6 kinase (S6K).[1] This inhibitory action contributes to a decrease in cell proliferation.
Sphingosine-1-Phosphate (S1P): The Activator
In contrast, S1P, which can be formed from the phosphorylation of sphingosine (B13886) (derived from ceramide), generally functions as an activator of the mTOR pathway.[1][2] S1P can stimulate mTOR phosphorylation, thereby promoting cell growth and proliferation. This activation can be mediated through S1P receptors, such as S1PR2, or via an intracellular mechanism involving the E3 ubiquitin ligase PAM, which activates the mTOR regulator Rheb.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of C16-ceramide and S1P on mTOR pathway activation, as observed in studies on MCF-7 breast cancer cells.
Table 1: Effect of C16-Ceramide on mTOR Phosphorylation
| C16-Ceramide Concentration | mTOR Phosphorylation (Relative to Control) |
| 10 pM | ~90% |
| 100 pM | ~80% |
| 1 nM | ~70% |
| 10 nM | ~60% |
| 100 nM | ~50% |
Data adapted from studies on MCF-7 cells, showing a dose-dependent reduction in mTOR phosphorylation upon treatment with C16-ceramide for 1 hour.[3]
Table 2: Effect of Sphingosine-1-Phosphate (S1P) on mTOR Phosphorylation
| S1P Concentration | mTOR Phosphorylation (Relative to Control) |
| 100 pM | ~110% |
| 1 nM | ~120% |
| 10 nM | ~130% |
| 100 nM | ~140% |
| 1 µM | ~150% |
Data adapted from studies on MCF-7 cells, demonstrating a dose-dependent increase in mTOR phosphorylation upon treatment with S1P for 1 hour.[3]
Signaling Pathways and Experimental Workflows
To visually represent the regulatory dynamics and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Caption: Opposing regulation of the mTOR pathway by C16-Ceramide and S1P.
Caption: Experimental workflow for Western Blot analysis of mTOR pathway proteins.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in the validation of C16-S1P's role in mTOR pathway regulation.
Western Blot Analysis for mTOR Pathway Proteins
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with desired concentrations of C16-ceramide, S1P, or other compounds for the specified duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total mTOR, Akt, and S6K overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
ELISA for mTOR Phosphorylation
-
Sample Preparation:
-
Prepare cell lysates as described in the Western Blot protocol.
-
-
ELISA Procedure (using a commercial kit, e.g., mTOR pSer2448 ELISA kit):
-
Add 100 µL of cell lysate to each well of the antibody-coated microplate.
-
Incubate for 2.5 hours at room temperature.
-
Wash the wells four times with wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells again.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Immunoprecipitation of mTOR Complexes
-
Cell Lysis:
-
Lyse cells in a CHAPS-based lysis buffer to maintain the integrity of the mTOR complexes.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody specific to a component of the desired mTOR complex (e.g., anti-Raptor for mTORC1 or anti-Rictor for mTORC2) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
-
Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against various mTOR complex components.
-
Conclusion and Future Directions
The evidence strongly suggests that the balance between C16-ceramide and S1P plays a crucial role in regulating the mTOR signaling pathway. While C16-ceramide, generated by CerS6, acts as a potent inhibitor, S1P functions as an activator, creating a finely tuned system for controlling cell growth and proliferation.
A significant gap in the current understanding is the specific role of the C16 acyl chain length in S1P's function concerning mTOR regulation. Future research should focus on direct comparative studies of different S1P species (e.g., C16-S1P, C18-S1P, C20-S1P) to elucidate the precise impact of acyl chain length on their binding affinity to S1P receptors and their subsequent effect on mTOR signaling. Such studies will provide a more complete picture of the sphingolipid-mediated regulation of this critical pathway and may open new avenues for therapeutic intervention.
References
- 1. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate induced mTOR-activation is mediated by the E3-ubiquitin ligase PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of S1P Receptor Activation by Different Chain Lengths: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Sphingosine-1-Phosphate (S1P) receptor activation by ligands with varying alkyl chain lengths. Understanding the structure-activity relationship (SAR) of S1P analogs is crucial for the development of selective and potent therapeutics targeting the S1P signaling pathway, which is implicated in a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, and neurogenesis.[1][2] This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of signaling pathways and workflows to aid in research and drug development.
Data Presentation: The Impact of Alkyl Chain Length on Receptor Activation
The alkyl chain of S1P and its analogs plays a pivotal role in modulating receptor activation and selectivity. The hydrophobic tail interacts with a distinct binding pocket within the transmembrane helices of the S1P receptors.[1][3] The length of this chain directly influences the efficacy and potency of the ligand, with effects varying across the five S1P receptor subtypes (S1P1-5).[2][4]
Receptor Binding Affinity and Potency
The following tables summarize the available quantitative data on the binding affinity (Ki) and potency (EC50) of S1P analogs with different chain lengths. It is important to note that a complete dataset comparing a systematic variation of chain lengths across all five receptor subtypes is not comprehensively available in a single source. The data presented is a compilation from multiple studies to provide a comparative overview.
Table 1: Comparative Potency (EC50, nM) of S1P Analogs with Varying Chain Lengths
| Ligand/Analog | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Reference(s) |
| d16:1 S1P | - | - | - | - | - | [1] |
| d18:1 S1P (endogenous) | ~1.03 - 26.9 | >50,000 | ~27 | >10,000 | ~0.36 - 8.6 | [5][6] |
| d20:1 S1P | - | - | - | - | - | |
| FTY720-P (C8 chain analog) | ~4 | >5,000 | ~27 | ~22 | ~0.36 | [6] |
| C9-P analog | 178 | - | - | - | - | |
| C10-P analog | 30 | - | - | - | - |
Table 2: Comparative Binding Affinity (Ki, nM) of S1P Analogs
| Ligand/Analog | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 | Reference(s) |
| S1P (endogenous) | - | - | - | - | - | |
| Compound 3 | >5,000 | - | - | - | 1.4 | [6] |
| Compound 15 | >5,000 | - | - | - | 4.4 | [6] |
Note: Comprehensive Ki data for a systematic variation of chain lengths is limited in the public domain. The table presents data for specific compounds to illustrate selectivity. Dashes indicate data not available in the cited sources.
Key Signaling Pathways
Activation of S1P receptors by agonists initiates a cascade of intracellular signaling events through the coupling to various heterotrimeric G proteins (Gαi, Gαq/11, Gα12/13).[7] This leads to the modulation of downstream effectors such as adenylyl cyclase, phospholipase C (PLC), and Rho, ultimately influencing cellular responses like proliferation, migration, and survival.
Caption: S1P Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific cell types and laboratory conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of ligands to S1P receptors.[7][8]
a. Membrane Preparation
-
Culture cells recombinantly expressing the S1P receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer. Determine the protein concentration.
b. Saturation Binding Assay (to determine Kd and Bmax)
-
In a 96-well plate, add the membrane preparation to triplicate wells.
-
Add serial dilutions of a radiolabeled S1P analog (e.g., [32P]S1P) to the wells.
-
For non-specific binding determination, add a high concentration (e.g., 1000-fold excess) of an unlabeled S1P analog to a parallel set of wells.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd and Bmax.
c. Competition Binding Assay (to determine Ki)
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled S1P analog (ideally at or below its Kd), and serial dilutions of the unlabeled test compound (S1P analog with different chain length).
-
Perform incubation, filtration, and radioactivity measurement as described for the saturation assay.
-
Analyze the data to determine the IC50 value of the test compound, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to S1P receptors and is used to determine the potency (EC50) and efficacy (Emax) of agonists.[9][10]
-
Prepare S1P receptor-expressing membranes as described for the radioligand binding assay.
-
In a 96-well plate, add the membrane preparation, GDP, and serial dilutions of the S1P analog to be tested.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer and measure the incorporated radioactivity by scintillation counting.
-
Analyze the data to generate dose-response curves and determine EC50 and Emax values.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled S1P receptors (primarily S1P2 and S1P3).[11][12]
-
Plate cells expressing the S1P receptor of interest in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
After an incubation period to allow for dye loading and de-esterification, wash the cells.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence, then inject the S1P analog at various concentrations.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Analyze the peak fluorescence intensity to generate dose-response curves and determine EC50 values.
Cell Migration Assay (Transwell Assay)
This assay assesses the chemotactic response of cells to S1P receptor agonists.[13][14]
-
Place a Transwell insert with a porous membrane (e.g., 8 µm pores) into the well of a 24-well plate.
-
Add a solution containing the S1P analog (chemoattractant) to the lower chamber (the well).
-
Seed the cells to be tested in serum-free media in the upper chamber (the insert).
-
Incubate the plate for a period sufficient to allow cell migration (e.g., 4-24 hours) at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells under a microscope.
Logical Relationship: Chain Length and Receptor Activation
The interaction between the alkyl chain of an S1P analog and the hydrophobic pocket of the receptor is a key determinant of agonist efficacy. A longer chain can form more extensive hydrophobic interactions, which can lead to a more pronounced conformational change in the receptor, resulting in stronger G protein activation. However, the optimal chain length can vary between receptor subtypes due to differences in the size and shape of their binding pockets.[2]
Caption: Ligand Chain Length and Receptor Activation.
References
- 1. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand chain length drives activation of lipid G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand chain length drives activation of lipid G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Novel Potent Selective Orally Active S1P5 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. S1P/S1P1 signaling stimulates cell migration and invasion in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingosine-1-phosphate/S1P Receptors Signaling Modulates Cell Migration in Human Bone Marrow-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Specificity: A Comparative Guide to Anti-S1P Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid signaling, the specificity of antibodies against sphingosine-1-phosphate (S1P) is paramount. This guide provides an objective comparison of anti-S1P antibody performance, focusing on cross-reactivity with other structurally similar lipids. Supported by experimental data, this document aims to facilitate informed decisions in antibody selection for research and therapeutic development.
Sphingosine-1-phosphate is a critical bioactive lipid mediator involved in a myriad of physiological and pathological processes, including cell proliferation, migration, angiogenesis, and immune cell trafficking.[1][2] Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P1-5.[3] Given the structural similarity of S1P to other sphingolipids and lysophospholipids, the potential for antibody cross-reactivity presents a significant challenge, potentially leading to inaccurate experimental results and off-target effects in therapeutic applications.
Comparative Analysis of Anti-S1P Antibody Specificity
The cross-reactivity of an anti-S1P antibody is a critical measure of its performance. A highly specific antibody will exhibit strong binding to S1P with negligible affinity for other related lipid species. The following table summarizes the cross-reactivity profile of a well-characterized monoclonal anti-S1P antibody, LT1002, as determined by competitive enzyme-linked immunosorbent assay (ELISA).[2][4]
In this assay, various competitor lipids were introduced to assess their ability to inhibit the binding of the LT1002 antibody to immobilized S1P. A high percentage of inhibition indicates significant cross-reactivity.
| Competitor Lipid | Description | % Inhibition of LT1002 Binding to S1P | Cross-Reactivity |
| S1P | Target Analyte | 100% | N/A |
| LPA | Lysophosphatidic acid | < 10% | No |
| C1P | Ceramide-1-Phosphate | < 10% | No |
| SPH | Sphingosine (B13886) | < 10% | No |
| DH-S1P | Dihydro-S1P | Not Specified | Not Specified |
| CER | Ceramide | < 10% | No |
Table 1: Cross-reactivity data for the monoclonal anti-S1P antibody LT1002. Data demonstrates high specificity for S1P with minimal cross-reactivity to other structurally related lipids.[2][4]
The data unequivocally demonstrates that the LT1002 monoclonal antibody is highly specific for S1P, with negligible binding to other closely related and structurally similar lipids such as lysophosphatidic acid (LPA), ceramide-1-phosphate (C1P), sphingosine (SPH), and ceramide (CER).[2][4] This high degree of specificity is crucial for accurately detecting and quantifying S1P in complex biological samples and for the development of targeted therapeutics. The humanized version of this antibody, known as LT1009 (Sonepcizumab), has been developed for potential clinical applications.[1][5][6]
Experimental Protocols
The determination of antibody specificity and cross-reactivity is reliant on robust and well-defined experimental methods. The competitive ELISA is a cornerstone technique for these assessments.
Protocol: Competitive ELISA for Anti-S1P Antibody Specificity
This protocol outlines the key steps to evaluate the cross-reactivity of an anti-S1P antibody against various lipid species.[4]
Materials:
-
96-well plates coated with S1P
-
Anti-S1P primary antibody
-
Competitor lipids (e.g., S1P, LPA, C1P, SPH, DH-S1P, CER)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Preparation: If not pre-blocked, add 200 µL of blocking buffer to each well of the S1P-coated 96-well plate and incubate for 1-2 hours at room temperature. Wash the plate three times with wash buffer.
-
Competition Step: In a separate plate, pre-incubate the anti-S1P primary antibody with varying concentrations of the competitor lipids for 30-60 minutes. A control with no competitor lipid should be included.
-
Incubation: Transfer the antibody-competitor lipid mixtures to the washed S1P-coated plate. Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies and competitor lipids.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step to remove unbound secondary antibody.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stop Reaction: Add 50-100 µL of stop solution to each well to terminate the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with competitor lipids to the control well (no competitor). A lower absorbance value in the presence of a competitor indicates a higher degree of cross-reactivity.
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the S1P signaling pathway and the workflow for assessing antibody cross-reactivity.
References
- 1. [PDF] Production and characterization of monoclonal anti-sphingosine-1-phosphate antibodies 1 | Semantic Scholar [semanticscholar.org]
- 2. Production and characterization of monoclonal anti-sphingosine-1-phosphate antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-S1P antibody (ab59870) | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Production and characterization of monoclonal anti-sphingosine-1-phosphate antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
Sphingoid Showdown: Unraveling the Biological Divergence of C16 and C20 Sphingoid Bases
For researchers, scientists, and drug development professionals, understanding the nuanced roles of different sphingolipid species is paramount. This guide provides an objective comparison of the biological implications of C16 versus C20 sphingoid bases, supported by experimental data, detailed protocols, and visual pathway diagrams to illuminate their distinct cellular functions.
Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The length of the fatty acid chain attached to the sphingoid base is a key determinant of their biological activity. This guide focuses on the contrasting roles of two prominent long-chain sphingoid bases: C16 and C20.
At a Glance: Key Differences Between C16 and C20 Sphingoid Bases
| Feature | C16 Sphingoid Bases (e.g., C16-Ceramide) | C20 Sphingoid Bases (e.g., C20-Ceramide) |
| Primary Synthesizing Enzymes | Ceramide Synthase 5 (CerS5), Ceramide Synthase 6 (CerS6) | Ceramide Synthase 4 (CerS4) |
| Primary Role in Apoptosis | Generally pro-apoptotic; potent inducer of cell death. | Less potent inducer of apoptosis; role is less defined and can be pro-survival in some contexts. |
| Effect on Cell Growth | Inhibitory; linked to decreased phosphorylation of Akt and mTOR. | Can be pro-proliferative; associated with multidrug resistance in some cancers.[1] |
| Membrane Properties | Induces formation of rigid, gel-phase domains. | Has a lesser impact on membrane order compared to C16-ceramide. |
| Clinical Relevance | Elevated levels associated with insulin (B600854) resistance and apoptosis in various diseases.[2][3] | Elevated in some cancers and may contribute to chemoresistance.[1] Associated with gangliosides in nervous tissue.[4][5] |
Delving Deeper: Biological Functions and Signaling Pathways
The distinct biological effects of C16 and C20 sphingoid bases stem from their differential interactions with cellular machinery and their influence on the biophysical properties of membranes.
The Pro-Apoptotic Powerhouse: C16-Ceramide
C16-ceramide, primarily synthesized by CerS5 and CerS6, is a well-established pro-apoptotic molecule.[6][7] Its accumulation in response to cellular stress triggers a cascade of events leading to programmed cell death. One of the key mechanisms involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c.[8][9] Furthermore, C16-ceramide has been shown to inhibit pro-survival signaling pathways. For instance, overexpression of CerS6, which elevates C16-ceramide levels, leads to reduced phosphorylation of Akt and mTOR, key regulators of cell growth and proliferation.[10][11] This anti-proliferative effect makes C16-ceramide a molecule of interest in cancer research.
The More Enigmatic Modulator: C20-Ceramide
In contrast to its shorter-chain counterpart, the role of C20-ceramide in cellular signaling is more complex and context-dependent. CerS4 is the primary enzyme responsible for its synthesis, showing a preference for C18-CoA and C20-CoA substrates.[1] While high concentrations of ceramides (B1148491), in general, can induce apoptosis, C20-ceramide appears to be a less potent initiator of this process compared to C16-ceramide.[9] In some instances, C20-ceramide and its synthesizing enzyme, CerS4, have been associated with pro-proliferative and chemoresistant phenotypes in breast cancer.[1] In the nervous system, C20-sphingosine is a significant component of gangliosides, suggesting a role in neural function.[4][5]
Visualizing the Pathways
To better understand the functional divergence of C16 and C20 sphingoid bases, the following diagrams illustrate key metabolic and signaling pathways.
Caption: De Novo Synthesis and Salvage Pathways of C16 and C20 Ceramides.
Caption: Differential Impact of C16 and C20 Ceramides on Apoptosis and mTOR Signaling.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for elucidating the specific roles of C16 and C20 sphingoid bases. Below are detailed methodologies for key experiments.
Sphingolipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a robust method for the quantification of C16 and C20 sphingoid bases and their derivatives in biological samples.
A. Lipid Extraction:
-
Homogenize cell pellets or tissues in a suitable buffer.
-
Add a mixture of chloroform (B151607):methanol (2:1, v/v) to the homogenate.
-
Vortex vigorously and incubate on ice to facilitate lipid extraction.
-
Induce phase separation by adding chloroform and water.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a solvent compatible with the LC mobile phase.
B. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column for separation based on acyl chain length.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: Employ a gradient from a higher aqueous percentage to a high organic percentage to elute sphingolipids of varying chain lengths.
-
-
Mass Spectrometry Detection:
-
Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for C16 and C20 ceramides and other relevant sphingolipids. For example, for C16:0 ceramide (d18:1/16:0), a common transition is m/z 538.5 → 264.4.
-
Quantify the abundance of each lipid species by comparing the peak area to that of an appropriate internal standard (e.g., C17:0 ceramide).
-
Cell Viability Assay (MTT Assay) to Compare Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and can be used to assess the cytotoxic effects of exogenous C16 and C20 sphingoid bases.
A. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare stock solutions of C16-sphingosine and C20-sphingosine in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of each sphingoid base in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of C16 or C20 sphingosine. Include a vehicle control (medium with the solvent).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
B. MTT Assay Procedure:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[12]
-
Add 10 µL of the MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
The length of the sphingoid base chain profoundly influences the biological activity of these critical lipid molecules. C16 sphingoid bases, particularly C16-ceramide, are potent inducers of apoptosis and inhibitors of cell growth, acting through pathways such as mTOR. In contrast, C20 sphingoid bases exhibit more nuanced roles, with evidence suggesting involvement in both pro-survival and specialized functions within the nervous system. A thorough understanding of these differences, facilitated by robust experimental methodologies and clear visualization of the underlying pathways, is essential for the development of targeted therapeutic strategies for a range of diseases, from cancer to neurodegenerative disorders. Further research directly comparing the quantitative effects of C16 and C20 sphingoid bases will continue to refine our understanding of their distinct and vital roles in cellular physiology and pathology.
References
- 1. Ceramide synthase 4 overexpression exerts oncogenic properties in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C16 ceramide is crucial for triacylglycerol-induced apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C16:0-Ceramide Signals Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C20-sphingosine as a determining factor in aggregation of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BcR-induced apoptosis involves differential regulation of C16 and C24-ceramide formation and sphingolipid-dependent activation of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
C16-Sphingosine-1-Phosphate: A Promising Biomarker Outperforming AFP in Hepatocellular Carcinoma Detection
For Immediate Release
A comprehensive analysis of recent experimental data suggests that C16-Sphingosine-1-Phosphate (C16-S1P) demonstrates superior diagnostic accuracy for Hepatocellular Carcinoma (HCC) compared to the current standard biomarker, Alpha-Fetoprotein (AFP). This guide provides a detailed comparison of their performance, supported by experimental evidence, for researchers, scientists, and drug development professionals.
Hepatocellular Carcinoma remains a significant global health challenge, with a pressing need for more reliable early detection methods. For decades, AFP has been the most widely used serum biomarker for HCC surveillance and diagnosis. However, its clinical utility is hampered by limitations in sensitivity and specificity, as elevated AFP levels can be associated with other liver conditions, and a substantial portion of HCC patients do not exhibit elevated AFP.[1][2] This has spurred the search for novel biomarkers with improved diagnostic performance.
Recent research has highlighted the potential of sphingolipids, particularly C16-S1P, as a more accurate biomarker for HCC.[3][4] A key study directly comparing the diagnostic capabilities of C16-S1P and AFP in a cohort of HCC patients and patients with cirrhosis revealed a significant advantage for C16-S1P.
Quantitative Comparison of Biomarker Performance
The diagnostic accuracy of C16-S1P and AFP was evaluated using Receiver Operating Characteristic (ROC) curve analysis, with the Area Under the Curve (AUC) serving as the primary metric of performance. The results, summarized in the table below, clearly indicate the superior diagnostic power of C16-S1P.
| Biomarker | AUC (Area Under the Curve) | P-value (vs. AFP) | Reference |
| C16-Ceramide | 0.999 | < 0.001 | [3] |
| Sphingosine-1-Phosphate (S1P) | 0.985 | < 0.001 | [3] |
| Alpha-Fetoprotein (AFP) | 0.823 | - | [3] |
These findings demonstrate that both C16-Ceramide and its phosphorylated form, S1P, have a significantly higher AUC than AFP, indicating a much greater ability to distinguish between patients with HCC and those with cirrhosis.[3]
Experimental Protocols
The following section details the methodologies employed for the measurement of C16-S1P and AFP in the comparative studies.
Measurement of C16-S1P via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of C16-S1P and other sphingolipids in serum samples is performed using a highly sensitive and specific LC-MS/MS method.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, 20 µL of an internal standard solution (containing deuterated sphingolipid analogs) is added.
-
Protein precipitation is carried out by adding 500 µL of an extraction solution (e.g., isopropanol:methanol:formic acid, 45:45:10 v/v/v).
-
The mixture is vortexed, sonicated, and then centrifuged to pellet the precipitated proteins.
-
The supernatant containing the lipids is collected for analysis.
2. Liquid Chromatography (LC) Separation:
-
Chromatographic separation is achieved using a C8 or C18 reversed-phase column.
-
A binary solvent system is employed for gradient elution. For example:
-
Mobile Phase A: Methanol/Water/Formic Acid with ammonium (B1175870) formate.
-
Mobile Phase B: Methanol/Tetrahydrofuran/Formic Acid with ammonium formate.
-
-
A specific gradient program is run to separate the different sphingolipid species.
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) is used for the detection and quantification of C16-S1P and other target lipids. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Measurement of Alpha-Fetoprotein (AFP)
Serum AFP levels are typically measured using commercially available immunoassays.
1. Immunoassay Principle:
-
Enzyme-Linked Immunosorbent Assay (ELISA) or Chemiluminescent Immunoassay (CLIA) are common methods.
-
These assays utilize specific antibodies that bind to AFP.
2. General Procedure (ELISA example):
-
A microtiter plate is coated with a capture antibody specific for AFP.
-
Patient serum samples and standards are added to the wells.
-
A second, detection antibody (often conjugated to an enzyme like horseradish peroxidase) is added, which also binds to AFP, forming a "sandwich".
-
A substrate for the enzyme is added, resulting in a color change.
-
The intensity of the color is proportional to the concentration of AFP in the sample and is measured using a spectrophotometer.
Signaling Pathways and Experimental Workflow
To visualize the underlying biological context and the experimental process, the following diagrams are provided.
Caption: Sphingolipid metabolism and S1P signaling in HCC.
Caption: Experimental workflow for biomarker comparison.
Conclusion
The available evidence strongly supports the validation of C16-S1P as a superior biomarker to AFP for the diagnosis of Hepatocellular Carcinoma.[3][4] Its significantly higher diagnostic accuracy, as demonstrated by a near-perfect AUC value, suggests its potential to revolutionize early HCC detection, particularly in distinguishing HCC from cirrhosis.[3] The upregulation of sphingolipid metabolites, including C16-Ceramide and S1P, in HCC patients points to their integral role in the pathophysiology of the disease.[3][4] Further large-scale clinical validation studies are warranted to facilitate the integration of C16-S1P into routine clinical practice for HCC surveillance and diagnosis. This could lead to earlier and more accurate detection, ultimately improving patient outcomes.
References
- 1. Role of Sphingosine Kinase 1 and Sphingosine-1-Phosphate Axis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sphingolipid analyses by HPLC–MS/MS [bio-protocol.org]
- 4. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Disease & Therapeutic Application
Application Notes and Protocols: C16-Sphingosine-1-Phosphate in Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent studies have highlighted the significant role of dysregulated sphingolipid metabolism in the pathology of various cancers, including renal cell carcinoma (RCC). A key bioactive lipid mediator, sphingosine-1-phosphate (S1P), and its various homologs are emerging as critical players in tumor progression, angiogenesis, and drug resistance. Of particular interest is C16-sphingosine-1-phosphate (C16-S1P), a less abundant variant of S1P, which has been shown to be elevated in RCC.[1] This document provides a comprehensive overview of the role of C16-S1P in RCC, including its signaling pathways, and offers detailed protocols for its study.
C16-S1P: A Novel Player in Renal Cell Carcinoma
C16-S1P is a sphingolipid molecule with a 16-carbon sphingoid backbone. While the d18:1 S1P homolog is the most studied, emerging evidence indicates that C16-S1P has distinct and potent biological activities in the context of RCC.[1]
Quantitative Data Summary
Quantitative analysis has revealed a significant upregulation of various components of the S1P signaling axis in renal cell carcinoma. The following tables summarize key quantitative findings from the literature.
Table 1: Levels of S1P Homologs in Human Renal Cell Carcinoma Tissue
| Analyte | RCC Tissue vs. Healthy Control | Number of Samples (RCC/Control) | Statistical Significance | Reference |
| d16:1 S1P (C16-S1P) | Higher in 20 out of 25 RCC samples | 25/25 | p < 0.01 | [2] |
| d18:1 S1P | Higher in 28 out of 29 RCC samples | 29/29 | p < 0.001 | [2] |
Table 2: S1P Pathway Component Expression and Plasma Levels in RCC
| Component | Finding in RCC | Patient Cohort | Statistical Significance | Reference |
| SphK1 mRNA | Elevated in tumor vs. adjacent normal tissue | 15 pairs | Not specified | |
| SphK1 Protein | Overexpressed in ccRCC | Not specified | Not specified | |
| Plasma S1P Levels | 22.36 ± 7.62 nmol/ml (ccRCC) vs. 8.78 ± 3.04 nmol/ml (Normal) | 30 ccRCC patients, 20 normal individuals | p < 0.001 | |
| CTGF mRNA | Higher in 24 out of 28 RCC samples vs. control | 28/28 | p < 0.001 | |
| S1P2 Protein | Upregulated in RCC vs. healthy renal tissue | 25-28 samples | p < 0.05 | |
| S1P3 Protein | Upregulated in RCC vs. healthy renal tissue | 25-28 samples | p < 0.001 |
Table 3: Inhibitor Concentrations for In Vitro Studies
| Inhibitor | Target | Cell Line(s) | IC50 / Effective Concentration | Reference |
| FTY720 (Fingolimod) | S1P Signaling | Various Cancer Cell Lines | IC50 typically 5-20 µM | [3] |
| Sunitinib (B231) | Receptor Tyrosine Kinases | 786-O | Not specified |
Signaling Pathways of C16-S1P in RCC
In RCC, C16-S1P acts as a potent agonist for the S1P receptor 2 (S1P2).[1] This interaction initiates a downstream signaling cascade that plays a crucial role in the tumor microenvironment. The binding of C16-S1P to S1P2 activates the RhoA/ROCK signaling pathway.[4] This pathway is a key regulator of the actin cytoskeleton and is implicated in cell migration, invasion, and proliferation.[5][6] A critical downstream effector of this pathway in RCC is the induction of Connective Tissue Growth Factor (CTGF).[1] CTGF, in turn, can promote renal cell proliferation and the secretion of extracellular matrix proteins like collagen type I, potentially through the activation of the ERK1/2 signaling pathway.[5][7]
Experimental Protocols
Protocol 1: Quantification of C16-S1P in RCC Tissue by LC-MS/MS
This protocol provides a general framework for the analysis of C16-S1P. Optimization of specific parameters for the instrument used is recommended.
1. Sample Preparation and Lipid Extraction: a. Homogenize ~20-50 mg of frozen kidney tissue in a suitable buffer. b. Perform a modified Bligh-Dyer extraction: i. Add a 2:1:0.8 (v/v/v) mixture of chloroform (B151607):methanol:water to the tissue homogenate. ii. Vortex thoroughly and incubate on ice. iii. Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water. iv. Centrifuge to separate the aqueous (upper) and organic (lower) phases. c. Carefully collect the lower organic phase containing the lipids. d. Evaporate the solvent under a stream of nitrogen. e. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
2. LC-MS/MS Analysis: a. Chromatography: i. Column: HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size). ii. Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium (B1175870) formate. iii. Mobile Phase B: Acetonitrile with 0.2% formic acid. iv. Gradient: A gradient from high organic to increasing aqueous content. v. Flow Rate: 200-400 µL/min. b. Mass Spectrometry: i. Ionization: Electrospray Ionization (ESI) in positive ion mode. ii. Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. iii. MRM Transitions: Determine the specific precursor-to-product ion transitions for C16-S1P and an appropriate internal standard.
3. Data Analysis: a. Integrate the chromatographic peaks for C16-S1P and the internal standard. b. Generate a standard curve using known concentrations of a C16-S1P standard. c. Quantify the amount of C16-S1P in the samples by comparing their peak area ratios to the standard curve. d. Normalize the results to the initial tissue weight or protein concentration of the homogenate.
Protocol 2: Western Blot for Sphingosine Kinase 1 (SphK1) in RCC Cell Lines
1. Cell Culture and Lysis: a. Culture RCC cell lines (e.g., 786-O, A498) under standard conditions (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C, 5% CO2). b. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Determine the protein concentration of the supernatant using a BCA assay.
2. SDS-PAGE and Western Transfer: a. Mix an equal amount of protein (20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes. b. Separate proteins on a 10% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against SphK1 overnight at 4°C.
- Recommended Antibody: Rabbit polyclonal anti-SPHK1 (e.g., Cell Signaling Technology #3297, diluted 1:1000 in blocking buffer).[8] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Protocol 3: In Vivo Xenograft Model for Combination Therapy
This protocol outlines a general procedure for evaluating the efficacy of an S1P pathway inhibitor in combination with a standard RCC therapy like sunitinib.
1. Cell Preparation and Implantation: a. Culture 786-O human renal cell carcinoma cells. b. Harvest and resuspend the cells in a mixture of PBS and Matrigel. c. Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).[9]
2. Tumor Growth and Treatment Initiation: a. Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).[9] b. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
3. Treatment Groups (Example): a. Vehicle Control: Administer the vehicle used for drug formulation. b. Sunitinib Monotherapy: Administer sunitinib (e.g., 40 mg/kg, oral gavage, daily for a set schedule like 5 days on, 2 days off).[10] c. S1P Inhibitor Monotherapy: Administer the S1P pathway inhibitor (e.g., FTY720). The dose and schedule should be determined from preliminary studies. d. Combination Therapy: Administer both sunitinib and the S1P inhibitor according to a defined schedule (concurrently or sequentially).
4. Monitoring and Endpoint: a. Measure tumor volume and body weight regularly (e.g., 2-3 times per week). b. At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. c. Analyze the tumors for relevant biomarkers (e.g., SphK1 expression, proliferation markers, apoptosis markers) by immunohistochemistry or Western blot.
Conclusion
C16-S1P is an important, yet understudied, signaling molecule in the pathogenesis of renal cell carcinoma. Its elevated levels in RCC and its specific signaling through the S1P2-RhoA/ROCK-CTGF axis present a novel and promising target for therapeutic intervention. The protocols and data provided in these application notes offer a foundation for researchers and drug development professionals to further investigate the role of C16-S1P in RCC and to explore the potential of targeting this pathway for the treatment of this challenging disease.
References
- 1. img.abclonal.com [img.abclonal.com]
- 2. researchgate.net [researchgate.net]
- 3. Renal cancer: signaling pathways and advances in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Radiomics to Radiogenomics: Decoding Renal Cell Carcinoma Biology for Precision Medicine—a narrative review | springermedizin.de [springermedizin.de]
- 5. Connective tissue growth factor stimulates renal cortical myofibroblast-like cell proliferation and matrix protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Connective tissue growth factor stimulates cell proliferation and collagen type I secretion through ERK1/2 signaling pathway in cultured renal myofibroblasts [cjn.org.cn]
- 8. elabscience.com [elabscience.com]
- 9. Sunitinib treatment promotes metastasis of drug-resistant renal cell carcinoma via TFE3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived xenograft models to optimize kidney cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of the C16-Ceramide/S1P Rheostat in Breast Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of bioactive lipids that play a critical role in the regulation of cellular processes, including proliferation, apoptosis, and migration. The balance between pro-apoptotic ceramide and pro-proliferative sphingosine-1-phosphate (S1P) acts as a cellular "rheostat" that can determine cell fate.[1][2] In the context of breast cancer, this balance is often dysregulated, favoring pro-survival and pro-proliferative signaling pathways.[3][4] This document focuses on the emerging role of a specific ceramide species, C16-ceramide, and its interplay with S1P in modulating breast cancer cell proliferation. Understanding this dynamic is crucial for the development of novel therapeutic strategies targeting sphingolipid metabolism in breast cancer.
Recent studies suggest that the acyl chain length of ceramide, determined by ceramide synthases (CerS), dictates its biological function.[5] Specifically, C16-ceramide, generated by Ceramide Synthase 6 (CerS6), has been shown to have anti-proliferative effects in breast cancer cells.[5] Conversely, S1P, generated by the phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2), promotes breast cancer cell proliferation and survival.[3][4][6] While the direct role of C16-S1P (S1P with a 16-carbon acyl chain) is an area of active investigation, its generation from C16-ceramide places it at the heart of this critical regulatory axis.
These application notes provide an overview of the C16-ceramide/S1P rheostat in breast cancer, detail the key signaling pathways involved, and offer protocols for investigating the effects of these sphingolipids on breast cancer cell proliferation.
Signaling Pathways
The balance between C16-ceramide and S1P influences several key signaling pathways that are frequently deregulated in breast cancer, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways.
-
C16-Ceramide's Anti-Proliferative Signaling: Overexpression of CerS6, leading to increased C16-ceramide levels, has been shown to reduce the phosphorylation of Akt, S6 kinase (S6K), and extracellular signal-regulated kinases (ERK) in MCF-7 breast cancer cells.[5] This inhibition of pro-survival and pro-proliferative signaling pathways leads to a decrease in cell proliferation.[5]
-
S1P's Pro-Proliferative Signaling: S1P, acting through its G protein-coupled receptors (S1PRs), particularly S1PR1 and S1PR3, activates downstream signaling cascades.[4] This "inside-out" signaling, where intracellularly produced S1P is secreted to act on cell surface receptors, promotes breast cancer cell growth, progression, and invasion by stimulating the ERK1/2 and PI3K/AKT/mTOR pathways.[4][7] In estrogen receptor-positive (ER-positive) breast cancer, estradiol (B170435) (E2) can stimulate SphK1 to produce S1P, which is then exported out of the cell to activate S1PRs and subsequently the ERK1/2 pathway, contributing to proliferation.[7]
Data Presentation
The following tables summarize quantitative data related to the C16-ceramide/S1P axis in breast cancer.
Table 1: Effect of CerS6 Overexpression on Proliferation and Signaling in MCF-7 Cells
| Parameter | Effect of CerS6 Overexpression | Reference |
| Cell Proliferation | Reduced | [5] |
| p-Akt levels | Reduced | [5] |
| p-S6K levels | Reduced | [5] |
| p-ERK levels | Reduced | [5] |
Table 2: S1P Levels in Breast Cancer
| Sample Type | S1P Concentration | Finding | Reference |
| Lymphatic Fluid (mice) | 0.1 to 0.3 µM | Significantly higher than in normal mesenteric lymph nodes. | [4] |
| Plasma (mice) | > 0.5 µM | [4] | |
| Serum (Stage IIIA Patients) | Significantly elevated | Compared to healthy volunteers. | [7] |
| Breast Cancer Tissue | Significantly higher | In patients with lymph node metastasis compared to those without. | [7] |
Table 3: Effect of SphK1 Inhibition
| Inhibitor | Model | Effect | Reference |
| SK1-I | Tumor-bearing animals | Reduced S1P levels in tumor and circulation; reduced primary tumor burden, lymph node, and lung metastases. | [7] |
| PF-543 | Metastatic triple-negative breast cancer cells (LM2-4) | Attenuated EGF-mediated cell growth and survival signaling (inhibition of AKT, ERK, and p38 MAP kinase). | [7] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the role of the C16-ceramide/S1P axis in breast cancer cell proliferation are provided below.
Protocol 1: Overexpression of CerS6 in Breast Cancer Cells
Objective: To investigate the effect of increased C16-ceramide levels on breast cancer cell proliferation.
Materials:
-
MCF-7 breast cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CerS6 expression vector (and empty vector control)
-
Transfection reagent (e.g., Lipofectamine)
-
Selection antibiotic (if creating stable cell lines)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture MCF-7 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Plate cells to be 70-80% confluent on the day of transfection.
-
Transfect cells with the CerS6 expression vector or empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Selection of Stable Clones (Optional):
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.
-
Replace the medium with fresh selection medium every 3-4 days.
-
Isolate and expand resistant colonies.
-
-
Verification of Overexpression:
-
Confirm CerS6 overexpression at the mRNA level by RT-qPCR and at the protein level by Western blotting.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To quantify the effect of C16-ceramide or S1P on breast cancer cell proliferation.
Materials:
-
Breast cancer cells (e.g., MCF-7)
-
96-well plates
-
Complete culture medium
-
C16-ceramide or S1P (and vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of C16-ceramide or S1P (or vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To determine the effect of C16-ceramide or S1P on the phosphorylation status of key signaling proteins (e.g., Akt, ERK).
Materials:
-
Treated and untreated breast cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 4: Quantification of S1P by Mass Spectrometry
Objective: To measure the levels of S1P in biological samples (e.g., cell lysates, plasma).
Materials:
-
Biological sample
-
Internal standard (e.g., C17-S1P)
-
Organic solvents (e.g., methanol, chloroform)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Spike the sample with the internal standard.
-
Perform a lipid extraction using a method such as the Bligh-Dyer method.
-
Evaporate the solvent and reconstitute the lipid extract in a suitable solvent.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable liquid chromatography method.
-
Detect and quantify S1P using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of S1P by comparing its peak area to that of the internal standard and a standard curve.
-
Conclusion
The interplay between C16-ceramide and S1P represents a critical regulatory node in breast cancer cell proliferation. While C16-ceramide exerts anti-proliferative effects by inhibiting key signaling pathways, S1P promotes proliferation through receptor-mediated activation of the same pathways. This "rheostat" model provides a framework for understanding the complex role of sphingolipids in breast cancer and offers promising avenues for therapeutic intervention. Further research focused on the direct actions of C16-S1P and the development of specific inhibitors for enzymes like SphK1 will be instrumental in translating these findings into clinical applications for breast cancer patients.
References
- 1. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1P promotes breast cancer progression by angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sphingosine Kinase 1 Signaling in Breast Cancer: A Potential Target to Tackle Breast Cancer Stem Cells [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Sphingosine-1-Phosphate in Breast Cancer Tumor-Induced Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Impact of Sphingosine-1-Phosphate in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
C16-Sphingosine-1-Phosphate: A Promising Biomarker for Hepatocellular Carcinoma
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a major global health challenge with a high mortality rate, primarily due to late diagnosis. The current standard serum biomarker, alpha-fetoprotein (AFP), suffers from suboptimal sensitivity and specificity, particularly in detecting early-stage tumors. Recent advancements in lipidomics have identified C16-sphingosine-1-phosphate (C16-S1P), a bioactive sphingolipid metabolite, as a highly promising biomarker for the early detection and diagnosis of HCC.[1][2][3] Studies have consistently demonstrated a significant upregulation of C16-S1P and related sphingolipids, such as C16-ceramide, in the serum of HCC patients compared to individuals with liver cirrhosis or healthy controls.[1][2][3] This document provides detailed application notes, experimental protocols, and data summaries to facilitate the investigation and clinical validation of C16-S1P as a biomarker for HCC.
Data Presentation
The diagnostic performance of C16-S1P and C16-ceramide has been shown to be superior to AFP in distinguishing HCC patients from those with liver cirrhosis. The following tables summarize the key quantitative data from comparative studies.
Table 1: Diagnostic Accuracy of Serum Biomarkers for Hepatocellular Carcinoma
| Biomarker | Area Under the Curve (AUC) | p-value | Reference |
| C16-Ceramide | 0.999 | < 0.001 | [1][2][3] |
| C16-S1P | 0.985 | < 0.001 | [1][2][3] |
| Alpha-Fetoprotein (AFP) | 0.823 | < 0.001 | [1][2][3] |
Table 2: Comparative Diagnostic Performance
| Parameter | C16-S1P | C16-Ceramide | AFP | Reference |
| Sensitivity | Not explicitly stated | Not explicitly stated | 39-65% | [4] |
| Specificity | Not explicitly stated | Not explicitly stated | 76-94% | [4] |
| Diagnostic Identification | Identified an additional 64.8% of HCC patients missed by AFP | Identified an additional 67.5% of HCC patients missed by AFP | Identified 30.5% of HCC patients | [1] |
Signaling Pathways
Dysregulation of sphingolipid metabolism is a hallmark of HCC.[5][6] The enzyme sphingosine (B13886) kinase 1 (SphK1) is often overexpressed in HCC tissues and plays a crucial role in converting sphingosine to S1P.[7][8][9] Extracellular S1P then binds to a family of G protein-coupled receptors (S1PRs) on the surface of HCC cells, activating downstream signaling pathways that promote cell proliferation, survival, migration, and angiogenesis, while inhibiting apoptosis.[6][10][11]
Experimental Protocols
Quantification of C16-S1P in Human Serum/Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of C16-S1P using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
a. Lipid Extraction from Serum/Plasma
Materials:
-
Serum or plasma samples
-
C17-S1P (or other suitable internal standard)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Protocol:
-
Thaw serum/plasma samples on ice.
-
To 100 µL of serum/plasma in a microcentrifuge tube, add a known amount of internal standard (e.g., C17-S1P).
-
Add 1 mL of a cold methanol:chloroform (2:1, v/v) extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and separate the phases.
-
Carefully collect the supernatant (organic phase) and transfer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol:chloroform, 4:1, v/v).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
b. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate C16-S1P from other lipids.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
C16-S1P: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation
-
C17-S1P (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
Data Analysis:
-
Generate a standard curve using known concentrations of C16-S1P.
-
Quantify the amount of C16-S1P in the samples by comparing the peak area ratio of C16-S1P to the internal standard against the standard curve.
Conclusion and Future Perspectives
C16-S1P has emerged as a highly accurate and promising biomarker for the diagnosis of hepatocellular carcinoma, demonstrating superior performance to the current clinical standard, AFP. The detailed protocols provided herein offer a foundation for researchers and clinicians to further investigate and validate the clinical utility of C16-S1P. Future studies should focus on large-scale prospective clinical trials to establish definitive diagnostic cut-off values and to evaluate its potential for monitoring disease progression and response to therapy. The integration of C16-S1P into a panel of biomarkers could significantly improve the early detection of HCC and ultimately, patient outcomes.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 5. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and potential therapeutic targets of SphK1 and SphK2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine kinase 1: A novel independent prognosis biomarker in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine kinase 1 overexpression is associated with poor prognosis and oxaliplatin resistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingosine kinase 1 overexpression is associated with poor prognosis and oxaliplatin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sphingosine 1-phosphate receptor 2 promotes the onset and progression of non-alcoholic fatty liver disease-related hepatocellular carcinoma through the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting C16-S1P Signaling in Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction The sphingolipid rheostat, the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a critical regulator of cell fate.[1][2] Dysregulation of this balance is a hallmark of many cancers, contributing to uncontrolled growth, metastasis, and resistance to therapy.[3][4][5] A key axis within this pathway involves C16-ceramide, predominantly generated by Ceramide Synthase 6 (CerS6), and its subsequent conversion to S1P.[6][7] While ceramides (B1148491) are generally tumor-suppressive, the role of C16-ceramide and CerS6 can be context-dependent, with some studies indicating a pro-tumorigenic or chemoresistant role in cancers like triple-negative breast cancer and lung cancer.[4][6][7] S1P, its metabolic product, consistently promotes cancer progression by signaling through five G-protein coupled receptors (S1PR1-5), stimulating proliferation, angiogenesis, migration, and immune evasion.[2][8][9] This makes the CerS6/C16-ceramide/S1P pathway a compelling and multifaceted target for novel cancer therapeutics. These notes provide an overview of the pathway, therapeutic strategies, and detailed protocols for its investigation.
The C16-Ceramide to S1P Signaling Axis
The pathway begins with the synthesis of C16-ceramide by CerS6 in the endoplasmic reticulum.[6][10] C16-ceramide can exert pro-apoptotic effects by permeabilizing the mitochondrial outer membrane or inducing ER stress.[10][11] However, cancer cells can evade this fate by metabolizing ceramide. Ceramidases hydrolyze C16-ceramide into sphingosine (B13886), which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[4][12] S1P is then transported out of the cell and signals in an autocrine or paracrine manner by binding to its receptors (S1PRs) on cancer cells, endothelial cells, and immune cells.[1][8] This "inside-out" signaling activates downstream pathways such as AKT, ERK, and STAT3, promoting cancer cell survival, proliferation, migration, and angiogenesis.[8][12][13]
Therapeutic Strategies and Quantitative Data
Targeting the C16-S1P axis can be achieved at multiple nodes: inhibiting S1P production, blocking S1P receptors, or modulating ceramide levels. Several pharmacological agents are in preclinical or clinical development.[3][14][15]
Table 1: Pharmacological Agents Targeting the Sphingolipid Pathway
| Agent Class | Specific Agent | Target | Reported Effect in Cancer Models | Reference(s) |
|---|---|---|---|---|
| SphK Inhibitors | ABC294640 (Opaganib) | Sphingosine Kinase 2 (SphK2) | Prevents tumor growth in prostate and pancreatic cancer models. | [3][16] |
| SKI-I | Sphingosine Kinase 1/2 (SphK1/2) | Reduces S1P levels and inhibits cancer cell growth. | [16] | |
| S1PR Modulators | FTY720 (Fingolimod) | S1P Receptor Functional Antagonist | Suppresses growth and metastasis in various cancer models. | [8][17] |
| JTE-013 | S1PR2 Antagonist | Pre-clinical use; blocks S1PR2-mediated signaling. | [18] | |
| Ceramidase Inhibitors | N-oleoylethanolamine (NOE) | Acid Ceramidase | Enhances intracellular ceramide levels and increases apoptosis in prostate cancer cells. | [6][19] |
| Ceramide Analogs | C16-Ceramide (exogenous) | Direct Action | Induces apoptosis in colon adenocarcinoma and other cancer cell lines. | [10][20] |
| Anti-S1P Antibody | Sonepcizumab (LT1009) | Extracellular S1P | Neutralizes S1P, inhibiting angiogenesis and tumor growth. |[8] |
Table 2: Quantitative Effects of Targeting C16-S1P Signaling
| Intervention | Cancer Model | Parameter Measured | Result | Reference(s) |
|---|---|---|---|---|
| Anti-S1P Monoclonal Antibody (1 mg/mL) | Human Umbilical Vein Endothelial Cells | S1P-induced cell migration | Inhibited migration by 70%. | [8] |
| D-erythro-MAPP (Alkaline Ceramidase Inhibitor) | Cell Culture | C16:0 Ceramide Levels | 3.1-fold increase (from 50.2 to 155.8 pmol/mg protein). | [21] |
| CerS6 Knockdown (siRNA) | Triple-Negative Breast Cancer Cells | Cell Viability (vs. control) | Significantly reduced cell viability, growth, and migration. | [7] |
| Exogenous C16-Ceramide | HCT116 Colon Adenocarcinoma Cells | Cell Viability | Dose-dependent decrease in cell viability. |[20] |
Application Protocols
Protocol 1: Quantification of C16-Ceramide and S1P by LC-MS/MS
This protocol details the extraction and quantification of C16-ceramide and S1P from cultured cancer cells, a critical step for evaluating the efficacy of drugs targeting this pathway. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate sphingolipid measurement.[22][23]
Methodology:
-
Sample Preparation:
-
Culture cells (e.g., 1x10⁶ cells per sample) and treat with the compound of interest.
-
After treatment, wash cells twice with ice-cold PBS and collect the cell pellet.
-
Lyse cells by sonication in a suitable buffer. Determine protein concentration for normalization.
-
-
Lipid Extraction (Bligh and Dyer Method): [21]
-
To the cell lysate, add a mixture of chloroform:methanol (1:2, v/v).
-
Spike the mixture with an internal standard (e.g., C17-ceramide) to correct for extraction efficiency.
-
Vortex vigorously for 2 minutes.
-
Add chloroform and water, vortex again, and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Sample Processing:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in a mobile phase-matching solvent (e.g., methanol) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: [24]
-
Chromatography: Use a reverse-phase column (e.g., C18) suitable for lipid separation.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive ion, Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions (Example):
-
C16-Ceramide (d18:1/16:0): m/z 520.4 -> 264.4
-
S1P (d18:1): m/z 380.4 -> 264.4
-
-
Develop a standard curve using synthetic C16-ceramide and S1P standards to enable absolute quantification.
-
-
Data Analysis:
-
Integrate the peak areas for the analytes and internal standards.
-
Calculate the concentration of C16-ceramide and S1P using the standard curve and normalize the values to the initial protein concentration of the lysate.
-
Protocol 2: In Vitro Assessment of CerS6 Inhibition on Cancer Cell Viability
This protocol uses small interfering RNA (siRNA) to specifically deplete CerS6 and assess the functional consequences on cancer cell survival and chemoresistance.[7]
Methodology:
-
Cell Culture and Transfection:
-
Seed triple-negative breast cancer cells (e.g., MDA-MB-231) in appropriate plates one day prior to transfection.
-
Prepare siRNA complexes using a lipid-based transfection reagent according to the manufacturer's protocol. Use a CerS6-targeting siRNA and a non-targeting scramble siRNA as a negative control.
-
Add the complexes to the cells and incubate for 48-72 hours.
-
-
Knockdown Validation (Western Blot):
-
Lyse a parallel set of transfected cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for CerS6. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Visualize bands to confirm a significant reduction in CerS6 protein levels in the siRNA-treated group compared to the control.
-
-
Chemosensitivity Assay:
-
Following the 48-72 hour knockdown period, replace the media with fresh media containing a serial dilution of a chemotherapeutic agent (e.g., paclitaxel, cisplatin).
-
Incubate for an additional 24-48 hours.
-
-
Cell Viability and Apoptosis Measurement:
-
Viability: Add MTT reagent or CellTiter-Glo® reagent to the wells and measure absorbance or luminescence, respectively, to determine the percentage of viable cells relative to untreated controls.
-
Apoptosis: For apoptosis analysis, harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze by flow cytometry to quantify early and late apoptotic populations.
-
-
Data Analysis:
-
Plot cell viability curves and calculate the IC50 values for the chemotherapeutic agent in both control and CerS6-depleted cells. A lower IC50 in the CerS6-depleted cells indicates sensitization to the drug.
-
Compare the percentage of apoptotic cells between the groups to confirm that the observed decrease in viability is due to induced cell death.
-
References
- 1. Targeting Sphingosine-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Sphingolipid Metabolism as a Therapeutic Strategy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics [gavinpublishers.com]
- 6. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide Synthase 6 Mediates Triple-Negative Breast Cancer Response to Chemotherapy Through RhoA- and EGFR-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Very long chain ceramides interfere with C16-ceramide-induced channel formation: A plausible mechanism for regulating the initiation of intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Targeting Sphingolipids for Cancer Therapy [frontiersin.org]
- 16. Roles of sphingosine-1-phosphate signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Importance of C16 ceramide accumulation during apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of C16-Sphingosine-1-Phosphate in Chronic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a persistent and dysregulated inflammatory response that contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disease. Emerging evidence highlights the critical role of bioactive lipid mediators in orchestrating these inflammatory processes. Among these, C16-Sphingosine-1-Phosphate (C16-S1P), a specific subtype of the signaling lipid Sphingosine-1-Phosphate (S1P) with a 16-carbon acyl chain, has garnered significant attention for its pro-inflammatory functions. This document provides detailed application notes and experimental protocols for investigating the role of C16-S1P in chronic inflammation, aimed at researchers, scientists, and professionals in drug development.
C16-S1P is generated from its precursor, C16-ceramide, and exerts its effects by binding to a family of G protein-coupled receptors known as S1P receptors (S1PRs). This interaction triggers a cascade of intracellular signaling events, leading to the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). The activation of these pathways culminates in the production and secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6), which perpetuate the chronic inflammatory state.[1][2][3] Understanding the mechanisms by which C16-S1P contributes to chronic inflammation is crucial for the identification of novel therapeutic targets and the development of innovative anti-inflammatory drugs.
Signaling Pathways
The pro-inflammatory effects of C16-S1P are primarily mediated through its interaction with S1P receptors, leading to the activation of downstream signaling cascades. The two major pathways implicated in C16-S1P-induced inflammation are the NF-κB and STAT3 pathways.
C16-S1P-Induced NF-κB Signaling Pathway
Upon binding of C16-S1P to its cognate S1P receptor (predominantly S1PR1, S1PR2, and S1PR3 on immune cells), a conformational change in the receptor activates associated G proteins.[4] This initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB p65/p50 dimer, allowing its translocation into the nucleus.[5] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory mediators, including cytokines (e.g., IL-6, TNF-α), chemokines, and adhesion molecules.[3][6]
References
- 1. oncology.wisc.edu [oncology.wisc.edu]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Sphingosine-1-Phosphate and Macrophage Biology—How the Sphinx Tames the Big Eater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sphingosine-1-Phosphate and Macrophage Biology—How the Sphinx Tames the Big Eater [frontiersin.org]
- 6. Unveiling the biological role of sphingosine-1-phosphate receptor modulators in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Atypical Sphingosine-1-Phosphates (S1Ps) in Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Part 1: Application Notes
Introduction to Sphingosine-1-Phosphate (S1P) Signaling
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a critical role in regulating a vast array of cellular processes, including cell survival, proliferation, migration, and immune cell trafficking.[1][2][3] S1P is generated intracellularly from sphingosine (B13886) through phosphorylation by sphingosine kinases (SphK1 and SphK2).[2][4] It can then be exported into the extracellular space by transporters like Spinster homolog 2 (SPNS2) to act as a ligand for five specific G protein-coupled receptors (GPCRs), designated S1P₁ through S1P₅.[1][5][6] The signaling cascade initiated by S1P binding to its receptors is integral to the function of the immune, cardiovascular, and nervous systems.[1][7][8]
A crucial function of the S1P pathway is the regulation of lymphocyte trafficking. A concentration gradient of S1P, high in blood and lymph and low in lymphoid organs (like the thymus and lymph nodes), guides the egress of lymphocytes.[4][9][10] T and B cells express S1P receptor 1 (S1P₁) and follow this gradient to exit lymphoid tissues and enter circulation.[9][11] Disruption of this finely tuned process is a key factor in the pathology of various autoimmune diseases, where autoreactive lymphocytes mistakenly infiltrate and damage healthy tissues.[4][10]
The Role of Canonical S1P (d18:1) in Autoimmune Diseases
The most studied form of S1P has a C18 alkyl chain (d18:1 S1P). Dysregulation of its signaling is strongly implicated in several autoimmune disorders.
-
Multiple Sclerosis (MS): In MS, autoreactive T cells attack the myelin sheath in the central nervous system (CNS).[4][10][12] S1P receptor modulators, such as Fingolimod (FTY720), Ozanimod, and Siponimod, are approved treatments for MS.[13][14][15] These drugs act as functional antagonists of S1P₁, causing the receptor's internalization and degradation on lymphocytes.[4][6][14] This traps the lymphocytes within the lymph nodes, preventing them from entering the CNS and causing inflammation and demyelination.[4][16]
-
Systemic Lupus Erythematosus (SLE): SLE is characterized by systemic inflammation and organ damage. Elevated levels of S1P have been found in the serum of SLE patients, which is associated with increased lymphocyte counts and infiltration into organs like the kidneys (lupus nephritis).[1] Animal models show that increased S1P levels worsen disease activity.[1] Modulators like Ozanimod and Cenerimod have shown promise in attenuating inflammation and preserving organ function in mouse models of SLE.[1]
-
Rheumatoid Arthritis (RA): RA is a chronic disease causing joint inflammation and destruction.[17] S1P contributes to this pathology by promoting the production of pro-inflammatory cytokines like TNF-α and IL-6 within the synovium, which in turn upregulates S1P receptors and enhances inflammatory cell infiltration.[13][15] S1P₁ modulators have been shown to inhibit disease progression in animal models of RA, such as adjuvant-induced and collagen-induced arthritis.[13][17]
Atypical S1Ps: An Emerging Frontier
While d18:1 S1P has been the primary focus of research, other S1P species with different alkyl chain lengths exist, such as d16:1 S1P and d20:1 S1P.[18] The biological significance of these "atypical" S1Ps is an emerging field of study, and their exact roles remain largely elusive.[18]
Current research suggests that these less abundant S1P forms may have distinct biological functions:
-
Differential Synthesis: The synthesis of sphingolipids with varying chain lengths can be influenced by the subunits of the serine palmitoyltransferase (SPT) enzyme. For instance, overexpression of the SPTLC3 subunit can lead to the production of sphingolipids with a C16 base, the precursor to d16:1 S1P.[18]
-
Potential for Unique Signaling: Atypical S1Ps may engage S1P receptors differently than the canonical d18:1 S1P, potentially triggering distinct downstream signaling pathways.[18]
-
Disease Relevance: Altered levels of atypical S1Ps have been observed in pathological conditions. For example, elevated levels of d16:1 S1P have been detected in human cancer samples.[18] In the context of autoimmunity, it has been proposed that atypical S1Ps could potentially "tune" the cytokine production mediated by d18:1 S1P, suggesting a more complex regulatory role for the S1P family of molecules.[18]
Investigating the specific roles of these atypical S1Ps requires precise and sensitive detection methods, as well as functional assays to dissect their interactions with S1P receptors and their impact on immune cell function.
Data Presentation: S1P Modulators in Autoimmune Disease Models
The following table summarizes quantitative data on the effects of S1P modulators in preclinical models of autoimmune diseases.
| Compound | Target(s) | Animal Model | Key Findings | Reference |
| Fingolimod (FTY720) | S1P₁, S1P₃, S1P₄, S1P₅ | Experimental Autoimmune Encephalomyelitis (EAE) for MS | Reduces disease severity; prevents lymphocyte infiltration into CNS.[16][19] | [19],[16] |
| Ozanimod | S1P₁, S1P₅ | EAE for MS; TNBS-induced colitis | Attenuates chronic inflammation and pathology; reduces inflammation.[1][13] | [1],[13] |
| Cenerimod | S1P₁ | MRL/lpr mouse model of SLE | Reduced systemic and organ-specific autoimmunity; preserved organ function.[1][13] | [1],[13] |
| IMMH001 (SYL930) | S1P₁, S1P₄, S1P₅ | Adjuvant-induced & Collagen-induced arthritis (AIA/CIA) for RA | Significantly inhibited hind paw swelling and reduced pathological score; decreased pro-inflammatory cytokines.[17] | [17] |
| Ex26 (Antagonist) | S1P₁ | EAE for MS | Significantly reduced the severity of EAE when administered after disease onset.[19] | [19] |
Part 2: Experimental Protocols & Visualizations
S1P Signaling and Therapeutic Intervention
The S1P signaling axis is a cornerstone of immune cell trafficking. S1P is produced within cells and exported to create an extracellular gradient. Lymphocytes in lymphoid organs, where S1P levels are low, express high levels of S1P₁ on their surface. To exit, they follow the S1P gradient towards the high concentrations in blood and lymph. S1P modulators like Fingolimod disrupt this process by binding to S1P₁, causing its internalization and rendering the lymphocyte unresponsive to the egress signal, effectively trapping it in the lymph node.
Caption: S1P signaling pathway and the mechanism of S1P₁ receptor modulators.
Protocol 1: Quantification of S1P Species by LC-MS/MS
This protocol provides a method for the extraction and quantification of S1P, including atypical species, from biological samples like plasma, serum, or tissue homogenates. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for high specificity and sensitivity.[20]
Workflow Diagram
Caption: Workflow for S1P extraction and quantification by LC-MS/MS.
Methodology
-
1. Sample Preparation and Extraction:
-
To 10-50 µL of plasma, serum, or tissue homogenate, add 10 µL of an internal standard (IS), such as 10 µM C17-S1P in methanol.[20]
-
For plasma/serum, add acidic solution (e.g., 300 µL of 18.5% HCl) followed by 1 mL Methanol and 2 mL Chloroform (CHCl₃).[20] For tissue, homogenize up to 50 mg of tissue with the IS in 1 mL PBS before extraction.[20]
-
Vortex vigorously for 10 minutes at maximum speed.
-
Centrifuge at 1,900 x g for 3-5 minutes to separate the aqueous and organic phases.[20]
-
Carefully collect the lower organic (CHCl₃) phase into a new glass tube.
-
Re-extract the remaining aqueous phase with an additional 2 mL of CHCl₃, vortex, centrifuge, and pool the organic phases.[20]
-
Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas or using a vacuum rotator at 60°C.[20]
-
Reconstitute the dried lipid film in 100 µL of a suitable solvent (e.g., Methanol:Chloroform 4:1, v/v) for LC-MS/MS analysis.[20]
-
-
2. LC-MS/MS Analysis:
-
HPLC: Use a C18 column. A typical mobile phase gradient involves water with 1% formic acid (Solvent A) and methanol (Solvent B). Run a gradient from high aqueous to 100% organic solvent.[20]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[20]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each S1P species and the internal standard.
-
-
3. Quantification:
-
Generate a standard curve using known amounts of S1P standards (1 to 100 pmol).[20]
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of each S1P species in the sample by interpolating from the standard curve.
-
Protocol 2: Competitive ELISA for Total S1P Quantification
This protocol provides a higher-throughput method for measuring total S1P concentration, though it does not differentiate between S1P species. It is useful for screening large numbers of samples.[21]
Principle Diagram
Caption: Principle of Competitive ELISA for S1P quantification.
Methodology
-
Plate Preparation: Use a 96-well plate pre-coated with S1P. Block the plate to prevent non-specific binding.[21]
-
Competition Reaction:
-
Prepare S1P standards (e.g., 0.0625 µM to 2 µM).[21]
-
In a separate plate or tubes, mix the S1P standards and unknown samples with a biotinylated anti-S1P antibody.
-
Transfer these mixtures to the S1P-coated plate.[21]
-
Incubate to allow competition between the S1P in the sample/standard and the S1P on the plate for binding to the antibody.
-
-
Detection:
-
Wash the plate to remove unbound antibody and sample components.
-
Add Streptavidin-HRP (Horseradish Peroxidase) to each well and incubate. The streptavidin will bind to the biotin (B1667282) on any antibody captured on the plate.[21]
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add a TMB substrate. HRP will catalyze a color change.[21]
-
-
Measurement:
-
Stop the reaction with 1N sulfuric acid.[21]
-
Read the absorbance at 450 nm. The signal intensity is inversely proportional to the amount of S1P in the sample.
-
Calculate sample concentrations based on the standard curve.
-
Protocol 3: In Vivo Assessment in an EAE Model
The Experimental Autoimmune Encephalomyelitis (EAE) model is the most common animal model for studying the pathophysiology of MS and for testing novel therapeutics.[1][16][19]
Workflow Diagram
Caption: Experimental workflow for a therapeutic EAE mouse model study.
Methodology
-
Induction of EAE:
-
On day 0, immunize female C57BL/6 mice (8-10 weeks old) subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅) and Complete Freund's Adjuvant (CFA).
-
On day 0 and day 2, administer Pertussis Toxin intraperitoneally (i.p.).[19]
-
-
Monitoring and Treatment:
-
Monitor mice daily for clinical signs of EAE and record their body weight.
-
Score clinical signs on a scale of 0 to 5 (e.g., 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=quadriplegia, 5=moribund).
-
Upon onset of clinical signs (e.g., score of 1), randomize mice into treatment groups (Vehicle vs. S1P modulator).
-
Administer the test compound daily via the desired route (e.g., i.p. or oral gavage). For example, treat mice with 30 mg/kg of an S1P₁ antagonist once daily.[19]
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 25-30 post-immunization), euthanize the mice.
-
Clinical Efficacy: Compare the mean clinical scores and weight loss between treatment and vehicle groups.
-
Immunology: Collect blood, spleen, and lymph nodes to analyze lymphocyte populations by flow cytometry to confirm peripheral lymphocyte sequestration.[19]
-
Histopathology: Perfuse the mice and collect the brain and spinal cord. Analyze tissue sections for immune cell infiltration (e.g., H&E staining) and demyelination (e.g., Luxol Fast Blue staining).
-
References
- 1. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1P/S1PR signaling pathway advancements in autoimmune diseases | Biomolecules and Biomedicine [bjbms.org]
- 3. S1P/S1PR signaling pathway advancements in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. New insights into functions of the sphingosine-1-phosphate transporter SPNS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 10. longdom.org [longdom.org]
- 11. Regulation of the Roles of Sphingosine 1-Phosphate and its Type 1 G Protein-Coupled Receptor in T Cell Immunity and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. The sphingosine-1-phosphate receptor: A novel therapeutic target for multiple sclerosis and other autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Sphingosine 1-Phosphate ELISA Kit - Echelon Biosciences [echelon-inc.com]
Application Notes and Protocols: C16-Sphingosine-1-Phosphate in Neuroinflammatory Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of cellular processes, including inflammation, cell proliferation, and migration. While the d18:1 isoform of S1P has been extensively studied, emerging research highlights the distinct and significant role of C16-sphingosine-1-phosphate (d16:1 S1P) in the pathology of neuroinflammatory disorders.[1][2][3] Dysregulation of C16-S1P levels and its interplay with other S1P species have been implicated in conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[4][5][6] These application notes provide a comprehensive overview of the role of C16-S1P in neuroinflammation, supported by quantitative data and detailed experimental protocols to facilitate further research and drug development in this area.
C16-S1P in Neuroinflammatory Signaling
C16-S1P exerts its effects primarily through binding to a family of five G protein-coupled receptors (GPCRs), S1PR1-5.[7][8] The activation of these receptors on various central nervous system (CNS) cells, including astrocytes, microglia, and neurons, triggers downstream signaling cascades that modulate neuroinflammation.[9][10][11] Notably, S1P signaling can lead to the activation of transcription factors such as NF-κB and STAT3, resulting in the production and release of pro-inflammatory cytokines and chemokines like IL-1β, IL-6, IL-8, and TNF-α.[1][2][12][13]
The balance between different S1P species, particularly the ratio of d18:1 S1P to d16:1 S1P, appears to be a critical determinant of the overall inflammatory state in the CNS.[1][2][3] Research suggests that while d18:1 S1P can be strongly pro-inflammatory, d16:1 S1P may have a modulatory role, potentially fine-tuning the inflammatory response.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on S1P species in neuroinflammatory contexts.
Table 1: S1P Species Levels in Neurodegenerative Diseases
| Disease | Analyte | Change | Fold Change | Reference |
| Parkinson's Disease | S1P (in CSF) | Increased | 16-fold | [14] |
| Vascular Dementia | d16:1 S1P (in plasma) | Reduced | Significant | [1][3] |
| Alzheimer's Disease, Vascular Dementia, Cognitive Impairment, No Dementia | d18:1 to d16:1 S1P ratio (in plasma) | Increased | Significant | [1][3] |
Table 2: Correlation of S1P Species with Inflammatory Markers
| S1P Species/Ratio | Correlated Inflammatory Marker | Correlation | Significance | Reference |
| d18:1 to d16:1 S1P ratio | IL-6 | Positive | Significant | [1][3] |
| d18:1 to d16:1 S1P ratio | IL-8 | Positive | Significant | [1][3] |
| d18:1 to d16:1 S1P ratio | TNF | Positive | Significant | [1][3] |
Table 3: In Vitro Effects of S1P Species on Cytokine Expression
| Cell Type | Treatment | Effect on Cytokine mRNA | Notes | Reference |
| Primary Astrocytes, Astroglial cell line | d16:1 S1P | Upregulation of pro-inflammatory cytokines | d18:1 S1P has a stronger effect | [1][3] |
| Primary Astrocytes, Astroglial cell line | d18:1 S1P | Upregulation of pro-inflammatory cytokines | Stronger effect than d16:1 S1P | [1][3] |
| Primary Astrocytes, Astroglial cell line | Co-treatment with d16:1 and d18:1 S1P | d16:1 S1P reduces d18:1-mediated gene expression | d16:1 S1P may "fine-tune" the pro-inflammatory effects of d18:1 S1P | [1][2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of C16-S1P in neuroinflammatory disorders.
Protocol 1: In Vitro Astrocyte Stimulation with S1P
This protocol describes the stimulation of primary astrocytes or an astroglial cell line with different S1P species to assess their impact on inflammatory gene expression.
Materials:
-
Primary astrocytes or astroglial cell line (e.g., U-373 MG)
-
DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin (B12071052)
-
d16:1 S1P and d18:1 S1P (stock solutions in methanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
-
Nitrogen gas stream
-
Water bath or incubator at 37°C
Procedure:
-
Cell Culture: Culture primary astrocytes or the astroglial cell line in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
S1P Preparation:
-
Prepare a stock solution of d16:1 S1P and d18:1 S1P in methanol (B129727).
-
For each experiment, aliquot the desired amount of S1P stock solution into a glass tube.
-
Evaporate the methanol under a gentle stream of nitrogen gas.
-
Resuspend the S1P film in PBS containing 4 mg/ml fatty acid-free BSA to the desired final concentration.
-
-
Cell Stimulation:
-
Seed the cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 2-4 hours prior to stimulation.
-
Treat the cells with vehicle control (PBS with BSA), d16:1 S1P, d18:1 S1P, or a combination of both at the desired concentrations.
-
Incubate the cells for the desired time period (e.g., 6-24 hours).
-
-
Sample Collection: Following incubation, collect the cell lysates for RNA or protein analysis and the supernatant for cytokine analysis (e.g., by ELISA).
Protocol 2: Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression
This protocol outlines the steps for quantifying the mRNA levels of pro-inflammatory cytokines following astrocyte stimulation.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Primers for target genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates collected in Protocol 1 using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 3: Western Blotting for Signaling Protein Activation
This protocol is for detecting the phosphorylation and total protein levels of key signaling molecules like STAT3 and NF-κB.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA Protein Assay Kit)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells from Protocol 1 with lysis buffer and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
C16-S1P is an emerging player in the complex landscape of neuroinflammation. Understanding its specific roles and signaling pathways is crucial for the development of novel therapeutic strategies for a range of neurodegenerative and neuroinflammatory diseases. The data and protocols provided in these application notes offer a foundation for researchers to explore the function of C16-S1P and its potential as a therapeutic target.
References
- 1. Immunomodulatory sphingosine-1-phosphates as plasma biomarkers of Alzheimer’s disease and vascular cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory sphingosine-1-phosphates as plasma biomarkers of Alzheimer's disease and vascular cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Ceramide and Sphingosine-1-Phosphate in Alzheimer’s Disease and Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of sphingosine-1-phosphate in the development and progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate receptor modulators in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sphingosine 1-Phosphate Receptors and Metabolic Enzymes as Druggable Targets for Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 13. Sphingosine-1-phosphate inhibits IL-1–induced expression of C-C motif ligand 5 via c-Fos–dependent suppression of IFN-β amplification loop - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Modulating C16-Ceramide/S1P Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sphingolipid Rheostat and its Therapeutic Potential
Sphingolipids are a class of bioactive lipids that have moved beyond their role as simple structural components of cell membranes to be recognized as critical regulators of cellular processes. At the heart of sphingolipid signaling lies the dynamic balance between C16-ceramide and sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat". This balance dictates cell fate, with an accumulation of C16-ceramide generally promoting apoptosis, cellular stress, and insulin (B600854) resistance, while higher levels of S1P promote cell survival, proliferation, and migration.
The enzymes that control the levels of these two lipids, primarily Ceramide Synthase 6 (CerS6) for C16-ceramide synthesis and Sphingosine (B13886) Kinases (SphK1/2) for S1P synthesis, represent key therapeutic targets.[1][2] Dysregulation of this rheostat is implicated in a wide range of pathologies, including metabolic diseases, cancer, and autoimmune disorders.[1][3][4] For instance, elevated C16-ceramide is linked to insulin resistance and fatty liver disease, making CerS6 inhibition a promising strategy for metabolic disorders.[1][5][6] Conversely, many tumors upregulate SphK1 to produce S1P, enhancing their survival and resistance to chemotherapy; thus, SphK inhibitors are being explored as anti-cancer agents.[2][7] Furthermore, modulating S1P receptor signaling has proven effective in treating autoimmune diseases like multiple sclerosis by controlling immune cell trafficking.[4][8]
These application notes provide an overview of the C16-S1P signaling axis, summarize key modulators, and offer detailed protocols for measuring the activity of the core enzymes involved, providing a foundational resource for researchers aiming to therapeutically target this critical pathway.
The C16-Ceramide / S1P Signaling Axis
The generation and action of C16-ceramide and S1P are governed by a series of enzymatic steps and receptor interactions. The pathway begins with the de novo synthesis of ceramides. Ceramide Synthase 6 (CerS6) specifically acylates a sphingoid base with a 16-carbon fatty acyl-CoA to produce C16-ceramide.[1] This ceramide can then exert its biological effects or be further metabolized. A key metabolic route involves its hydrolysis by ceramidases to sphingosine. Sphingosine can then be phosphorylated by Sphingosine Kinases (SphK1 or SphK2) to form S1P.[9] S1P can act intracellularly or be exported from the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades that influence cell survival, migration, and immune responses.[4][10] The balance between C16-ceramide and S1P, therefore, creates a critical signaling node that determines cellular outcomes.
References
- 1. Frontiers | Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases [frontiersin.org]
- 2. Inhibitors of the sphingosine kinase pathway as potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of the Modulation of Sphingosine-1-Phosphate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
Application Notes and Protocols: The Role of C16-S1P in Vascular Dementia and Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular dementia (VaD) is a progressive neurodegenerative disorder resulting from cerebrovascular disease and subsequent damage to the brain. Neuroinflammation is a critical component in the pathophysiology of VaD, characterized by the activation of glial cells and the production of inflammatory cytokines. Recent research has highlighted the significant role of sphingolipids, a class of bioactive lipids, in modulating neuroinflammatory processes. Specifically, alterations in the metabolism of C16 ceramide and its phosphorylated form, sphingosine-1-phosphate with a C16 backbone (d16:1 S1P), have been implicated in the pathogenesis of vascular cognitive impairment.
These application notes provide a comprehensive overview of the involvement of the C16 ceramide/S1P axis in vascular dementia, with a focus on its impact on cytokine production. Detailed protocols for the quantification of d16:1 S1P and the analysis of cytokine profiles in relevant biological samples are provided to facilitate further research and drug development in this area.
C16-S1P Signaling in Vascular Dementia and Neuroinflammation
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates a multitude of cellular processes, including inflammation, cell survival, and vascular integrity, through its interaction with five G protein-coupled receptors (S1PR1-5). The specific effects of S1P are dependent on the cell type, the context of stimulation, and the particular S1P species involved.
Recent studies have identified a significant reduction in the plasma levels of d16:1 S1P in patients with vascular dementia.[1][2] This particular S1P species, which has a C16 fatty acid chain, appears to have a modulatory role in neuroinflammation. In contrast, another major S1P species, d18:1 S1P, has been shown to be a more potent inducer of pro-inflammatory cytokines in astrocytes.[1] Interestingly, co-treatment with d16:1 S1P can attenuate the d18:1 S1P-mediated upregulation of inflammatory gene expression, suggesting a "fine-tuning" mechanism.[1]
The imbalance between different S1P species, particularly a decrease in the protective d16:1 S1P, may therefore contribute to the chronic neuroinflammation observed in vascular dementia. This dysregulation leads to increased production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor (TNF), which are known to contribute to neuronal damage and cognitive decline.[1][2]
The signaling pathway involves the activation of S1P receptors on astrocytes, leading to downstream signaling cascades that regulate the transcription of cytokine genes. The differential effects of d16:1 S1P and d18:1 S1P are likely due to their distinct binding affinities for the various S1P receptors and the subsequent activation of different intracellular signaling pathways.
Data Presentation
Table 1: Plasma S1P Species in Vascular Dementia Patients and Controls
| S1P Species | Normal Cognition (nM) | Vascular Dementia (nM) | p-value | Reference |
| d16:1 S1P | Mean ± SD | Mean ± SD | <0.05 | [1][2] |
| d18:1 S1P | Mean ± SD | Mean ± SD | Not Significant | [1][2] |
| d18:1 to d16:1 S1P Ratio | Mean ± SD | Mean ± SD | <0.05 | [1][2] |
Note: Specific mean and standard deviation values should be extracted from the cited literature for actual use.
Table 2: In-vitro Effect of S1P Species on Pro-inflammatory Cytokine mRNA Expression in Astrocytes
| Treatment | IL-1β mRNA Expression (Fold Change vs. Vehicle) | IL-6 mRNA Expression (Fold Change vs. Vehicle) | Reference |
| d16:1 S1P | Significant increase | Significant increase | [1] |
| d18:1 S1P | Stronger significant increase than d16:1 S1P | Stronger significant increase than d16:1 S1P | [1] |
| d16:1 S1P + d18:1 S1P | Attenuated d18:1 S1P-induced expression | Attenuated d18:1 S1P-induced expression | [1] |
Note: This table summarizes the qualitative findings. For quantitative analysis, refer to the dose-response curves in the cited publication.
Experimental Protocols
Protocol 1: Quantification of d16:1 S1P in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for S1P quantification.
1. Materials and Reagents:
-
Human plasma collected in K2EDTA tubes
-
d16:1 S1P standard
-
C17-S1P (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Protein precipitation plates (96-well)
-
LC-MS/MS system with a C18 reversed-phase column
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
In a 96-well protein precipitation plate, add 50 µL of plasma.
-
Add 150 µL of ice-cold methanol containing the internal standard (C17-S1P).
-
Vortex the plate for 2 minutes.
-
Centrifuge at 4000 x g for 20 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject 10 µL of the prepared sample onto the LC-MS/MS system.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile/methanol with 0.1% formic acid).
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) for the specific transitions of d16:1 S1P and the internal standard.
-
Quantify d16:1 S1P by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Protocol 2: In-vitro Astrocyte Treatment and Cytokine Analysis
This protocol outlines the methodology to assess the effect of d16:1 S1P on cytokine production in primary astrocytes.
1. Primary Astrocyte Culture:
-
Isolate primary astrocytes from neonatal mouse or rat cortices.
-
Culture the cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Purify the astrocyte culture by shaking to remove microglia and oligodendrocytes.
-
Plate the purified astrocytes in 24-well plates and grow to confluence.
2. Astrocyte Treatment:
-
Starve the confluent astrocytes in serum-free medium for 24 hours.
-
Treat the cells with vehicle control, d16:1 S1P, d18:1 S1P, or a combination of both at desired concentrations for 24 hours.
3. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the concentration of specific cytokines (e.g., IL-6, TNF) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein content of the cell lysate from each well.
4. Cytokine Gene Expression (RT-qPCR):
-
Lyse the treated astrocytes and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time quantitative PCR (RT-qPCR) using primers specific for the target cytokine genes (e.g., Il6, Tnf) and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: Cytokine Profiling in Brain Tissue from a Vascular Dementia Animal Model
This protocol describes the measurement of multiple cytokines in the brain tissue of a rat model of vascular dementia induced by bilateral common carotid artery occlusion (2VO).
1. Animal Model:
-
Induce chronic cerebral hypoperfusion in adult rats by performing bilateral common carotid artery occlusion (2VO).
-
Use sham-operated animals as controls.
-
Maintain the animals for a desired period (e.g., 4 weeks) to allow for the development of vascular cognitive impairment.
2. Brain Tissue Homogenization:
-
Euthanize the animals and perfuse with ice-cold PBS to remove blood from the brain.
-
Dissect the brain region of interest (e.g., hippocampus, cortex).
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for cytokine analysis.
3. Multiplex Cytokine Assay (Bio-Plex):
-
Use a commercially available multiplex bead-based immunoassay kit (e.g., Bio-Plex) for the simultaneous quantification of multiple cytokines.
-
Follow the manufacturer's protocol for the assay, which typically involves:
-
Incubation of the brain homogenate with antibody-coupled beads.
-
Addition of detection antibodies.
-
Addition of a fluorescent reporter molecule (streptavidin-phycoerythrin).
-
Reading the plate on a Bio-Plex instrument.
-
-
Calculate the cytokine concentrations based on a standard curve.
-
Normalize the cytokine levels to the total protein concentration of the brain homogenate.
Conclusion
The C16 ceramide/S1P signaling pathway represents a promising area of investigation for understanding the mechanisms of neuroinflammation in vascular dementia. The observed reduction of d16:1 S1P in VaD patients and its modulatory effect on astrocyte-mediated cytokine production suggest that targeting this pathway could be a viable therapeutic strategy. The provided protocols offer a framework for researchers to further explore the role of C16-S1P in vascular dementia and to evaluate the efficacy of novel therapeutic interventions aimed at restoring sphingolipid homeostasis in the brain.
References
- 1. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating C16-Ceramide-1-Phosphate in Colitis-Associated Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the role of C16-Ceramide-1-Phosphate (C16-S1P, also referred to as C16-Cer-1-P) in the pathogenesis of colitis-associated cancer (CAC). The document outlines the theoretical background, key signaling pathways, experimental models, and specific methodologies for studying this bioactive sphingolipid in the context of inflammatory bowel disease (IBD) and CAC.
Introduction
Colitis-associated cancer is a serious complication of chronic inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. The chronic inflammation in the colon is a major driver of tumorigenesis. Sphingolipids, a class of bioactive lipids, have emerged as critical regulators of inflammation and cancer. Within this class, ceramide and sphingosine-1-phosphate (S1P) are known to have opposing roles; ceramide is often associated with pro-apoptotic and anti-proliferative effects, while S1P is linked to cell survival, proliferation, and inflammation.
Ceramide-1-phosphate (C1P), produced from the phosphorylation of ceramide by ceramide kinase (CerK), is another important signaling molecule. C1P has been implicated in cell growth, survival, and inflammation. The specific roles of different acyl chain length variants of C1P, such as C16-C1P, are an active area of research. Emerging evidence suggests that C1P may have distinct functions in the inflammatory tumor microenvironment. These notes will guide researchers in designing and executing experiments to elucidate the specific contributions of C16-C1P to the development and progression of colitis-associated cancer.
Key Signaling Pathways in Colitis-Associated Cancer
The development of colitis-associated cancer is intricately linked to the activation of pro-inflammatory signaling pathways, primarily the NF-κB and STAT3 pathways. Chronic inflammation leads to the persistent activation of these transcription factors in intestinal epithelial cells, promoting cell survival, proliferation, and angiogenesis, while inhibiting apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of the inflammatory response. In the context of colitis, inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and anti-apoptotic proteins.
STAT3 Signaling Pathway
STAT3 is a latent cytoplasmic transcription factor that is activated by phosphorylation, primarily by Janus kinases (JAKs) associated with cytokine receptors. In CAC, cytokines such as IL-6, which are produced in an NF-κB-dependent manner, bind to their receptors on intestinal epithelial cells, leading to the phosphorylation and activation of STAT3. Activated STAT3 dimerizes, translocates to the nucleus, and promotes the expression of genes involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-xL), and angiogenesis (e.g., VEGF).
Crosstalk between NF-κB and STAT3
A vicious cycle of inflammation and tumorigenesis is driven by the crosstalk between the NF-κB and STAT3 pathways. NF-κB-induced production of IL-6 leads to the activation of STAT3, which in turn can further promote NF-κB signaling, creating a positive feedback loop that sustains chronic inflammation and promotes tumor growth.
Proposed Role of C16-Ceramide-1-Phosphate in CAC
While the precise role of C16-C1P in CAC is still under investigation, preliminary evidence from other inflammatory models suggests it may have a modulatory effect on these key signaling pathways. Some studies indicate that C1P can inhibit NF-κB activation, suggesting a potential anti-inflammatory role. However, the context-dependent nature of sphingolipid signaling necessitates direct investigation within the CAC microenvironment. It is hypothesized that C16-C1P may either attenuate the inflammatory response, thereby inhibiting tumor promotion, or paradoxically contribute to cell survival and proliferation.
Diagram of the Proposed Signaling Crosstalk
Application Notes and Protocols for C16-Ceramide and Sphingosine-1-Phosphate (S1P) Receptor Modulators in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of modulating the sphingosine-1-phosphate (S1P) signaling pathway, with a special focus on the interplay with C16-ceramide. This document offers detailed protocols for key experiments to assess the efficacy and mechanism of action of S1P receptor modulators.
Introduction
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, migration, survival, and immune cell trafficking.[1] It exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The modulation of these receptors has emerged as a promising therapeutic strategy for various autoimmune diseases, most notably multiple sclerosis (MS).[2]
Conversely, C16-ceramide, a specific acyl-chain length ceramide, often exhibits opposing biological effects to S1P, promoting apoptosis and cell growth inhibition.[3][4] The balance between intracellular levels of S1P and C16-ceramide, often termed the "sphingolipid rheostat," is crucial for determining cell fate.[5] Understanding the intricate crosstalk between these two signaling molecules is paramount for developing effective therapeutics that target this pathway.
This document will delve into the mechanisms of S1P receptor modulation, the therapeutic relevance of the S1P/C16-ceramide balance, and provide detailed protocols for evaluating novel compounds targeting this axis.
The Sphingosine-1-Phosphate (S1P) Signaling Pathway
S1P receptors are coupled to various G proteins, leading to the activation of diverse downstream signaling cascades. The primary therapeutic mechanism of currently approved S1P receptor modulators, such as fingolimod, siponimod, and ozanimod, involves their action as functional antagonists of the S1P1 receptor on lymphocytes.[6] This functional antagonism leads to the internalization and degradation of S1P1, rendering lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[7] The resulting sequestration of lymphocytes in the lymph nodes prevents their infiltration into the central nervous system (CNS) in autoimmune conditions like MS.
The C16-Ceramide and S1P Interplay
The metabolic relationship between C16-ceramide and S1P is a critical control point in cellular signaling. Ceramide can be converted to sphingosine (B13886), which is then phosphorylated by sphingosine kinases (SphKs) to form S1P.[1] This pathway is bidirectional, as S1P can be dephosphorylated back to sphingosine, which can then be acylated to form ceramide.
In many pathological conditions, a disruption of the C16-ceramide/S1P balance is observed. For instance, in certain cancers, elevated S1P levels promote proliferation and survival, while increased C16-ceramide can induce apoptosis.[3][4] Therefore, therapeutic strategies may involve not only direct modulation of S1P receptors but also targeting the enzymes that regulate the levels of these two sphingolipids.
Quantitative Data of S1P Receptor Modulators
The following tables summarize key quantitative data for several well-characterized S1P receptor modulators. This data is essential for comparing the potency and selectivity of different compounds.
Table 1: Binding Affinities (Ki, nM) of S1P Receptor Modulators
| Compound | S1P₁ | S1P₂ | S1P₃ | S1P₄ | S1P₅ | Reference(s) |
| Fingolimod-P | 0.34 | >10000 | 1.1 | 0.97 | 1.3 | [8] |
| Siponimod | 0.39 | >10000 | >1000 | ~383.7-750 | 0.94 | [8] |
| Ozanimod | 0.26 | >10000 | >10000 | >10000 | 3.13 | [9] |
| Ponesimod | 0.42 | >10000 | >10000 | >10000 | >10000 | [10] |
Table 2: Functional Potencies (EC50, nM) of S1P Receptor Modulators
| Compound | Assay Type | S1P₁ | S1P₅ | Reference(s) |
| Fingolimod-P | GTPγS | 0.16 | 0.29 | [8] |
| Siponimod | GTPγS | 0.4 - 0.46 | 0.3 - 0.98 | [8] |
| Ozanimod | GTPγS | 0.27 | 1.3 | [9] |
| Ponesimod | β-arrestin | 1.5 | - | [10] |
| Ponesimod | Gαi activation | 1.1 | - | [10] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to enable the characterization of novel S1P receptor modulators.
Protocol 1: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific S1P receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from CHO or HEK293 cells overexpressing a single human S1P receptor subtype.
-
Radioligand (e.g., [³³P]S1P or a tritiated S1P receptor modulator).
-
Test compounds.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of serially diluted test compound.
-
Add 50 µL of radioligand at a concentration near its Kd.
-
Add 100 µL of cell membrane suspension (5-20 µg protein/well).
-
For non-specific binding, use a high concentration of unlabeled S1P (e.g., 10 µM).
-
Incubate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plate.
-
Wash the filters 3-5 times with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the IC₅₀ value from the competition curve.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Protocol 2: GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to the S1P receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[12]
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of membrane suspension with GDP (10 µM final concentration).
-
Add 25 µL of serially diluted test compound.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (0.1-0.5 nM final concentration).
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Quantify bound radioactivity using a scintillation counter.
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.
-
Determine the EC₅₀ and Emax values from the sigmoidal dose-response curve.
Protocol 3: cAMP Functional Assay
This assay measures a compound's ability to activate Gαi-coupled S1P receptors by quantifying the inhibition of forskolin-stimulated cAMP production.[13]
Materials:
-
CHO or HEK293 cells expressing the human S1P receptor.
-
cAMP detection kit (e.g., HTRF, Lance, or GloSensor).
-
Test compounds.
Procedure:
-
Seed cells in a 384-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Add serially diluted test compounds.
-
Stimulate with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.
-
Incubate for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
Data Analysis:
-
Normalize the data to controls (0% inhibition = forskolin alone; 100% inhibition = maximal response from a reference agonist).
-
Plot the percent inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Determine the EC₅₀ value using a sigmoidal dose-response curve fit.
Protocol 4: β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to an activated S1P receptor, a key event in GPCR desensitization and signaling, often using enzyme fragment complementation (EFC) technology.[14][15]
Materials:
-
Cells co-expressing an S1P receptor tagged with a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment (e.g., PathHunter cells).
-
Test compounds.
-
Detection reagents for the EFC system.
-
Luminometer.
Procedure:
-
Plate the engineered cells in a 384-well plate and culture overnight.
-
Remove the culture medium and add the test compounds at various concentrations.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
Read the chemiluminescent signal using a plate-based luminometer.
Data Analysis:
-
Plot the luminescence signal against the log concentration of the test compound.
-
Determine the EC₅₀ value from the resulting sigmoidal dose-response curve.
Protocol 5: In Vivo Lymphopenia Assay
This is a key pharmacodynamic assay to confirm the mechanism of action of S1P receptor modulators in vivo by measuring the reduction of circulating lymphocytes.[16]
Materials:
-
Mice or rats.
-
Test compound and vehicle.
-
Anticoagulant (e.g., EDTA).
-
Fluorescently labeled antibodies for lymphocyte markers (e.g., CD4, CD8, B220).
-
Red blood cell lysis buffer.
-
Flow cytometer.
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., by oral gavage).
-
Collect blood samples at various time points post-dosing.
-
Stain whole blood with a cocktail of fluorescently labeled antibodies.
-
Lyse red blood cells.
-
Wash and resuspend the cells in FACS buffer.
-
Acquire samples on a flow cytometer.
Data Analysis:
-
Gate on lymphocyte populations based on forward and side scatter, and specific markers.
-
Quantify the absolute number of different lymphocyte subsets.
-
Calculate the percentage reduction in lymphocyte counts compared to vehicle-treated controls.
Protocol 6: Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for human multiple sclerosis and is essential for evaluating the in vivo efficacy of S1P receptor modulators.[17][18][19]
Materials:
-
Female C57BL/6 mice (8-12 weeks old).
-
Myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin.
-
Test compound and vehicle.
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2.
-
-
Treatment:
-
Begin administration of the test compound or vehicle at the desired time (prophylactic or therapeutic regimen).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score them on a scale of 0-5 (0 = no signs, 5 = moribund).
-
-
Histology and Immunohistochemistry (at the end of the study):
-
Perfuse the animals and collect the brain and spinal cord.
-
Analyze tissues for inflammation (e.g., H&E staining) and demyelination (e.g., Luxol fast blue staining).
-
Data Analysis:
-
Compare the mean clinical scores between treatment and vehicle groups over time.
-
Analyze other parameters such as peak disease severity, day of onset, and body weight changes.
-
Quantify immune cell infiltration and demyelination in the CNS.
Conclusion
The modulation of S1P receptors presents a powerful therapeutic approach for a range of autoimmune and inflammatory diseases. A thorough understanding of the S1P signaling pathway and its interplay with C16-ceramide is crucial for the rational design and development of novel therapeutics. The detailed protocols provided herein offer a robust framework for the preclinical evaluation of S1P receptor modulators, enabling researchers to assess their binding affinity, functional activity, and in vivo efficacy. By employing these standardized methods, the scientific community can continue to advance the development of safer and more effective treatments targeting the sphingolipid signaling network.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. S1P Modulators - Gilenya, Zeposia, Ponvory, Mayzent [ms-perspektive.de]
- 3. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Mitoprotective Effects of S1P Receptor Modulators Ex Vivo Using a Novel Semi-Automated Live Imaging Set-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. transpharmation.com [transpharmation.com]
Application Notes: The Role of Elevated C16 Sphingosine-1-Phosphate in Human Cancer
Introduction
Sphingolipids are a class of bioactive lipids that act as both structural components of cell membranes and critical signaling molecules. Within this class, the balance between ceramide and sphingosine-1-phosphate (S1P) acts as a cellular "rheostat," determining the cell's fate.[1][2] Ceramide generally promotes anti-growth pathways, including apoptosis and cell cycle arrest, while S1P is a potent signaling molecule that promotes cell survival, proliferation, migration, and inflammation.[2][3][4] S1P is generated from sphingosine (B13886) through the action of sphingosine kinases (SphK1 and SphK2).[1] The acyl chain length of the ceramide precursor, determined by ceramide synthases (CerS), can influence the functional properties of the resulting S1P. Specifically, C16-ceramide, synthesized by CerS5 and CerS6, is a precursor to C16-S1P.[4][5] Dysregulation of the sphingolipid rheostat, often characterized by an increase in S1P levels, is a common feature in many cancers, contributing to tumor progression, metastasis, and resistance to therapy.[2][6]
Elevated C16-S1P and its Pro-Tumorigenic Role
Elevated levels of S1P have been documented in various human cancers, including breast, gastric, and pancreatic cancers, where it is often found in higher concentrations in tumor tissue compared to adjacent non-cancerous tissue.[7] S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades that drive cancer progression.[3][8]
Key pro-cancer functions of the S1P signaling axis include:
-
Inhibition of Apoptosis and Promotion of Survival: S1P signaling, particularly through the S1P-S1PR1 axis, activates pro-survival pathways like PI3K/Akt and ERK1/2, which can suppress apoptotic machinery.[1][9]
-
Stimulation of Cell Migration and Invasion: Activation of S1P receptors is linked to enhanced cancer cell migration and invasion, critical steps in metastasis.[1][6]
-
Angiogenesis and Lymphangiogenesis: S1P in the tumor microenvironment promotes the formation of new blood and lymphatic vessels, which supply the tumor with nutrients and provide routes for metastatic spread.[6][7]
-
Inflammation and Immune Evasion: S1P is a key regulator of immune cell trafficking.[7] By modulating the tumor microenvironment, it can contribute to chronic inflammation, a known driver of cancer, and help tumor cells evade the immune system.[1][7]
-
Chemoresistance: The SphK/S1P pathway can protect cancer cells from drug-induced cell death, contributing to resistance against chemotherapeutic agents like cisplatin (B142131) and doxorubicin.[2][9]
A significant study in hepatocellular carcinoma (HCC) specifically highlighted the upregulation of C16-ceramide and total S1P, demonstrating their potential as diagnostic biomarkers.[10][11]
Data Presentation
The following table summarizes quantitative data on the upregulation of C16-Ceramide and Sphingosine-1-Phosphate (S1P) in the serum of patients with Hepatocellular Carcinoma (HCC) compared to patients with cirrhosis.
| Analyte | Patient Cohort | Concentration / Value | Significance (p-value) | Source |
| C16-Ceramide | HCC (n=122) vs. Cirrhosis (n=127) | Highly significant upregulation in HCC | < 0.001 | [10] |
| Sphingosine-1-Phosphate (S1P) | HCC (n=122) vs. Cirrhosis (n=127) | Highly significant upregulation in HCC | < 0.001 | [10] |
| Diagnostic Accuracy (AUC) | ||||
| C16-Ceramide | HCC vs. Cirrhosis | 0.999 | < 0.001 (vs. AFP) | [10][11] |
| S1P | HCC vs. Cirrhosis | 0.985 | < 0.001 (vs. AFP) | [10][11] |
| Alpha Fetoprotein (AFP) | HCC vs. Cirrhosis | 0.823 | N/A | [10][11] |
AUC: Area Under the Curve (from ROC analysis), a measure of diagnostic accuracy.
Signaling Pathways and Experimental Workflows
// Enzymes CerS [label="Ceramide Synthase\n(CerS5/6 for C16)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDase [label="Ceramidase", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SphK [label="Sphingosine Kinase\n(SphK1/2)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1PL [label="S1P Lyase", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1PP [label="S1P Phosphatase", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Pathway Connections CerS -> Cer; Cer -> Sph [dir=forward]; CDase [pos="1.2,1.5!"]; Cer -> CDase [style=invis]; CDase -> Sph [label=" "]; Sph -> S1P [dir=forward]; SphK [pos="3.2,1.5!"]; Sph -> SphK [style=invis]; SphK -> S1P [label=" "]; S1P -> Sph [dir=back, label=" "]; S1PP [pos="3.2,0.5!"]; S1P -> S1PP [style=invis]; S1PP -> Sph [label=" "];
S1P -> S1PL [style=invis]; S1PL -> Degradation [label=" "]; S1PL [pos="4.8,1.5!"];
// Cell Fate Connections Cer -> Apoptosis [edge_style=dashed, color="#EA4335"]; S1P -> Survival [edge_style=dashed, color="#34A853"]; } end_dot Caption: The Sphingolipid Rheostat balancing pro-apoptotic Ceramide and pro-survival S1P.
// Connections S1P_ext -> S1PR; S1PR -> G_protein; G_protein -> PI3K_Akt; G_protein -> ERK; G_protein -> STAT3; PI3K_Akt -> Proliferation; ERK -> Proliferation; STAT3 -> Proliferation; PI3K_Akt -> Migration; ERK -> Migration; STAT3 -> Angiogenesis; } end_dot Caption: S1P receptor activation of downstream pro-tumorigenic signaling pathways.
Protocols
Protocol 1: Quantification of C16-S1P in Human Cancer Samples by LC-MS/MS
This protocol provides a robust method for the sensitive and specific quantification of C16-S1P and other sphingolipids from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Principle Lipids are extracted from the biological sample (e.g., serum, plasma, or tissue homogenate) using an organic solvent mixture. An internal standard (e.g., C17-S1P) is added prior to extraction to account for sample loss and variations in ionization. The extracted lipids are then separated using liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.[12][13][14] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a standard curve.[15]
2. Materials and Reagents
-
Solvents: LC-MS grade chloroform (B151607), methanol, acetonitrile, water, and formic acid.
-
Salts: Ammonium (B1175870) formate.
-
Internal Standard: C17-Sphingosine-1-Phosphate.
-
Calibration Standard: C16-Sphingosine-1-Phosphate.
-
Equipment: Homogenizer (for tissue), refrigerated centrifuge, nitrogen evaporator or vacuum concentrator, vortex mixer, LC-MS/MS system.
3. Sample Preparation and Lipid Extraction
-
For Serum/Plasma:
-
Thaw samples on ice.
-
To 100 µL of serum/plasma in a glass tube, add the internal standard.
-
Add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.[15]
-
Vortex vigorously for 2 minutes and incubate on ice for 10 minutes.
-
Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).[15]
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.[15]
-
-
For Tissue:
-
Weigh 20-50 mg of frozen tissue.
-
Homogenize the tissue in ice-cold PBS.
-
Spike the homogenate with the internal standard.
-
Proceed with the lipid extraction as described for serum/plasma starting from step 3.
-
4. Solvent Evaporation and Reconstitution
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[13][15]
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., Acetonitrile/Water mixture).[15] Vortex to ensure the lipid pellet is fully dissolved.
5. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatography (HILIC Method Example):
-
Column: HILIC column (e.g., sub-2 µm particle size) for separation based on polarity.[12][15]
-
Mobile Phase A: Acetonitrile with 0.2% formic acid.[15]
-
Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium formate.[15]
-
Flow Rate: 300 µL/min.
-
Gradient: Start at high organic content and gradually increase the aqueous phase to elute polar compounds like S1P. A typical run time is 5-10 minutes.[12]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example): Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion. For S1P, a common fragmentation is the loss of the phosphate (B84403) group and water.
-
C16-S1P: Monitor specific m/z transition.
-
C17-S1P (Internal Standard): Monitor specific m/z transition.
-
-
6. Data Analysis and Quantification
-
Integrate the peak areas for the C16-S1P and C17-S1P MRM transitions.
-
Generate a calibration curve by plotting the peak area ratio (C16-S1P / C17-S1P) against the concentration of the prepared C16-S1P standards.
-
Calculate the concentration of C16-S1P in the samples using the regression equation from the calibration curve.[15]
-
Normalize the final concentration to the initial amount of sample used (e.g., pg/mg of tissue or ng/mL of serum).
Protocol 2: General Quantification of S1P by Competitive ELISA
This protocol provides a higher-throughput method for quantifying total S1P levels. Note that this method is typically not specific for the C16 acyl chain variant but measures total S1P.
1. Principle This is a competitive enzyme-linked immunosorbent assay (ELISA). The microplate is pre-coated with an antibody specific to S1P. When the sample or standard is added, S1P in the solution competes with a fixed amount of biotin-labeled S1P for the antibody binding sites. After washing, a streptavidin-HRP conjugate is added, followed by a TMB substrate. The color development is inversely proportional to the amount of S1P in the sample.[16][17]
2. Materials
-
S1P ELISA Kit (containing pre-coated plate, standards, detection reagents, wash buffer, stop solution).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Pipettes and tips.
-
Distilled or deionized water.
3. Assay Procedure Summary
-
Bring all reagents and samples to room temperature. Prepare standard dilutions as per the kit manual.[18]
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Immediately add 50 µL of biotin-labeled S1P (Detection Reagent A) to each well. Mix gently.[16][19]
-
Cover the plate and incubate for 1 hour at 37°C.[19]
-
Aspirate the liquid from each well and wash the plate 3-5 times with 1x Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate (Detection Reagent B) to each well. Cover and incubate for 30 minutes at 37°C.[19]
-
Aspirate and wash the plate 5 times with 1x Wash Buffer.
-
Add 90 µL of TMB Substrate to each well. Incubate in the dark at 37°C for 15-20 minutes.[16][18]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm within 10 minutes.
4. Data Analysis
-
Calculate the average OD for each standard and sample.
-
Create a standard curve by plotting the OD of the standards against their known concentrations. The concentration of S1P is inversely proportional to the OD value.
-
Determine the S1P concentration in the samples by interpolating their OD values from the standard curve.
References
- 1. Sphingosine-1-phosphate (S1P) in cancer immunity and development - Reimann - Translational Cancer Research [tcr.amegroups.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implications for Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum sphingolipidomic analyses reveal an upregulation of C16-ceramide and sphingosine-1-phosphate in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. abbexa.com [abbexa.com]
- 17. S1P(Sphingosine 1 Phosphate)ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. elkbiotech.com [elkbiotech.com]
- 19. cloud-clone.com [cloud-clone.com]
Safety Operating Guide
Navigating the Safe Disposal of C16-Sphingosine-1-phosphate: A Procedural Guide
For researchers and professionals in drug development, the meticulous management and disposal of specialized biochemicals like C16-Sphingosine-1-phosphate are fundamental to maintaining a safe and compliant laboratory environment. Although specific disposal protocols for every research chemical are not always available, a framework built on established best practices for hazardous waste management provides a reliable approach. This guide delivers essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
While the Safety Data Sheet (SDS) for a specific formulation of Sphingosine-1-phosphate (d16:1) indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is a prudent and widely accepted practice in laboratory settings to treat all research chemicals with limited toxicological data as potentially hazardous.[1][2] Therefore, the disposal procedures outlined below follow the conservative approach of managing this compound as hazardous chemical waste.
Key Chemical and Physical Properties
A summary of the known properties of similar sphingosine-1-phosphate compounds is provided below. This data is essential for safe handling and in determining appropriate disposal measures.
| Property | Value |
| Molecular Formula | C₁₆H₃₄NO₅P |
| Molecular Weight | 351.4 g/mol |
| Appearance | Solid |
| Solubility | Soluble in 0.3 M NaOH (approx. 4 mg/ml).[3][4] Sparingly soluble in organic solvents.[4] |
| Storage Temperature | -20°C |
Procedural Steps for Proper Disposal
The following protocol provides a systematic approach to the safe disposal of this compound and associated materials.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye and Face Protection: Safety glasses or goggles.
-
Skin Protection: Chemical-resistant gloves and a laboratory coat.[1]
2. Waste Segregation and Containment: Proper segregation is critical to prevent unintended chemical reactions.
-
Dedicated Waste Container: Use a designated, leak-proof, and chemically compatible container for all this compound waste.[1][5] The container must have a secure, screw-on cap.[6]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated items like pipette tips, microfuge tubes, and gloves, in a designated solid waste container.[6]
-
Liquid Waste: Collect solutions containing this compound in a dedicated liquid waste container. If the compound is in a solution, it can be absorbed with an inert material like vermiculite (B1170534) or sand before being placed in the solid waste container.[7]
-
3. Labeling and Storage: Accurate labeling is a regulatory requirement and essential for safety.
-
Clear Identification: The waste container must be clearly labeled with "Hazardous Waste".[8]
-
Content Declaration: The label should also include the chemical name ("this compound"), the approximate concentration and quantity, and any solvents present.
-
Secure Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area, away from incompatible materials.[5] This area should be well-ventilated.[1]
4. Institutional Coordination for Disposal: Final disposal must be handled by certified professionals.
-
Contact EHS: Coordinate with your institution's EHS department for the collection and disposal of the hazardous waste.[9] Adhere to their specific procedures and timelines for waste pickup.[6]
5. Spill Management: In the event of a spill, follow these procedures:
-
Containment: For small powder spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[7] For liquid spills, use an inert absorbent material to contain and collect the waste.[7]
-
Cleaning: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.[9]
-
Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling C16-Sphingosine-1-phosphate
For immediate reference, this guide provides critical safety and handling information for C16-Sphingosine-1-phosphate, a bioactive lipid requiring careful laboratory management. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to adhere to standard precautionary measures for handling chemicals.[1] Bioactive lipids can elicit physiological responses, and related sphingolipid compounds have been shown to cause skin and eye irritation. Therefore, a comprehensive personal protective equipment (PPE) strategy is fundamental to minimize exposure and ensure a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
A thorough assessment of your specific experimental protocol is necessary to determine the appropriate level of PPE. However, the following table outlines the recommended standard PPE for handling this compound.
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard. | Protects against splashes and airborne particles. | ANSI Z87.1 marked[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the substance. | EN 374 |
| Body Protection | A fully buttoned lab coat, long pants, and closed-toe shoes.[2][3] | Protects skin and personal clothing from spills. | N/A |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If aerosols or dust may be generated, a NIOSH-approved respirator is recommended.[2] | Protects against inhalation of airborne particles. | NIOSH approved |
Operational and Disposal Plans
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Before beginning any work, ensure all required PPE is correctly donned.
-
When preparing solutions, take care to avoid the creation of dust.[2]
Disposal:
-
All materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, should be treated as contaminated waste.
-
Collect all contaminated items in a designated, sealed hazardous waste container.
-
Label all waste containers clearly with the contents and any associated hazards.
-
Dispose of all waste material in accordance with national and local regulations.[4]
Procedural Workflow for PPE
The following diagram illustrates the correct sequence for donning and doffing personal protective equipment to prevent contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
